Dioleoylphosphatidylglycerol
Description
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Properties
CAS No. |
62700-69-0 |
|---|---|
Molecular Formula |
C42H79O10P |
Molecular Weight |
775.0 g/mol |
IUPAC Name |
[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17-,20-18-/t39?,40-/m1/s1 |
InChI Key |
DSNRWDQKZIEDDB-GCMPNPAFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
What are the physicochemical properties of Dioleoylphosphatidylglycerol?
An In-depth Technical Guide to the Physicochemical Properties of Dioleoylphosphatidylglycerol (DOPG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-sn-glycero-3-phosphoglycerol (DOPG) is an anionic, unsaturated phospholipid that serves as a critical component in various biological and biotechnological applications. Structurally, it consists of a glycerol backbone to which two oleic acid chains are esterified at the sn-1 and sn-2 positions, and a phosphoglycerol headgroup is attached at the sn-3 position.[1] The presence of a cis double bond in each of the 18-carbon oleoyl chains introduces a significant kink, influencing the packing of the lipid in bilayer systems.[2] Its anionic nature at physiological pH, conferred by the phosphate group, makes it a key ingredient in the formulation of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, where it can modulate surface charge and interaction with biological molecules.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of DOPG, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and workflows.
Core Physicochemical Properties of DOPG
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C42H79O10P | [5][6] |
| C42H78NaO10P (Sodium Salt) | [1][3] | |
| Molecular Weight | 775.04 g/mol | [5][6][7] |
| 797.04 g/mol (Sodium Salt) | [3] | |
| CAS Number | 62700-69-0 | [5][6] |
| 67254-28-8 (Sodium Salt) | [1][3] | |
| Appearance | Crystalline solid | [8] |
| Phase Transition Temp (Tm) | -18 °C | [9][10] |
| Solubility | Chloroform: 2 mg/ml | [8] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20°C | [1] |
Detailed Elucidation of Properties
Molecular Structure
DOPG is an amphipathic molecule with a distinct polar headgroup and two nonpolar hydrocarbon tails.[11]
-
Glycerol Backbone: A central three-carbon molecule that links the headgroup and the fatty acid tails.[11]
-
Oleic Acid Tails: Two 18-carbon fatty acid chains, each containing a single cis double bond between carbons 9 and 10 (18:1).[1] These unsaturated tails prevent tight packing, leading to a more fluid membrane structure.[2]
-
Phosphoglycerol Headgroup: Composed of a phosphate group linked to a second glycerol molecule.[12][13] This headgroup is negatively charged at neutral pH, making DOPG an anionic phospholipid.[3]
Caption: Structural components of the DOPG molecule.
Phase Behavior
The phase transition temperature (Tm) is the temperature at which a lipid transitions from a tightly packed gel phase to a more fluid liquid-crystalline phase.[2] DOPG has a very low Tm of -18°C, which is significantly below physiological temperature.[9][10] This is a direct consequence of the two unsaturated oleoyl chains, whose kinks disrupt the orderly packing of the acyl chains.[2] As a result, membranes containing DOPG are in a fluid state under typical biological conditions, which is essential for the function of embedded proteins and for membrane fusion and fission events.
Aggregation in Aqueous Media
Solubility and Handling
DOPG is soluble in organic solvents like chloroform but is insoluble in water, where it spontaneously forms lipid bilayers.[8] For experimental use, DOPG is typically stored as a solid or in an organic solvent at -20°C to prevent degradation.[1]
Applications in Research and Drug Development
Lipid Bilayers and Membrane Modeling
DOPG is frequently used to create artificial membranes and liposomes that mimic the charge and fluidity of biological membranes.[1] Its negative charge is crucial for studying the interactions between proteins and anionic lipid surfaces. For instance, the binding of peripheral proteins like cytochrome c to membranes is influenced by the presence of anionic lipids such as DOPG.[15]
Drug Delivery Systems
The anionic nature of DOPG is leveraged in the design of liposomal drug delivery systems.[3] Negatively charged liposomes formulated with DOPG have demonstrated high loading capacity and encapsulation efficiency for certain molecules, such as Peptide Nucleic Acids (PNAs).[3] Furthermore, the inclusion of DOPG can influence the stability and cellular uptake of liposomes.[4][16]
Involvement in Cellular Signaling
DOPG is not merely a structural component; it also participates in cellular signaling. It has been identified as a naturally occurring phospholipid that can be produced by the combined action of aquaporin 3 (AQP3) and phospholipase D2 (PLD2).[5] Notably, DOPG can inhibit the production of inflammatory mediators by macrophages in response to the activation of Toll-like receptor 2 (TLR2) by heat shock protein B4 (HSPB4).[5]
Caption: DOPG's role in inhibiting the TLR2 signaling pathway.
Experimental Protocols
Determination of Vesicle Formation Concentration (Analogous to CMC)
This method uses light scattering to determine the concentration at which lipid vesicles begin to form.[14]
Principle: Lipid monomers do not scatter light significantly, whereas the formation of larger aggregates (vesicles) causes a sharp increase in light scattering.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock suspension of DOPG (e.g., 0.1 mM) in a suitable buffer by hydration of a dry lipid film, followed by sonication or extrusion to create unilamellar vesicles.
-
Serial Dilution: Perform a series of twofold dilutions of the stock suspension.
-
Measurement: Using a fluorometer or a spectrophotometer, measure the light scattering intensity at a wavelength where the lipid does not absorb (e.g., 500 nm). For a fluorometer, set the excitation and emission wavelengths to 500 nm.[14]
-
Data Analysis: Plot the light scattering intensity against the lipid concentration. The concentration at which a sharp increase in scattering is observed corresponds to the point of vesicle formation.
Caption: Workflow for determining vesicle formation concentration.
Quantification of Lipids using Sulfo-Phospho-Vanillin (SPV) Assay
This colorimetric method measures the total amount of unsaturated lipids in a sample.[17]
Principle: Unsaturated fatty acids react with concentrated sulfuric acid. The resulting carbonium ion, in the presence of phospho-vanillin, produces a pink-colored complex. The intensity of the color is proportional to the lipid concentration.[17]
Methodology:
-
Sample Preparation: Place the lipid sample in a glass tube and evaporate any solvent.
-
Acid Digestion: Add concentrated sulfuric acid to the sample and heat at 100°C for 10 minutes. Cool the sample on ice.
-
Color Development: Add the phospho-vanillin reagent to the tube and incubate at 37°C for 15 minutes.
-
Measurement: Measure the absorbance of the pink solution using a plate reader or spectrophotometer at approximately 530 nm.
-
Quantification: Determine the lipid concentration by comparing the absorbance to a standard curve prepared with known concentrations of a reference lipid (e.g., oleic acid).
Analysis of Lipid Purity and Composition
Various chromatographic techniques are employed to analyze lipid samples.[18]
-
Thin Layer Chromatography (TLC): Used to separate different lipid classes (e.g., phospholipids, triacylglycerols). A small amount of the lipid sample is spotted on a TLC plate, which is then developed in a solvent system. The separated lipids are visualized using appropriate stains.[18]
-
Gas Chromatography (GC): Used to determine the fatty acid composition of a lipid sample. Lipids are first transesterified to form volatile fatty acid methyl esters (FAMEs), which are then separated and quantified by GC.[19]
-
Mass Spectrometry (MS): A highly sensitive technique used for the identification and quantification of a vast number of lipid species. It is often coupled with a separation technique like liquid chromatography (LC-MS).[17][19]
References
- 1. DOPG, 67254-28-8 | BroadPharm [broadpharm.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. medkoo.com [medkoo.com]
- 4. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1,2-Dioleoyl-sn-glycero-3-phosphoglycerol | C42H79O10P | CID 11846228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dioleoyl phosphatidylglycerol | C42H79O10P | CID 13921353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. shaker.umh.es [shaker.umh.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Item - Structural comparison of DOPG and DOPC lipid headgroups. - Public Library of Science - Figshare [plos.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. Phospholipid headgroup dynamics in DOPG-d5-cytochrome c complexes as revealed by 2H and 31P NMR: the effects of a peripheral protein on collective lipid fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cellgs.com [cellgs.com]
- 18. ANALYSIS OF LIPIDS [people.umass.edu]
- 19. bio.libretexts.org [bio.libretexts.org]
An In-depth Technical Guide to Dioleoylphosphatidylglycerol (DOPG): Structure, Function, and Interaction within Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioleoylphosphatidylglycerol (DOPG) is an anionic phospholipid that plays a crucial role in the structure and function of biological membranes. Comprised of a glycerol backbone, two oleic acid chains, a phosphate group, and a glycerol headgroup, DOPG's unique properties influence membrane fluidity, charge, and the activity of membrane-associated proteins.[1][2][3][4] This technical guide provides a comprehensive overview of DOPG, focusing on its molecular structure, its role in membrane biophysics, and its interactions with membrane proteins, with a special focus on the channel-forming peptide alamethicin.
Molecular Structure and Physicochemical Properties of DOPG
DOPG is characterized by its C18:1 monounsaturated fatty acid chains, which introduce a kink in the acyl chain, and its negatively charged phosphoglycerol headgroup.[2][4] These features are fundamental to its behavior in aqueous environments, where it self-assembles into lipid bilayers, the primary structure of cell membranes.[5]
Structural Details
The headgroup of DOPG consists of a glycerol molecule attached to the phosphate group, rendering it anionic at physiological pH.[1][3][4] The two oleoyl (18:1) acyl chains are attached to the sn-1 and sn-2 positions of the glycerol backbone.[5] The cis-double bond in each oleic acid chain creates a significant bend, which prevents tight packing of the lipid molecules within the membrane.
Physicochemical Properties of DOPG-Containing Membranes
The biophysical properties of membranes containing DOPG are critical to their biological function. These properties are influenced by factors such as temperature, ionic strength, and the presence of other lipids and proteins.
| Property | Value | Experimental Condition | Reference |
| Area per Lipid (Ų) | 70.25 ± 0.05 | DOPC:DOPG (7:3 molar ratio), Molecular Dynamics Simulation | [6] |
| 67.4 ± 1 | Pure DOPG bilayer at 30°C, X-ray and Neutron Scattering | [7] | |
| Bilayer Thickness (Å) | 36.7 ± 0.7 | POPG bilayer, X-ray and Neutron Scattering | [8] |
| ~38 | DOPC:DOPG bilayer, Electron Density Profile from MD Simulation | [6] | |
| Hydrocarbon Thickness (Å) | 27.9 ± 0.6 | POPG bilayer, X-ray and Neutron Scattering | [8] |
Functional Roles of DOPG in Cell Membranes
DOPG's anionic nature and specific biophysical properties contribute to a wide range of functions within cell membranes, from influencing the activity of membrane proteins to participating in dynamic membrane processes.
Interaction with Membrane Proteins
The negative charge of DOPG facilitates electrostatic interactions with positively charged amino acid residues in membrane proteins, influencing their localization, conformation, and function.[1] This is particularly important for the proper functioning of various G protein-coupled receptors (GPCRs) and other integral membrane proteins.[1][9][10] Anionic lipids like DOPG can stabilize specific conformational states of GPCRs, thereby modulating their signaling activity.[1]
Role in Bacterial Membranes
Bacterial membranes are often enriched in anionic phospholipids like phosphatidylglycerol.[11][12] The presence of DOPG contributes to the overall negative charge of the bacterial cell surface, which is important for interactions with the environment and for the activity of antimicrobial peptides.[11][13] The stability of bacterial membranes is also enhanced by the presence of PGs due to increased inter-lipid hydrogen bonding.[11]
Influence on Membrane Fusion and Curvature
DOPG can influence dynamic membrane processes such as membrane fusion and curvature. While DOPG vesicles themselves may not readily fuse with each other, the presence of anionic lipids can be a critical factor in fusion events mediated by specific proteins and cations.[14][15][16] DOPG has a cylindrical shape, which favors the formation of flat bilayers.[17] However, its presence can influence the lateral pressure profile of the membrane, which in turn can affect the energetics of membrane bending and the recruitment of curvature-sensing proteins.[18][19]
Experimental Methodologies
A variety of experimental techniques are employed to study the structure and function of DOPG in model membranes.
Preparation of DOPG-Containing Liposomes by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) of a defined size using the extrusion method.
Materials:
-
DOPG and other desired lipids (e.g., DOPC) in chloroform
-
Glass round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas stream
-
Vacuum pump
-
Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Water bath or heating block
-
Mini-extruder apparatus
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Syringes
Protocol:
-
Lipid Film Formation:
-
Add the desired amounts of lipid solutions to a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a gentle stream of nitrogen or argon, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the dried lipid film. The volume depends on the desired final lipid concentration.
-
Hydrate the lipid film by vortexing the flask for several minutes. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature of all lipids in the mixture.
-
-
Freeze-Thaw Cycles:
-
To increase the encapsulation efficiency and create more unilamellar vesicles, subject the lipid suspension to 5-10 freeze-thaw cycles.
-
Freeze the suspension in liquid nitrogen until it is completely frozen, then thaw it in a warm water bath.
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid phase transition temperature.
-
Load the lipid suspension into one of the syringes.
-
Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes). This process results in a homogenous population of LUVs with a diameter close to the pore size of the membrane.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week.
-
Reconstitution of Membrane Proteins into DOPG Vesicles
This protocol outlines a general method for incorporating a purified membrane protein into pre-formed DOPG liposomes.
Materials:
-
Purified membrane protein in a detergent solution (e.g., Triton X-100, octyl glucoside)
-
Prepared DOPG or DOPG-containing liposomes
-
Bio-Beads or dialysis membrane for detergent removal
-
Buffer for reconstitution
Protocol:
-
Detergent Solubilization of Liposomes:
-
Add detergent to the liposome suspension to a concentration that leads to vesicle saturation or solubilization. The optimal detergent-to-lipid ratio needs to be determined empirically.
-
-
Protein Addition:
-
Add the purified membrane protein to the detergent-lipid mixture. The protein-to-lipid ratio should be optimized for the specific protein and experiment.
-
Incubate the mixture for a specific time (e.g., 30-60 minutes) at a suitable temperature to allow for the protein to interact with the lipid-detergent micelles.
-
-
Detergent Removal:
-
Remove the detergent slowly to allow for the formation of proteoliposomes. This can be achieved by:
-
Dialysis: Dialyze the mixture against a large volume of detergent-free buffer for 24-48 hours with several buffer changes.
-
Adsorption: Add Bio-Beads to the mixture and incubate with gentle agitation. The Bio-Beads will adsorb the detergent.
-
-
-
Purification of Proteoliposomes:
-
Separate the proteoliposomes from unincorporated protein and residual detergent using methods like size exclusion chromatography or density gradient centrifugation.
-
-
Characterization:
-
Characterize the proteoliposomes for protein incorporation efficiency, orientation, and functionality.
-
Measurement of Membrane Fluidity using Laurdan Fluorescence Spectroscopy
This protocol describes how to measure membrane fluidity using the fluorescent probe Laurdan, which exhibits a spectral shift depending on the polarity of its environment in the membrane.
Materials:
-
Laurdan stock solution in a suitable solvent (e.g., ethanol or DMSO)
-
Liposome or proteoliposome suspension
-
Fluorescence spectrophotometer
Protocol:
-
Laurdan Labeling:
-
Add a small volume of the Laurdan stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.
-
Incubate the mixture in the dark for at least 30 minutes at room temperature to allow the probe to incorporate into the membranes.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrophotometer to 350 nm.
-
Record the emission spectrum from 400 nm to 550 nm.
-
Measure the fluorescence intensity at the emission maxima of Laurdan in the gel phase (around 440 nm) and the liquid-crystalline phase (around 490-500 nm).
-
-
Calculation of Generalized Polarization (GP):
-
Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.
-
A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value corresponds to a more disordered (more fluid) membrane.
-
Case Study: DOPG Interaction with the Channel-Forming Peptide Alamethicin
Alamethicin is a well-studied, voltage-gated, channel-forming peptide antibiotic.[13][20] Its interaction with and function within lipid bilayers is highly dependent on the properties of the membrane, including the presence of anionic lipids like DOPG.
Alamethicin Structure and Channel Formation
Alamethicin is a 20-amino acid peptide that adopts an α-helical conformation in membranes.[2][14][18] It forms channels by aggregating into a "barrel-stave" structure, where multiple peptide monomers assemble to form a water-filled pore.[14][18] The number of monomers in the channel determines its conductance level.[14]
Influence of DOPG on Alamethicin Activity
The presence of DOPG in the membrane can significantly influence the activity of alamethicin. The negative surface charge of DOPG-containing membranes can affect the local concentration of ions and the transmembrane voltage profile, thereby modulating the voltage-gating of the alamethicin channel.[21] While alamethicin can form channels in neutral lipids like DOPC, the presence of negatively charged lipids can alter the probability of different conductance states.[3][22]
DOPG in Drug Development and Delivery
The unique properties of DOPG make it a valuable component in drug delivery systems, particularly in liposomal formulations.[5][6][21]
Liposomal Drug Carriers
The inclusion of DOPG in liposomes can enhance their stability and influence their interaction with target cells.[21] The negative charge imparted by DOPG can prevent aggregation of liposomes and can be used to target specific tissues or cells. Furthermore, the fluidity of DOPG-containing membranes can be tailored to control the release of encapsulated drugs.[21]
Gene Delivery
Cationic liposomes are widely used for gene delivery. While DOPG itself is anionic, it can be incorporated into cationic lipid formulations to modulate the overall charge and biophysical properties of the lipoplexes, potentially improving transfection efficiency and reducing toxicity.
Conclusion
This compound is a phospholipid with significant implications for the structure and function of cell membranes. Its anionic nature and the unsaturation in its acyl chains contribute to unique biophysical properties that influence membrane fluidity, charge, and the behavior of membrane-associated proteins. A thorough understanding of DOPG's properties and interactions is essential for researchers in membrane biology, biophysics, and for the rational design of advanced drug delivery systems. The continued investigation into the intricate roles of lipids like DOPG will undoubtedly unveil further complexities of cellular function and open new avenues for therapeutic intervention.
References
- 1. Interaction of Alamethicin Pores in DMPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptide alamethicin insertion into lipid bilayer: a QCM-D exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probability of alamethicin conductance states varies with nonlamellar tendency of bilayer phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Reversed" alamethicin conductance in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Alamethicin channel inactivation caused by voltage-driven flux of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Tracking Global and Local Changes in Membrane Fluidity Through Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alamethicin - Wikipedia [en.wikipedia.org]
- 14. The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
- 16. Alamethicin. A rich model for channel behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Membrane Activity of Melittin and Magainin-I at Low Peptide-to-Lipid Ratio: Different Types of Pores and Translocation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure of Magainin and Alamethicin in Model Membranes Studied by X-Ray Reflectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alamethicin aggregation in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
- 21. Alamethicin channel conductance modified by lipid charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to the Natural Sources and Extraction of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is an anionic glycerophospholipid that plays a crucial role in the structure and function of biological membranes. While commercially available in high purity through synthetic routes, understanding its natural origins and the methodologies for its extraction provides valuable context for its biological significance and potential applications. This technical guide offers an in-depth exploration of the natural sources of phosphatidylglycerols (PGs), including DOPG, and details the experimental protocols for their extraction and purification.
Natural Sources of Phosphatidylglycerol (PG)
Phosphatidylglycerol is a ubiquitous component of cellular membranes, although its abundance varies significantly across different domains of life. DOPG, a specific molecular species of PG with two oleic acid acyl chains, is not typically found in high concentrations as a singular entity in natural sources. Instead, natural PG consists of a heterogeneous mixture of acyl chains.
Bacterial Membranes
Bacteria are a rich source of PG, where it is a major anionic phospholipid in both Gram-positive and Gram-negative species. In Escherichia coli, PG can constitute between 5% and 20% of the total phospholipid content, playing vital roles in protein translocation and the initiation of DNA replication.[1] The fatty acid composition of bacterial PG is diverse and dependent on the bacterial species and growth conditions.
Plant Thylakoid Membranes
In the plant kingdom, PG is a key component of photosynthetic membranes, specifically the thylakoid membranes within chloroplasts.[2][3][4] It is essential for the proper assembly and function of the photosynthetic apparatus.[5][6] Typically, PG accounts for approximately 10% of the total lipids in thylakoids.[3] The acyl chains of plant PG are often polyunsaturated.[7]
Mammalian Tissues
In mammals, PG is generally a minor phospholipid component.[5][6] However, it is a critical constituent of pulmonary surfactant, where it is involved in reducing surface tension in the alveoli.[8] Additionally, PG serves as a precursor for the synthesis of cardiolipin, a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane, where it is essential for the function of enzymes involved in cellular respiration.[9][10]
Quantitative Data on Phosphatidylglycerol Content and Fatty Acid Composition
The following tables summarize the quantitative data regarding the abundance of PG in various natural sources and the typical fatty acid composition of this phospholipid class. It is important to note that obtaining pure DOPG (18:1/18:1) from these sources would necessitate separation from other PG molecular species.
Table 1: Abundance of Phosphatidylglycerol in Various Natural Sources
| Natural Source | Organism/Tissue | Location | Abundance (% of Total Phospholipids) |
| Bacteria | Escherichia coli | Inner Membrane | 5 - 20%[1][11][12] |
| Plants | Spinach | Thylakoid Membranes | ~10%[3][13] |
| Mammals | Human | Pulmonary Surfactant | < 5%[8] |
| Mammals | Rat | Liver Mitochondria | Minor Component |
Table 2: Representative Fatty Acid Composition of Phosphatidylglycerol from Natural Sources
| Source | Organism | Predominant Fatty Acids | Reference |
| Bacteria | Escherichia coli | Palmitic (16:0), Palmitoleic (16:1), Vaccenic (18:1) | [14][15][16] |
| Plants | Arabidopsis thaliana | Palmitic (16:0), Oleic (18:1), Linoleic (18:2), α-Linolenic (18:3) | [7] |
Extraction and Purification of Phosphatidylglycerol
The extraction of PG from natural sources is typically achieved through total lipid extraction methods, followed by chromatographic separation of the phospholipid classes. Due to the heterogeneity of fatty acid chains in natural PG, a final step of molecular species separation is required to isolate DOPG.
Total Lipid Extraction: Folch and Bligh-Dyer Methods
The most common methods for total lipid extraction are the Folch and Bligh-Dyer procedures. Both rely on a monophasic solvent system of chloroform and methanol to extract lipids from homogenized tissue. The addition of water or a salt solution then induces a phase separation, with the lipids partitioning into the lower chloroform phase.[1][17][18][19][20]
-
Cell Harvesting: Grow the bacterial culture (e.g., E. coli) to the desired optical density. Harvest the cells by centrifugation.
-
Homogenization: Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the cell pellet. Homogenize the suspension thoroughly. For Gram-positive bacteria, a pre-treatment step to break the cell wall may be necessary.
-
Phase Separation: Transfer the homogenate to a separation funnel. Add 0.2 volumes of 0.9% NaCl solution. Mix vigorously and allow the phases to separate.
-
Lipid Recovery: Collect the lower chloroform phase, which contains the total lipids.
-
Washing: Wash the chloroform phase with a mixture of methanol/water (1:1, v/v) to remove non-lipid contaminants.
-
Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
-
Thylakoid Isolation: Isolate thylakoid membranes from fresh plant leaves (e.g., spinach) using differential centrifugation.
-
Extraction: To the thylakoid suspension (assumed to be in an aqueous buffer), add chloroform and methanol to achieve a final ratio of 1:2:0.8 (v/v/v) of chloroform:methanol:water. Vortex thoroughly for 15 minutes.
-
Phase Separation: Add an equal volume of chloroform and water to the mixture to induce phase separation. Centrifuge at a low speed to clarify the phases.
-
Lipid Recovery: Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.
-
Drying: Dry the lipid extract under nitrogen gas.
Separation of Phosphatidylglycerol from Other Lipids
The total lipid extract contains a mixture of various lipid classes. PG can be separated from other phospholipids and neutral lipids using chromatographic techniques.
One-dimensional or two-dimensional TLC on silica gel plates can effectively separate phospholipid classes.[21]
-
1D-TLC Protocol:
-
Spot the total lipid extract onto a silica gel TLC plate.
-
Develop the plate in a solvent system such as chloroform:methanol:acetic acid (65:25:8, v/v/v).
-
Visualize the separated lipids using iodine vapor or a specific phosphate stain.
-
Scrape the band corresponding to PG for further analysis or purification.
-
Normal-phase HPLC using a silica or diol column is a powerful technique for separating phospholipid classes.[22][23]
-
HPLC Protocol Outline:
-
Dissolve the total lipid extract in the mobile phase.
-
Inject the sample onto a silica-based column.
-
Elute the phospholipids using a gradient of solvents, for example, a hexane/isopropanol/water gradient.
-
Monitor the eluent using an evaporative light scattering detector (ELSD) or a UV detector (at low wavelengths).
-
Collect the fraction corresponding to the PG peak.
-
Isolation of DOPG by Reverse-Phase HPLC
To isolate the specific DOPG molecular species from the purified PG fraction, reverse-phase HPLC is employed. This technique separates lipids based on the length and degree of unsaturation of their acyl chains.[6]
-
Reverse-Phase HPLC Protocol Outline:
-
Inject the collected PG fraction onto a C18 reverse-phase column.
-
Elute with a non-aqueous mobile phase, such as a gradient of methanol and acetonitrile.
-
The elution order is dependent on the hydrophobicity of the molecules; PG species with longer and more saturated acyl chains will have longer retention times.
-
Collect the fraction corresponding to the retention time of a DOPG standard.
-
Biosynthesis of Phosphatidylglycerol and Related Lipids
The biosynthetic pathways for PG are well-conserved, with some variations between prokaryotes and eukaryotes.
Prokaryotic (E. coli) Biosynthesis of Phosphatidylglycerol and Cardiolipin
In E. coli, PG is synthesized from phosphatidic acid. It also serves as the precursor for cardiolipin.
Caption: Bacterial biosynthesis of phosphatidylglycerol and cardiolipin in E. coli.
Eukaryotic (Mitochondrial) Biosynthesis of Phosphatidylglycerol and Cardiolipin
In eukaryotes, the synthesis of PG and cardiolipin primarily occurs in the mitochondria.
Caption: Eukaryotic biosynthesis of phosphatidylglycerol and cardiolipin in mitochondria.
Conclusion
While DOPG is readily available through chemical synthesis, an understanding of its natural context within the broader class of phosphatidylglycerols is essential for researchers in lipidomics and drug development. This guide has detailed the primary natural sources of PG in bacteria, plants, and mammals, and has provided a comprehensive overview of the experimental procedures for its extraction and purification. The provided biosynthetic pathways illustrate the metabolic origins of this important phospholipid. The methodologies described herein offer a foundation for the isolation and study of naturally derived phosphatidylglycerols.
References
- 1. biochem.wustl.edu [biochem.wustl.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Specific Distribution of Phosphatidylglycerol to Photosystem Complexes in the Thylakoid Membrane [frontiersin.org]
- 4. chinbullbotany.com [chinbullbotany.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of phospholipids and individual molecular species of phospholipids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylglycerol Composition Is Central to Chilling Damage in the Arabidopsis fab1 Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Evaluation of Lipids for the Study of Photosynthetic Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific degradation of phosphatidylglycerol is necessary for proper mitochondrial morphology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Lipids Composition in Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acyl phosphatidylglycerol of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Differences in fatty acid composition among phosphatidylethanolamine, phosphatidylglycerol and cardiolipin of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tabaslab.com [tabaslab.com]
- 18. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 19. Lipid extraction by folch method | PPTX [slideshare.net]
- 20. repository.seafdec.org [repository.seafdec.org]
- 21. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-performance liquid chromatography separation of phospholipid classes and arachidonic acid on cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
Unveiling the Phases of a Key Biomembrane Component: A Technical Guide to DOPG Lipid Bilayers
For researchers, scientists, and drug development professionals, understanding the phase behavior of lipid bilayers is paramount for advancements in drug delivery, biomembrane modeling, and materials science. This in-depth technical guide focuses on 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), a negatively charged phospholipid integral to the composition of many biological membranes.
This document provides a comprehensive overview of the thermotropic phase behavior of DOPG lipid bilayers, detailing its main phase transition, the influence of ionic environments and pH, and the experimental protocols used for its characterization. All quantitative data is presented in structured tables for comparative analysis, and key concepts are visualized through diagrams generated using Graphviz.
Core Phase Behavior of DOPG
DOPG, an unsaturated phospholipid with two oleoyl chains, exhibits distinct phase transitions in aqueous dispersions. The primary transition is from a more ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα).
Main Phase Transition (Tm)
The main phase transition temperature (Tm) is a critical parameter that defines the fluidity of the lipid bilayer. For DOPG, this transition occurs at a sub-zero temperature, a consequence of the two cis double bonds in its acyl chains which introduce kinks and disrupt tight packing.
| Parameter | Value | Reference |
| Main Transition Temperature (Tm) | ~ -18 °C | [1][2] |
Due to its low Tm, DOPG exists in a fluid, liquid-crystalline state under most physiological conditions.
Sub-Gel Phase
The formation of a highly ordered sub-gel phase is a known phenomenon for some saturated phospholipids like dipalmitoylphosphatidylcholine (DPPC), typically requiring prolonged incubation at low temperatures. However, for DOPG, with its unsaturated acyl chains that hinder the formation of a tightly packed crystalline lattice, the existence of a distinct sub-gel phase is not a commonly reported or prominent feature under standard experimental conditions.
Influence of the Aqueous Environment
The phase behavior of DOPG is highly sensitive to the composition of the surrounding aqueous medium, particularly the presence of ions and the pH. These factors modulate the electrostatic interactions between the negatively charged phosphoglycerol headgroups, thereby influencing the packing and stability of the bilayer.
Effect of Monovalent Cations (Na+)
Sodium ions are common in biological systems and interact with the negatively charged headgroups of DOPG. This interaction screens the electrostatic repulsion between adjacent lipid molecules, which can lead to a slight increase in the main transition temperature.
| Cation | Concentration | Effect on Tm | Reference |
| Na+ | Qualitative | Slight Increase | [Based on behavior of other PG lipids] |
Effect of Divalent Cations (Ca2+)
Divalent cations, such as calcium, have a much more pronounced effect on the phase behavior of DOPG compared to monovalent cations. The binding of Ca2+ to the phosphoglycerol headgroups can lead to the formation of intermolecular bridges, significantly reducing electrostatic repulsion and inducing a more ordered state. This results in a substantial increase in the main transition temperature. At certain concentrations, calcium ions can even induce a transition from a lamellar bilayer to a non-lamellar, inverted hexagonal (HII) phase.
| Cation | Concentration | Effect on Tm | Reference |
| Ca2+ | Qualitative | Significant Increase | [Based on behavior of other PG lipids] |
Note: Direct quantitative data for the shift in DOPG's Tm with varying CaCl2 concentrations is limited. The effect is known to be dramatic, with studies on similar lipids showing a complete abolition of the phase transition within a certain temperature range at millimolar concentrations.
Effect of pH
The charge state of the phosphoglycerol headgroup of DOPG is dependent on the pH of the surrounding medium. At neutral and alkaline pH, the phosphate group is deprotonated and negatively charged. As the pH becomes more acidic, the phosphate group can become protonated, reducing the net negative charge of the headgroup. This reduction in electrostatic repulsion allows for tighter packing of the lipid molecules, leading to an increase in the main transition temperature.
| pH Condition | Effect on Headgroup Charge | Expected Effect on Tm | Reference |
| Acidic (Low pH) | Protonation (Reduced negative charge) | Increase | [Based on behavior of other PG lipids] |
| Neutral/Alkaline (High pH) | Deprotonation (Negative charge) | Lower (relative to acidic pH) | [Based on behavior of other PG lipids] |
Experimental Protocols for Characterization
The phase behavior of DOPG lipid bilayers is primarily investigated using a suite of biophysical techniques. The following sections provide detailed methodologies for the most common experimental approaches.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the temperature and enthalpy of phase transitions in lipid dispersions.
Methodology:
-
Liposome Preparation:
-
A known amount of DOPG in chloroform is dried into a thin film on the wall of a round-bottom flask using a rotary evaporator.
-
The lipid film is further dried under high vacuum for at least 2 hours to remove any residual solvent.
-
The lipid film is hydrated with the desired aqueous buffer (e.g., containing specific ion concentrations or at a set pH) by vortexing or gentle agitation above the lipid's Tm.
-
The resulting multilamellar vesicles (MLVs) can be used directly or be subjected to extrusion through polycarbonate membranes of a defined pore size to produce large unilamellar vesicles (LUVs).
-
-
DSC Measurement:
-
A precise volume of the lipid dispersion (typically 1-5 mg/mL lipid concentration) is loaded into a DSC sample pan.
-
An equal volume of the corresponding buffer is loaded into a reference pan.
-
The sample and reference pans are hermetically sealed.
-
The pans are placed in the calorimeter, and the system is equilibrated at a temperature well below the expected transition temperature.
-
The sample is heated at a constant scan rate (e.g., 1-2 °C/min) through the temperature range of interest.
-
The differential heat flow between the sample and reference is recorded as a function of temperature.
-
-
Data Analysis:
-
The main phase transition temperature (Tm) is determined as the temperature at the peak of the endothermic transition.
-
The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak.
-
X-ray Diffraction
X-ray diffraction provides information on the structural organization of the lipid bilayer, including the lamellar repeat distance (d-spacing) and the packing of the acyl chains.
Methodology:
-
Sample Preparation:
-
For oriented samples, a concentrated DOPG solution in an organic solvent is spread onto a solid substrate (e.g., a glass slide) and the solvent is allowed to evaporate slowly. The sample is then hydrated in a controlled humidity chamber.
-
For unoriented samples (powders), a hydrated lipid dispersion is centrifuged to form a pellet.
-
-
X-ray Scattering Measurement:
-
The prepared sample is placed in a temperature-controlled sample holder in the path of a collimated X-ray beam.
-
Small-angle X-ray scattering (SAXS) patterns are collected to determine the lamellar repeat distance. The d-spacing is calculated from the position of the Bragg peaks according to Bragg's law (nλ = 2d sinθ).
-
Wide-angle X-ray scattering (WAXS) patterns are collected to determine the packing of the hydrocarbon chains. A sharp peak around 4.2 Å is indicative of a gel phase with tightly packed chains, while a broad, diffuse peak around 4.5 Å is characteristic of the disordered chains in the liquid-crystalline phase.
-
-
Data Analysis:
-
The phase of the lipid bilayer is identified by the characteristics of the SAXS and WAXS patterns at a given temperature.
-
Changes in the d-spacing and acyl chain packing as a function of temperature are used to monitor phase transitions.
-
Atomic Force Microscopy (AFM)
AFM allows for the direct visualization of the topography of lipid bilayers supported on a solid substrate, providing nanoscale information on phase separation and domain formation.
Methodology:
-
Supported Lipid Bilayer (SLB) Formation:
-
A freshly cleaved mica substrate is used as the solid support.
-
Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of DOPG are prepared as described for DSC.
-
A droplet of the vesicle suspension is deposited onto the mica surface. The vesicles adsorb, rupture, and fuse to form a continuous lipid bilayer on the substrate. The presence of divalent cations (e.g., Ca2+) can facilitate this process.
-
The SLB is gently rinsed with buffer to remove any unfused vesicles.
-
-
AFM Imaging:
-
The SLB is imaged in the appropriate buffer using the AFM in tapping mode or contact mode.
-
A temperature-controlled stage allows for imaging the bilayer at different temperatures.
-
The height difference between different domains can be measured to distinguish between gel and liquid-crystalline phases (the gel phase is typically thicker).
-
-
Data Analysis:
-
AFM images are analyzed to observe the morphology of the bilayer at different temperatures.
-
The formation and evolution of domains as the temperature is changed provide information about the phase transition.
-
Visualizing DOPG Phase Behavior
The following diagrams, generated using the DOT language, illustrate key aspects of DOPG lipid bilayer phase behavior and experimental workflows.
References
An In-depth Technical Guide on the Role of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) in Membrane Fluidity and Charge
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of DOPG in Membrane Biophysics
1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DOPG, is an anionic phospholipid that plays a critical role in the structural and functional properties of biological membranes. Unlike zwitterionic phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), which have a neutral net charge at physiological pH, DOPG possesses a net negative charge. This fundamental difference imparts distinct biophysical characteristics to membranes, significantly influencing their surface charge and fluidity. The headgroup of DOPG consists of a glycerol moiety attached to the phosphate group, which is negatively charged at neutral pH.[1][2][3] This anionic nature is central to its function, mediating interactions with proteins, peptides, and ions at the membrane interface. Understanding the specific contributions of DOPG to membrane fluidity and charge is paramount for research in cell biology, drug delivery system design, and the study of membrane-associated diseases. This guide provides a technical overview of DOPG's role, supported by quantitative data, detailed experimental protocols, and functional diagrams.
The Role of DOPG in Membrane Surface Charge
The most prominent feature of DOPG is its ability to confer a negative surface charge to lipid bilayers. This charge arises from the deprotonation of the phosphate group in its headgroup, resulting in a net charge of -1 per molecule at physiological pH (around 7.4).
Mechanism of Charge Conferral
The structure of the DOPG headgroup, featuring a glycerol bound to a phosphate group, is distinct from the choline group in DOPC.[1][2] This structural difference is the origin of its negative charge, which creates an electrostatic potential on the membrane surface. This negative potential is crucial for the electrostatic attraction of positively charged molecules, such as cationic peptides and specific protein domains (e.g., polybasic regions), and the repulsion of anionic species.[1][4] The magnitude of this surface charge, often quantified by the zeta potential, is directly proportional to the molar fraction of DOPG incorporated into the membrane.
Quantitative Data: Zeta Potential of DOPG-Containing Liposomes
Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of the stability of colloidal dispersions like liposomes. The incorporation of DOPG systematically imparts a negative zeta potential to liposomes.
| Liposome Composition | Molar Ratio | Medium | Zeta Potential (mV) | Reference(s) |
| DOPG/Cholesterol | 2:1 | PBS | Converges to ~ -5 mV in cMEM | [5] |
| DOPG-DC | Not Specified | PBS | Approx. -55 mV | [6] |
| DOPG-DC | Not Specified | fbsMEM | Approx. -15 mV | [6] |
| DOPG/DOPC | 1:1 | Not Specified | Approx. -50 mV | [7] |
| DOPC (Neutral Control) | 100% | Not Specified | -1.38 mV | [7] |
Note: cMEM (complete cell culture medium), fbsMEM (MEM with fetal bovine serum), PBS (Phosphate-Buffered Saline), DC (DC-Cholesterol). Zeta potential is highly dependent on the ionic strength and pH of the medium.[8] In protein-rich media like those containing serum, protein adsorption can form a "corona" that shields the surface charge, leading to a less negative zeta potential compared to measurements in simple buffers like PBS.[5][6]
Experimental Protocol: Determination of Zeta Potential
The zeta potential of DOPG-containing liposomes is most commonly measured using Electrophoretic Light Scattering (ELS).
Principle: When an electric field is applied across a dispersion of charged particles (liposomes), the particles migrate towards the electrode of opposite charge at a velocity known as the electrophoretic mobility. This mobility is measured using a laser Doppler velocimeter. The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.
Detailed Methodology:
-
Liposome Preparation: Prepare liposomes with the desired DOPG concentration using a standard method such as thin-film hydration followed by extrusion.[5][9] (See Appendix 5.1 for a detailed protocol).
-
Sample Dilution: Dilute the liposome suspension to a suitable concentration (e.g., 62 µg/mL) in the desired buffer (e.g., 10 mM NaCl, PBS, or cell culture medium).[5] The medium's ionic strength and pH must be precisely controlled and reported, as they significantly affect the measurement.[8]
-
Instrument Setup: Use a commercial zetasizer instrument (e.g., Malvern Zetasizer Nano ZS).[5]
-
Measurement:
-
Load the diluted sample into a specialized capillary cell (e.g., a disposable folded capillary cell).[5]
-
Equilibrate the sample to the desired temperature (e.g., 20°C or 25°C).
-
Apply the electric field and measure the electrophoretic mobility.
-
The instrument's software calculates the zeta potential based on the measured mobility and the dispersant's properties (viscosity and dielectric constant).
-
-
Data Analysis: Perform multiple measurements (e.g., three replicates) for each sample and report the average zeta potential and standard deviation.[5]
Caption: Logical flow from DOPG structure to biological function.
Caption: Experimental workflow for Zeta Potential measurement.
The Role of DOPG in Membrane Fluidity
Membrane fluidity refers to the viscosity of the lipid bilayer, which affects the rotational and lateral diffusion of lipids and embedded proteins. It is a critical parameter for cellular functions like signal transduction and membrane trafficking.[10] DOPG can influence membrane fluidity by altering lipid packing.
Mechanism of Fluidity Modulation
The introduction of the charged DOPG headgroup can influence the packing of adjacent lipid molecules. Electrostatic repulsion between negatively charged DOPG headgroups can increase the average distance between lipids, potentially leading to a more disordered and fluid membrane state.[11][12] However, this effect can be counteracted by the presence of counterions (like Na⁺) that screen the charges and can lead to closer packing and a thicker, less fluid membrane.[12] Therefore, the net effect of DOPG on fluidity is complex and depends on factors like its concentration, the surrounding ionic environment, and the nature of the other lipids in the bilayer. Studies suggest that DOPG can have effects on membrane fluidity similar to other charged lipids.[11]
Quantitative Data: Membrane Fluidity Measurements
Membrane fluidity is often assessed by measuring the fluorescence anisotropy or the Generalized Polarization (GP) of membrane-intercalating fluorescent probes. A lower anisotropy value or a lower GP value generally corresponds to higher membrane fluidity.
| Technique | Probe | Membrane System | Observation | Reference(s) |
| Differential Scanning Calorimetry (DSC) | N/A | DPPC with DOPG | DOPG showed similar effects to DOTAP, causing a progressive decrease and broadening of the phase transition temperature of DPPC, indicating increased fluidity. | [11] |
| Fluorescence Anisotropy | DPH | Not Specified | Anisotropy is inversely proportional to membrane fluidity. Higher anisotropy means lower fluidity. | [13][14] |
| Laurdan GP | Laurdan | Not Specified | Lower GP values correspond to more disordered, fluid membranes. | [15][16][17] |
Note: Direct quantitative comparisons of fluidity values for DOPG vs. non-DOPG membranes are highly context-dependent (temperature, lipid composition). The data indicates that DOPG actively modulates the physical state of the membrane, generally increasing disorder/fluidity by disrupting the packing of saturated lipids like DPPC.
Experimental Protocol: Fluorescence Anisotropy using DPH
This technique measures the rotational mobility of a fluorescent probe, 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded in the hydrophobic core of the membrane.[10][13][14]
Principle: DPH is excited with vertically polarized light. In a viscous (less fluid) membrane, the probe's rotation is restricted, and the emitted light remains highly polarized. In a more fluid membrane, the probe rotates more freely, and the emitted light becomes depolarized. The fluorescence anisotropy (r) is calculated from the intensities of the emitted light parallel (I∥) and perpendicular (I⊥) to the excitation light plane. Higher anisotropy (r) corresponds to lower fluidity.[13]
Detailed Methodology:
-
Liposome Preparation: Prepare liposomes with and without DOPG as described previously.
-
Probe Labeling:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran or methanol).
-
Add the DPH stock solution to the liposome suspension (e.g., final DPH concentration of 1-10 µM) while vortexing to ensure even distribution.[14]
-
Incubate the mixture (e.g., for 30-60 minutes at a temperature above the lipid phase transition) in the dark to allow the probe to fully incorporate into the lipid bilayers.[14]
-
-
Measurement:
-
Data Analysis:
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
-
Where G is the "G-factor," an instrument-specific correction factor for the differential transmission of the two polarizations.
-
Compare the anisotropy values of different liposome formulations. A lower 'r' value indicates higher membrane fluidity.
-
Caption: General workflow for fluorescence-based fluidity assays.
Interplay and Biological Consequences
The charge and fluidity of a membrane are not independent properties. The presence of DOPG directly alters the surface electrostatics, which in turn can modulate lipid packing and fluidity. These combined biophysical changes have profound biological consequences, particularly in mediating protein-membrane interactions.
Many signaling proteins, including G protein subunits and other amphitropic proteins, are recruited to the membrane surface through electrostatic interactions with anionic lipids like DOPG.[1][4] For instance, the activation and signaling of certain G protein-coupled receptors (GPCRs) are known to be sensitive to the presence of anionic lipids in the bilayer.[1][3] The negative charge provided by DOPG can create a local environment that facilitates the binding and proper orientation of positively charged domains on these proteins, which is often a prerequisite for their function. The simultaneous modulation of membrane fluidity can further influence the conformational dynamics and lateral mobility of these receptor-protein complexes, thereby fine-tuning the signaling cascade.
Caption: Role of DOPG in GPCR signaling pathway modulation.
Appendix
Detailed Protocol: Liposome Preparation by Thin-Film Hydration and Extrusion
This is a common and reliable method for producing unilamellar vesicles of a defined size.[9]
-
Lipid Preparation: Dissolve the desired lipids (e.g., an 80:20 molar ratio of DOPC to DOPG) in a suitable organic solvent like chloroform in a round-bottom flask.[9]
-
Film Formation: Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask. Further dry the film under a stream of inert gas (e.g., nitrogen or argon) and then under vacuum for at least 2 hours to remove any residual solvent.[5][9]
-
Hydration: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask. Hydrate the lipid film by gentle agitation (e.g., vortexing or incubating at a temperature above the lipid phase transition temperature) for 10-30 minutes. This process results in the formation of multilamellar vesicles (MLVs).[9]
-
Freeze-Thaw Cycles (Optional): To improve encapsulation efficiency and lamellarity, subject the MLV suspension to several (e.g., 5-10) cycles of freezing (in liquid nitrogen) and thawing (in a warm water bath).[5]
-
Extrusion:
-
Assemble a mini-extruder (e.g., Avanti Mini-Extruder) with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[9]
-
Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process disrupts the MLVs and forces them to re-form as small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.[9]
-
-
Characterization: The resulting liposome suspension should be characterized for size and polydispersity using Dynamic Light Scattering (DLS).
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Structural comparison of DOPG and DOPC lipid headgroups. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Examining the Contributions of Lipid Shape and Headgroup Charge on Bilayer Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Spontaneous Formation of DOPG Vesicles in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is an anionic phospholipid widely utilized in the formulation of liposomes and nanocarriers for drug delivery and biomedical research. Its ability to form stable vesicles in aqueous solutions is of paramount importance. While various laboratory techniques are employed to produce DOPG vesicles with specific characteristics, the spontaneous self-assembly of these structures is governed by fundamental thermodynamic principles. This guide provides a comprehensive overview of the spontaneous formation of DOPG vesicles, detailing the underlying mechanisms, influencing factors, and key experimental protocols for their preparation and characterization.
Thermodynamics of Spontaneous Vesicle Formation
The spontaneous formation of vesicles from lipid bilayers in an aqueous environment is a thermodynamically driven process. For charged lipids like DOPG, vesicle structures can represent the stable phase in excess water, particularly at low ionic strength. The process is governed by the balance between the bending energy of the lipid bilayer and the translational entropy of the vesicles in solution. The energy required to curve a bilayer into a closed vesicle can be compensated by this entropy, favoring the formation of vesicles.
A key concept in the self-assembly of amphiphiles is the molecular packing parameter, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail. For vesicle formation to be favorable, this parameter should be between 1/2 and 1.
Critical Vesicle Concentration (CVC)
Similar to the critical micelle concentration (CMC) for detergents, the critical vesicle concentration (CVC) is the concentration of lipid monomers above which vesicle formation occurs. For lipids like DOPG that form bilayers, the CVC is typically very low, in the nanomolar to micromolar range. This low CVC reflects the strong thermodynamic driving force for DOPG molecules to assemble into bilayers to minimize the exposure of their hydrophobic tails to the aqueous environment.
Factors Influencing DOPG Vesicle Formation and Stability
The formation, size, and stability of DOPG vesicles are significantly influenced by several environmental factors:
-
pH: The pH of the aqueous solution affects the charge of the phosphate group in the DOPG headgroup. At neutral and alkaline pH, the phosphate group is deprotonated, resulting in a negative surface charge that promotes electrostatic repulsion between vesicles, contributing to their stability. Changes in pH can alter the zeta potential of the vesicles.
-
Ionic Strength: The ionic strength of the solution, determined by the concentration of salts, plays a crucial role in modulating the electrostatic interactions between DOPG headgroups. At low ionic strength, electrostatic repulsion is strong, favoring the formation of stable, dispersed vesicles. Increasing the ionic strength screens the surface charges, which can lead to vesicle aggregation and affect their size.
-
Temperature: Temperature influences the fluidity of the lipid bilayer. DOPG has a low phase transition temperature (Tm) of -18°C, meaning it exists in a fluid (liquid crystalline) phase at typical experimental temperatures. Temperature can affect the kinetics of vesicle formation and the vesicle size distribution.
Quantitative Data on DOPG Vesicle Properties
The following tables summarize quantitative data on the properties of DOPG vesicles under various conditions, compiled from multiple studies.
| Parameter | Value/Range | Conditions | Reference |
| Critical Vesicle Concentration (CVC) | nM to µM range (estimated) | Aqueous buffer | [1] |
| Phase Transition Temperature (Tm) | -18 °C | [2] |
Table 1: Physicochemical Properties of DOPG
| pH | Zeta Potential (mV) | Vesicle Composition | Ionic Strength | Reference |
| 6.0 | Varies with fatty acid loading | DOPG with ω-3 PUFAs | Diluted PBS | [3] |
| 7.0 | Becomes more negative with fatty acid loading | DOPG with ω-3 PUFAs | Diluted PBS | [3] |
| 7.4 | -32 ± 3 | 100 mol% DMPG (similar to DOPG) | 140 mM | [4] |
| 5.7 | Saturates at lower mol% of charged lipid | DMPG:DMPC mixtures | 0.5 mM | [4] |
| 7.4 | Becomes more negative with increasing DOPG mol% | DOPG:DOPC mixtures | Not specified | [5] |
Table 2: Influence of pH on the Zeta Potential of DOPG-containing Vesicles
| Ionic Strength | Vesicle Size (nm) | Vesicle Composition | Method | Reference |
| Low | Smaller than at high ionic strength | DOPG | Not specified | [6] |
| High | Larger than at low ionic strength | DOPG | Not specified | [6] |
| 150 mM NaCl | Zeta potential agrees with Gouy-Chapman theory | Negatively charged liposomes | Electrophoresis | [7] |
| Low | Deviations from Gouy-Chapman theory | Negatively charged liposomes | Electrophoresis | [7] |
Table 3: Influence of Ionic Strength on DOPG Vesicle Properties
| Temperature (°C) | Observation | Vesicle Composition | Reference |
| Above Tm | Fluid phase | DOPG | [2] |
| 25 | Stable SUVs formed | DOPG | [8] |
| 37 | Incubation temperature for homogenization | DOPC/DOPS/DOPE/DOPG | [5] |
| 60 | Overnight storage to remove chloroform | DOPG/glycyrrhizin | [9] |
Table 4: Influence of Temperature on DOPG Vesicle Preparation and Properties
Experimental Protocols
Detailed methodologies for the preparation and characterization of DOPG vesicles are crucial for reproducible research.
Vesicle Preparation
1. Thin-Film Hydration Followed by Extrusion (for LUVs)
This is the most common method for preparing unilamellar vesicles of a defined size.
-
Materials: DOPG lipid, chloroform, desired aqueous buffer (e.g., PBS, HEPES), rotary evaporator, extruder, polycarbonate membranes of desired pore size (e.g., 100 nm), glass vials.
-
Protocol:
-
Dissolve a known amount of DOPG in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to enhance lamellarity.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed 11-21 times to ensure a narrow size distribution.
-
The resulting suspension contains large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.
-
2. Sonication (for SUVs)
This method uses high-frequency sound waves to break down MLVs into small unilamellar vesicles (SUVs).
-
Materials: DOPG lipid, chloroform, desired aqueous buffer, probe or bath sonicator, glass vials.
-
Protocol:
-
Prepare a thin lipid film as described in the thin-film hydration method.
-
Hydrate the film with the aqueous buffer to form an MLV suspension.
-
Submerge the vial containing the MLV suspension in an ice bath to prevent overheating.
-
Sonicate the suspension using a probe sonicator in short bursts or in a bath sonicator until the milky suspension becomes clear.
-
Centrifuge the SUV suspension to pellet any larger particles or titanium debris (if a probe sonicator was used).
-
The supernatant contains a population of SUVs.
-
3. Reverse-Phase Evaporation
This method can encapsulate a large volume of aqueous solution and is suitable for hydrophilic molecules.
-
Materials: DOPG lipid, organic solvent (e.g., diethyl ether or a chloroform/methanol mixture), desired aqueous buffer, rotary evaporator.
-
Protocol:
-
Dissolve the DOPG lipid in the organic solvent.
-
Add the aqueous buffer to the lipid-solvent mixture.
-
Emulsify the mixture by sonication or vortexing to create a water-in-oil emulsion.
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
As the solvent is removed, the system forms a viscous gel and then a liposomal suspension.
-
The resulting vesicles can be further sized by extrusion.
-
4. Electroformation (for GUVs)
This technique is used to generate giant unilamellar vesicles (GUVs), which are useful as model cell membranes.
-
Materials: DOPG lipid, chloroform or chloroform/methanol mixture, ITO-coated glass slides, electroformation chamber, function generator, sucrose or glucose solution.
-
Protocol:
-
Spread a solution of DOPG in an organic solvent onto the conductive side of two ITO-coated glass slides.
-
Thoroughly dry the lipid films under vacuum.
-
Assemble the slides into a chamber with a spacer in between, and fill the chamber with a non-ionic solution like sucrose.
-
Apply a low-frequency AC electric field (e.g., 10 Hz, 1-2 V) to the slides for several hours.
-
The electric field induces the swelling and detachment of the lipid film from the slides, forming GUVs.
-
Vesicle Characterization
1. Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to determine the size distribution and polydispersity index (PDI) of vesicles in suspension.
-
Principle: The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles. The rate of these fluctuations is related to the diffusion coefficient of the vesicles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation.
-
Protocol:
-
Dilute a small aliquot of the vesicle suspension in the appropriate buffer to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Set the measurement parameters (e.g., temperature, scattering angle).
-
Acquire the data and analyze the correlation function to obtain the size distribution and PDI.
-
2. Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the direct visualization of the morphology and lamellarity of the vesicles in their hydrated state.
-
Principle: A thin film of the vesicle suspension is rapidly frozen in a cryogen (e.g., liquid ethane) to vitrify the water, preserving the native structure of the vesicles. The frozen sample is then imaged under a transmission electron microscope at cryogenic temperatures.
-
Protocol:
-
Apply a small volume (3-5 µL) of the vesicle suspension to a TEM grid.
-
Blot the excess liquid to create a thin film.
-
Plunge-freeze the grid into a cryogen.
-
Transfer the frozen grid to a cryo-holder and insert it into the TEM.
-
Image the vitrified vesicles at low electron dose to minimize radiation damage.
-
3. Zeta Potential Measurement
This technique measures the surface charge of the vesicles, which is an indicator of their colloidal stability.
-
Principle: An electric field is applied across the vesicle suspension, causing the charged vesicles to move towards the oppositely charged electrode. The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential.
-
Protocol:
-
Dilute the vesicle suspension in the desired buffer.
-
Inject the sample into the measurement cell of the zeta potential analyzer.
-
Apply the electric field and measure the electrophoretic mobility.
-
The instrument's software calculates the zeta potential based on the measured mobility and the properties of the dispersant.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the preparation and characterization of DOPG vesicles.
Caption: A flowchart illustrating the key steps in the preparation and characterization of DOPG vesicles.
Conclusion
The spontaneous formation of DOPG vesicles in aqueous solutions is a fundamental process driven by the amphipathic nature of the lipid and governed by thermodynamic principles. Understanding the factors that influence this process, such as pH, ionic strength, and temperature, is critical for the rational design and formulation of DOPG-based nanocarriers in drug delivery and other biomedical applications. The experimental protocols detailed in this guide provide a robust framework for the preparation and characterization of DOPG vesicles with desired physicochemical properties, enabling researchers to advance their studies in this important field. The provided workflow diagram offers a clear visual summary of the experimental process, from initial lipid preparation to final characterization.
References
- 1. Environmental pH stress influences cellular secretion and uptake of extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic lipid (DOPG) vesicles accumulate in the cell plate region but do not fuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How well can you tailor the charge of lipid vesicles? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stable DOPG/Glycyrrhizin Vesicles with a Wide Range of Mixing Ratios: Structure and Stability as Seen by Scattering Experiments and Cryo-TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Critical Aggregation Concentration of Dioleoylphosphatidylglycerol (DOPG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the aggregation behavior of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), a widely used anionic phospholipid in drug delivery systems. A key physicochemical parameter of amphiphilic molecules like DOPG is their ability to self-assemble in aqueous solutions. For traditional surfactants that form micelles, this is characterized by the Critical Micelle Concentration (CMC). However, for phospholipids such as DOPG, self-assembly typically results in the formation of bilayers, which then close to form vesicles or liposomes.[1] Therefore, the more appropriate term for DOPG is the Critical Vesicle Concentration (CVC) or Critical Aggregation Concentration (CAC) , which is the concentration at which the formation of these bilayer structures begins. This concentration is generally very low, typically in the nanomolar to micromolar range.[1]
Understanding the CVC of DOPG is crucial for the development of stable and effective liposomal drug formulations. It influences the equilibrium between monomeric lipid molecules and assembled bilayers, which in turn affects drug encapsulation efficiency, liposome stability, and interactions with biological systems.
Quantitative Data on the Critical Aggregation Concentration of Phospholipids
Direct experimental values for the CVC of pure DOPG are not extensively reported under a wide range of conditions. However, the expected range for phospholipids is well-understood, and data from related systems provide valuable context.
| Phospholipid System | Method | Temperature (°C) | Buffer/Solvent | Critical Aggregation Concentration (CAC/CVC) |
| General Phospholipids | Theoretical | Not Specified | Aqueous | nM to µM range[1] |
| DOPE/DOPC (1:1 mixture) | Not Specified | 45 | Oil | 80 mmol/kg[2] |
| DOPE | Not Specified | 45 | Oil | ~200 mmol/kg[2] |
| Pyrene Dodecanoic Acid (P12) | Fluorescence Spectroscopy | Not Specified | Aqueous | 1 to 2 µM[3] |
Note: The values for DOPE/DOPC are for reverse micelle formation in oil and are provided for context on phospholipid aggregation in a non-aqueous environment.
Experimental Protocols
The determination of the CVC of DOPG and the preparation of DOPG vesicles are fundamental procedures in liposome research. The following sections provide detailed methodologies for these key experiments.
Protocol 1: Determination of Critical Vesicle Concentration (CVC) using Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution.[4][5] The formation of vesicles above the CVC leads to a significant increase in light scattering intensity, which can be used to determine the onset of aggregation.
Principle: Below the CVC, DOPG exists as monomers, which are too small to cause significant light scattering. As the concentration increases and surpasses the CVC, the formation of vesicles (typically 20-250 nm in size) leads to a sharp increase in the scattering intensity.[5] The CVC is identified as the inflection point in a plot of scattering intensity versus lipid concentration.
Materials:
-
Dioleoylphosphatidylglycerol (DOPG)
-
Anhydrous ethanol or chloroform
-
Appropriate aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Dynamic Light Scattering (DLS) instrument
-
Glass vials
-
Syringe filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of DOPG in ethanol or chloroform at a concentration of 1-10 mg/mL.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the DOPG stock solution in the desired aqueous buffer. The concentration range should span the expected CVC (e.g., from sub-micromolar to tens of micromolars).
-
For each concentration, a thin film hydration method can be used for initial vesicle formation:
-
Aliquot the lipid solution into a glass vial.
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film.
-
Place the vial under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer to the desired final concentration.
-
-
Vortex each sample vigorously to form a suspension of multilamellar vesicles (MLVs).
-
-
DLS Measurement:
-
Filter the liposome suspension through a 0.22 µm syringe filter to remove any large aggregates.
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer an appropriate volume of the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate for 2-5 minutes.
-
Perform the DLS measurement, recording the average particle size (Z-average), polydispersity index (PDI), and the scattering intensity (count rate).
-
Repeat the measurement for each DOPG concentration.
-
-
Data Analysis:
-
Plot the scattering intensity (in kilo-counts per second, kcps) as a function of the DOPG concentration.
-
The CVC is determined as the concentration at which a sharp increase in scattering intensity is observed. This can be identified as the intersection of the two linear portions of the plot (pre- and post-aggregation).
-
Protocol 2: Determination of Critical Vesicle Concentration (CVC) using Pyrene Fluorescence Spectroscopy
Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment.[6][7] This property can be exploited to determine the CVC of lipids.
Principle: In a polar aqueous environment (below the CVC), the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is high. When vesicles form, pyrene partitions into the hydrophobic acyl chain region of the lipid bilayer.[7] This nonpolar environment causes a decrease in the I1/I3 ratio. The CVC is determined from the inflection point of a plot of the I1/I3 ratio versus the lipid concentration.
Materials:
-
This compound (DOPG)
-
Pyrene
-
Anhydrous ethanol or chloroform
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of DOPG in ethanol or chloroform (e.g., 10 mg/mL).
-
Prepare a stock solution of pyrene in ethanol (e.g., 0.1 mM).
-
-
Sample Preparation:
-
Prepare a series of DOPG dilutions in your chosen buffer, spanning the expected CVC.
-
Add a small aliquot of the pyrene stock solution to each DOPG dilution to a final concentration of approximately 0.1-1 µM. The final ethanol concentration should be kept low (<1%) to avoid affecting vesicle formation.
-
Incubate the samples at the desired temperature for a sufficient time to allow for equilibration of pyrene partitioning (e.g., 30-60 minutes).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to ~335 nm.
-
Record the emission spectrum from 350 nm to 500 nm.
-
Measure the fluorescence intensity of the first vibronic peak (I1) at ~373 nm and the third vibronic peak (I3) at ~384 nm.
-
-
Data Analysis:
-
Calculate the I1/I3 ratio for each DOPG concentration.
-
Plot the I1/I3 ratio as a function of the logarithm of the DOPG concentration.
-
The resulting plot should be a sigmoidal curve. The CVC is determined from the midpoint of this transition.
-
Protocol 3: Preparation of DOPG Liposomes using Thin-Film Hydration and Extrusion
This is a common and reliable method for producing unilamellar vesicles of a defined size.[8][9][10]
Principle: A thin film of lipid is created by evaporating an organic solvent. This film is then hydrated with an aqueous buffer, leading to the spontaneous formation of multilamellar vesicles (MLVs). These MLVs are then repeatedly passed through a polycarbonate membrane with a defined pore size to produce unilamellar vesicles (LUVs or SUVs) with a more uniform size distribution.[8][9]
Materials:
-
This compound (DOPG)
-
Chloroform or a chloroform/methanol mixture (2:1 v/v)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Round-bottom flask
-
Extruder device with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of DOPG in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. The rotation of the flask ensures the formation of a thin, even lipid film on the inner surface.
-
Once the bulk solvent is removed, continue to apply a vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Warm the aqueous buffer to a temperature above the phase transition temperature of DOPG (-2°C, so room temperature is sufficient).
-
Add the warm buffer to the round-bottom flask containing the dry lipid film.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, which will form a milky suspension of MLVs.
-
Allow the suspension to hydrate for about 30-60 minutes.
-
-
Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times). This process reduces the lamellarity and size of the vesicles.
-
The resulting translucent solution contains unilamellar vesicles of a relatively uniform size.
-
-
Characterization:
-
Characterize the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Visualizations
Experimental Workflow for CVC Determination
Caption: Workflow for determining the Critical Vesicle Concentration (CVC) of DOPG.
Workflow for DOPG Liposome Preparation and Characterization
Caption: Process for preparing and characterizing DOPG unilamellar vesicles.
Conceptual Diagram of Drug Encapsulation in DOPG Liposomes
Caption: Strategies for encapsulating drugs within DOPG liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spectrofluorometric measurements of the dispersion state of pyrenedodecanoic acid and its uptake by cultured cells and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic Light Scattering Analysis to Dissect Intermediates of SNARE-Mediated Membrane Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Pyrene phospholipid as a biological fluorescent probe for studying fusion of virus membrane with liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence emission of pyrene in surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of 1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) with Ions and Small Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is an anionic phospholipid ubiquitously found in biological membranes, particularly in bacteria, and is a critical component in various model membrane systems and drug delivery vehicles. Its structure consists of a glycerol backbone, two unsaturated oleoyl chains, and a negatively charged phosphoglycerol headgroup. This anionic nature governs its interactions with a wide array of molecules, including ions, small molecules, peptides, and proteins, thereby influencing membrane structure, stability, and function. Understanding these interactions is paramount for advancements in drug formulation, membrane protein studies, and cellular signaling research. This guide provides a comprehensive overview of DOPG's interactions, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Interaction of DOPG with Ions
The negatively charged headgroup of DOPG facilitates strong electrostatic interactions with cations. This interaction is crucial for modulating membrane properties such as surface potential, lipid packing, and phase behavior.
Monovalent Cations (Na⁺, K⁺)
Monovalent cations like sodium (Na⁺) and potassium (K⁺) are abundant in physiological environments and readily interact with DOPG. While these interactions are weaker than those with divalent cations, they play a significant role in screening the negative surface charge of DOPG-containing membranes. The binding is primarily an entropically driven process, attributed to the release of water molecules from the hydration shells of both the ion and the lipid headgroup.[1][2] The affinity of monovalent cations for negatively charged vesicles composed of DOPC and DOPG has been observed to follow the order: Li⁺ > Na⁺ > K⁺ ≈ Cs⁺ > Rb⁺.[3]
Divalent Cations (Ca²⁺, Mg²⁺)
Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), exhibit a much stronger interaction with DOPG compared to monovalent cations due to their higher charge density. This interaction can lead to significant changes in membrane structure, including increased lipid packing, dehydration of the headgroup region, and in some cases, vesicle aggregation and fusion.[4] Calcium, in particular, can bind to DOPG with a specific stoichiometry, leading to charge neutralization and the formation of ordered lipid domains.[4]
Quantitative Data: DOPG-Ion Interactions
The following table summarizes key quantitative parameters for the interaction of various ions with DOPG-containing membranes, derived from experimental techniques like Isothermal Titration Calorimetry (ITC) and zeta potential measurements.
| Ion | Lipid System | Method | Apparent Dissociation Constant (Kd) | Stoichiometry (n) | Enthalpy (ΔH) | Entropy (ΔS) | Reference |
| Na⁺ | DOPC/DOPG | ITC, Zeta Potential | ~10-100 mM | - | Endothermic | Favorable | [2] |
| Ca²⁺ | DOPA/DOPC (20:80) | Ion-selective electrode | ~1.7 mM | ~0.6 (Ca²⁺:DOPA) | - | - | [4] |
Note: Quantitative data for lipid-ion interactions can vary significantly with experimental conditions such as buffer composition, ionic strength, temperature, and vesicle composition.
Interaction of DOPG with Small Molecules
DOPG's anionic nature is a key determinant in its interaction with small molecules, including drugs and peptides. These interactions are fundamental to its role in drug delivery systems and its influence on membrane protein function.
Drug Molecules
DOPG is frequently incorporated into liposomal drug delivery systems to enhance encapsulation and modulate the release of therapeutic agents.[5][6] The electrostatic interaction between the negatively charged DOPG and positively charged drug molecules can significantly improve loading efficiency. For hydrophilic drugs, DOPG-containing liposomes can offer a balance between drug retention during circulation and efficient release at the target site.[5]
Peptides and Proteins
The interaction between DOPG and proteins or peptides is critical for many cellular processes.[7] Positively charged residues (e.g., arginine, lysine) on proteins can form strong electrostatic bonds with the DOPG headgroup.[8][9] These interactions can lead to:
-
Protein Recruitment and Anchoring: Facilitating the localization of peripheral proteins to the membrane surface.
-
Modulation of Protein Conformation and Function: The binding to anionic lipids can induce conformational changes in proteins, thereby altering their activity.[7]
-
Membrane Perturbation: Some peptides, such as antimicrobial peptides, interact strongly with DOPG, leading to membrane thinning, pore formation, or disruption.[10]
Quantitative Data: DOPG-Small Molecule Interactions
Quantifying the interaction between DOPG and small molecules is essential for drug development and understanding biological mechanisms.
| Molecule | Lipid System | Method | Binding Parameter | Value | Reference |
| Nona-arginine (Arg₉) | DOPC/DOPG (4:1) | MD Simulations | Strong electrostatic interaction | Not quantified | [10] |
| Adrenaline | β₂AR in DOPG | MD Simulations | Ionic interaction with ICL3 | Not quantified | [8] |
Note: This table is illustrative. Specific binding data is highly dependent on the molecule and experimental context.
Experimental Protocols
A variety of biophysical techniques are employed to characterize the interactions of DOPG with ions and small molecules.[3][11]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, K_d, and stoichiometry) in a single experiment.[1][12][13]
Protocol:
-
Sample Preparation: Prepare large unilamellar vesicles (LUVs) containing DOPG by extrusion. The lipid suspension is placed in the sample cell. A solution of the ion or small molecule of interest is prepared in the same buffer and loaded into the injection syringe.
-
Titration: A series of small aliquots of the titrant from the syringe are injected into the sample cell at a constant temperature.
-
Data Acquisition: The heat change associated with each injection is measured by the calorimeter.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[14]
Differential Scanning Calorimetry (DSC)
DSC is used to study the effect of ions or small molecules on the phase transition temperature (T_m) of DOPG-containing membranes.
Protocol:
-
Sample Preparation: Prepare multilamellar vesicles (MLVs) of DOPG in the presence and absence of the interacting molecule.
-
Thermal Scan: The samples are heated at a constant rate in the DSC instrument.
-
Data Acquisition: The instrument measures the difference in heat flow required to raise the temperature of the sample and a reference.
-
Data Analysis: A plot of heat flow versus temperature reveals endothermic peaks corresponding to lipid phase transitions. Shifts in the T_m or changes in the peak shape indicate an interaction between the lipid and the added molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful tool to investigate the structure and dynamics of lipid membranes at an atomic level.[15][16]
-
³¹P NMR: Provides information about the phase of the lipid assembly and the local environment of the phosphate headgroup. Changes in the chemical shift anisotropy of the ³¹P signal upon interaction with ions or molecules indicate alterations in headgroup conformation and dynamics.[17]
-
²H NMR: By using specifically deuterium-labeled lipids, ²H NMR can determine the order parameters of the acyl chains, providing insights into changes in membrane fluidity and thickness.
Protocol:
-
Sample Preparation: Prepare lipid samples (MLVs or oriented bilayers) with or without the interacting molecule. For ²H NMR, deuterated DOPG is required.
-
NMR Experiment: Acquire NMR spectra under appropriate conditions (e.g., magic-angle spinning for high-resolution spectra).[18]
-
Data Analysis: Analyze the resulting spectra for changes in chemical shifts, line shapes, or quadrupolar splittings to infer structural and dynamic changes in the lipid membrane.
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive methods to study binding events and changes in membrane properties.[19][20]
Protocol (Example: Tryptophan Quenching):
-
System Design: This method is often used for protein-lipid interactions where the protein contains intrinsic tryptophan residues. Liposomes are prepared with lipids containing a quenching group (e.g., bromine) at a specific position on the acyl chain.[19]
-
Sample Preparation: The protein is reconstituted into two sets of liposomes: one with quenching lipids and one with non-quenching lipids (control).[19]
-
Fluorescence Measurement: The tryptophan fluorescence intensity is measured for both samples.
-
Data Analysis: A decrease in fluorescence intensity in the presence of the quenching lipid indicates that the tryptophan residues are in close proximity to the lipid acyl chains, signifying a direct interaction at the lipid-protein interface.[19]
Experimental Workflow Diagram
Caption: General experimental workflow for studying DOPG interactions.
Signaling Pathways Involving Anionic Lipids
Anionic phospholipids like DOPG are not merely structural components; they are active participants in cellular signaling.[21] The localized concentration of negative charge can create specific docking sites for signaling proteins. For example, the interaction of G-protein coupled receptors (GPCRs) with the plasma membrane is sensitive to lipid composition. Anionic lipids can allosterically modulate receptor conformation and influence the binding of downstream signaling partners like G-proteins.[8]
GPCR Signaling Modulation by Anionic Lipids
Caption: Modulation of GPCR signaling by anionic lipids like DOPG.
Logical Relationships in DOPG Interactions
The interactions of DOPG are governed by a series of cause-and-effect relationships that translate molecular-level events into changes in membrane properties and biological outcomes. The diagram below summarizes these logical connections.
Caption: Logical relationships of DOPG interactions and their consequences.
Conclusion
DOPG is a fundamentally important phospholipid whose anionic character dictates its rich and complex interactive behavior. Its interactions with ions and small molecules are critical for the structural integrity of membranes, the function of membrane-associated proteins, and the efficacy of liposomal drug delivery systems. A multi-technique approach, combining calorimetry, spectroscopy, and computational methods, is essential for a thorough characterization of these interactions. The insights gained from such studies will continue to propel advancements in membrane biophysics, cell biology, and pharmaceutical sciences.
References
- 1. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of counterions on the binding affinity of Na+ ions with phospholipid membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Membrane–Ion Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Consequences of the interaction of calcium with dioleoylphosphatidate-containing model membranes: calcium-membrane and membrane-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymer-Modified Liposomes for Drug Delivery: From Fundamentals to Applications [mdpi.com]
- 7. Characterization of Lipid-Protein Interactions and Lipid-mediated Modulation of Membrane Protein Function Through Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein–lipid charge interactions control the folding of outer membrane proteins into asymmetric membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 13. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Solid-state NMR spectroscopy to study protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. mdpi.com [mdpi.com]
- 19. edinst.com [edinst.com]
- 20. search.library.nyu.edu [search.library.nyu.edu]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
DOPG as a Model for Bacterial Membranes: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) as a model system for studying bacterial membranes. For researchers, scientists, and drug development professionals, this document details the biophysical properties of DOPG, its utility in mimicking the anionic surfaces of bacterial inner membranes, and its application in investigating lipid-protein and lipid-antimicrobial interactions. The guide includes a compilation of quantitative data, detailed experimental protocols for the preparation and characterization of DOPG-containing model membranes, and methodologies for studying molecular interactions. Furthermore, it explores the use of DOPG in more complex, biologically relevant mixed-lipid systems that more closely replicate the membranes of specific bacterial species such as Escherichia coli and Staphylococcus aureus.
Introduction: The Importance of Model Bacterial Membranes
Bacterial membranes are complex assemblies of lipids, proteins, and carbohydrates that are essential for cellular function and survival. They serve as a selective barrier, mediate signal transduction, and are the primary target for many antimicrobial agents. The lipid composition of bacterial membranes is diverse, with a significant presence of anionic phospholipids, which impart a net negative charge to the membrane surface. This negative charge is a key determinant in the interaction with cationic antimicrobial peptides (AMPs), a class of molecules central to innate immunity and novel antibiotic development.
Due to the complexity and dynamic nature of native bacterial membranes, simplified model systems are invaluable tools for elucidating fundamental biophysical principles and mechanisms of molecular interaction.[1] 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) has emerged as a cornerstone lipid for creating these models. Its anionic phosphoglycerol headgroup and unsaturated oleoyl acyl chains effectively mimic the electrostatic properties and fluidity of many bacterial inner membranes.
This guide will delve into the specifics of using DOPG as a model system, providing the necessary data and protocols to empower researchers in their study of bacterial membrane biophysics and the development of novel therapeutics.
Biophysical Properties of DOPG Membranes
The selection of a model lipid is predicated on its ability to replicate the key physicochemical characteristics of the biological membrane of interest. DOPG, with its single net negative charge at physiological pH and a low gel-to-liquid crystalline phase transition temperature, is well-suited for modeling the fluid and anionic nature of bacterial membranes. The following table summarizes key quantitative biophysical parameters of DOPG and related model systems.
| Property | Value (DOPG) | Value (DOPG-containing mixtures) | Measurement Conditions |
| Phase Transition Temperature (Tm) | -18 °C | Varies with composition | DSC |
| Area per Lipid | ~71 Ų | ~66.3 Ų (DOPC:DOPE 1:1) | Molecular Dynamics Simulations |
| Bilayer Thickness | ~36.6 Å | Varies with composition | Molecular Dynamics Simulations |
| Bending Rigidity (kc) | ~0.8 x 10⁻²⁰ J | Increases with Ca²⁺ asymmetry | Electromechanical measurements |
| Zeta Potential | Highly negative (e.g., -33.4 mV in DOPC/DOPG 7:3) | Becomes more negative with increasing DOPG content | Dynamic Light Scattering |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of DOPG-containing vesicles (liposomes) and for studying their interactions with other molecules.
Preparation of DOPG Unilamellar Vesicles
Large unilamellar vesicles (LUVs) are a common platform for studying membrane interactions. The following protocol describes their preparation by the thin-film hydration and extrusion method.
Materials:
-
DOPG lipid powder or chloroform solution
-
Chloroform and/or methanol
-
Desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas stream
-
Vacuum desiccator
-
Water bath or heating block
-
Mini-extruder apparatus
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Gas-tight syringes
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired amount of DOPG lipid (and other lipids for mixed systems) in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under a gentle stream of nitrogen or argon gas, followed by desiccation under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of all lipids in the mixture. For DOPG, this can be done at room temperature.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional):
-
To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tm of the lipids.
-
Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles of a defined size.[2][3][4]
-
The final vesicle suspension should appear translucent.
-
Characterization of DOPG Vesicles
3.2.1. Size and Polydispersity by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of vesicles in suspension.
Protocol:
-
Dilute a small aliquot of the vesicle suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.
-
Equilibrate the sample at the desired temperature in the DLS instrument.
-
Acquire the correlation function and analyze the data using the Stokes-Einstein equation to obtain the size distribution, average hydrodynamic diameter (Z-average), and polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample.
3.2.2. Surface Charge by Zeta Potential Measurement
The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and provides an indication of the surface charge of the vesicles.
Protocol:
-
Dilute the vesicle suspension in the appropriate buffer in a specialized cuvette for zeta potential measurements.
-
Apply an electric field and measure the electrophoretic mobility of the vesicles.
-
The instrument's software will calculate the zeta potential from the electrophoretic mobility using the Henry equation. For DOPG vesicles, a negative zeta potential is expected.[5][6][7][8]
Studying Molecular Interactions with DOPG Membranes
3.3.1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the molecule of interest (e.g., antimicrobial peptide) and a suspension of DOPG vesicles in the same, thoroughly degassed buffer.
-
-
Instrument Setup:
-
Load the vesicle suspension into the ITC sample cell and the molecule solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the molecule solution into the vesicle suspension.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection and subtract the heat of dilution (determined from a control titration of the molecule into buffer).
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to extract the thermodynamic parameters.[9][10][11][12][13][14][15]
-
3.3.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a sample as a function of temperature. It is used to determine the phase transition temperature (Tm) of lipid bilayers and to study how the binding of molecules perturbs the lipid packing and phase behavior.[5][6][16][17][18][19][20][21][22][23]
Protocol:
-
Sample Preparation:
-
Prepare a concentrated suspension of DOPG vesicles (with and without the interacting molecule) in the desired buffer.
-
-
Instrument Setup:
-
Load the sample and a matching reference (buffer) into the DSC pans.
-
Equilibrate the instrument at a temperature below the expected Tm.
-
-
Temperature Scan:
-
Scan the temperature over a range that encompasses the phase transition at a controlled rate (e.g., 1 °C/min).
-
Record the differential heat flow between the sample and reference cells.
-
-
Data Analysis:
-
The Tm is the temperature at the peak of the endothermic transition.
-
Changes in the shape, position, and enthalpy of the transition in the presence of an interacting molecule provide insights into its effect on membrane structure and stability. A broadening of the peak or a shift in Tm indicates an interaction.
-
3.3.3. Membrane Permeabilization: Calcein Leakage Assay
This fluorescence-based assay is used to assess the ability of a molecule to disrupt the integrity of the vesicle membrane.
Protocol:
-
Vesicle Preparation:
-
Prepare DOPG vesicles as described in section 3.1, but hydrate the lipid film with a solution containing a self-quenching concentration of the fluorescent dye calcein (e.g., 50-100 mM).
-
Remove non-encapsulated calcein by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Place the calcein-loaded vesicles in a fluorometer cuvette.
-
Add the molecule of interest and monitor the increase in fluorescence intensity over time.
-
Leakage of calcein from the vesicles results in its dequenching and a corresponding increase in fluorescence.
-
-
Data Analysis:
Advanced Bacterial Membrane Models Incorporating DOPG
While pure DOPG vesicles are a useful starting point, bacterial membranes are complex mixtures of lipids. To better mimic specific bacterial species, more sophisticated models are often required.
Mimicking Gram-Negative Bacteria (e.g., E. coli)
The inner membrane of E. coli is predominantly composed of phosphatidylethanolamine (PE), phosphatidylglycerol (PG), and cardiolipin (CL).[16][17][18][28][29] A common model composition is a ternary mixture of:
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A zwitterionic lipid that can induce negative curvature strain.
-
DOPG: Provides the negative charge.
-
Cardiolipin (CL): A dimeric phospholipid with two negative charges, often localized at the poles and septa of the bacterial cell.
The biophysical properties of these mixed membranes, such as area per lipid and bilayer thickness, will differ from those of pure DOPG membranes. For example, the presence of DOPE, which has a smaller headgroup than DOPG, can lead to tighter lipid packing.[28][30]
Mimicking Gram-Positive Bacteria (e.g., S. aureus)
The membrane of S. aureus is rich in anionic lipids, primarily PG and CL.[1][20] Therefore, a binary mixture of DOPG and cardiolipin can serve as a representative model. Some strains of S. aureus also modify their PG headgroups with lysine, creating the cationic lipid lysyl-PG, which reduces the net negative charge of the membrane and confers resistance to cationic AMPs. Model membranes incorporating lysyl-PG can be used to study these resistance mechanisms.
Conclusion
DOPG is a versatile and indispensable tool for creating model bacterial membranes. Its well-characterized biophysical properties and commercial availability make it an excellent choice for a wide range of applications, from fundamental studies of lipid bilayer mechanics to the screening and characterization of novel antimicrobial drugs. By starting with simple, single-component DOPG systems and progressing to more complex, multi-component mixtures that mimic specific bacterial species, researchers can systematically investigate the molecular determinants of membrane interactions. The protocols and data presented in this guide provide a solid foundation for the effective use of DOPG in advancing our understanding of bacterial membrane biology and in the development of new strategies to combat bacterial infections.
References
- 1. Model architectures for bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 5. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reconstitution of membrane proteins. Spontaneous incorporation of integral membrane proteins into preformed bilayers of pure phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. ucm.es [ucm.es]
- 17. researchgate.net [researchgate.net]
- 18. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 23. Phase behavior and aggregate structure in mixtures of dioleoylphosphatidylethanolamine and poly(ethylene glycol)-lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficient liposome fusion to phase-separated giant vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Effects of Lipid Composition on Bilayer Membranes Quantified by All-Atom Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Influence of lipid composition on physical properties and peg-mediated fusion of curved and uncurved model membrane vesicles: "nature's own" fusogenic lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Signal transduction pathways mediated by the interaction of CpG DNA with Toll-like receptor 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Dioleoylphosphatidylglycerol (DOPG) in Mitochondrial Membrane Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical role of dioleoylphosphatidylglycerol (DOPG), an anionic phospholipid, in the intricate workings of mitochondrial membranes. Mitochondria, the powerhouses of the cell, rely on a precisely controlled membrane environment to execute their diverse functions, from energy production to the regulation of cell death. This document delves into the biophysical influence of DOPG on the mitochondrial membrane, its interactions with key mitochondrial proteins, and its involvement in crucial signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of complex biological processes.
Introduction: The Significance of Anionic Phospholipids in Mitochondrial Membranes
Mitochondria are characterized by a double membrane system: the outer mitochondrial membrane (OMM) and the highly folded inner mitochondrial membrane (IMM). The unique lipid composition of these membranes is paramount for their function. While phosphatidylcholine (PC) and phosphatidylethanolamine (PE) are the most abundant phospholipids, anionic phospholipids, though less abundant, play indispensable roles. Among these, cardiolipin (CL) is the signature phospholipid of the IMM and is crucial for the function of the respiratory chain complexes. This compound (DOPG), another significant anionic phospholipid, contributes to the negative charge of the mitochondrial membranes and influences a wide array of mitochondrial processes. Understanding the specific contributions of DOPG is essential for a complete picture of mitochondrial biology and pathology.
Biophysical Impact of DOPG on the Mitochondrial Membrane
The incorporation of DOPG into the mitochondrial membrane has profound effects on its biophysical properties, which in turn modulate the function of membrane-embedded proteins.
Membrane Fluidity
Membrane fluidity is a critical parameter that affects the lateral diffusion of proteins and lipids, thereby influencing the efficiency of electron transport and other membrane-associated processes. The presence of the two unsaturated oleoyl chains in DOPG contributes to a more fluid membrane state.
Data Presentation: Quantitative Effects of DOPG on Mitochondrial Membrane Fluidity
| Liposome Composition | Fluorescence Anisotropy (r) | Interpretation |
| 100% DOPC | Higher | Less fluid |
| 80% DOPC / 20% DOPG | Lower | More fluid |
Note: This table represents expected qualitative results based on the known properties of unsaturated phospholipids. Actual values would be experiment-dependent.
Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is the electrochemical gradient across the IMM, essential for ATP synthesis and protein import. The negative charge of DOPG contributes to the surface potential of the IMM, which can influence the overall ΔΨm. However, the precise quantitative contribution of DOPG to ΔΨm in intact mitochondria is complex and not easily dissected from the dominant contribution of the proton gradient.
DOPG's Interaction with Mitochondrial Proteins and Functional Consequences
The anionic headgroup of DOPG facilitates electrostatic interactions with positively charged residues on mitochondrial proteins, influencing their localization, conformation, and activity.
Respiratory Chain Complexes
The efficiency of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS) is highly dependent on the lipid environment. While cardiolipin is the primary lipid associated with respiratory supercomplexes, other anionic phospholipids like DOPG can also play a role.
Data Presentation: Influence of DOPG on Respiratory Chain Activity
Studies using reconstituted systems have shown that the lipid composition can significantly impact the activity of individual respiratory complexes. For instance, the presence of anionic lipids is often required for optimal activity.
| Respiratory Complex | Lipid Environment | Relative Activity (%) | Reference |
| Complex I + III | DOPC | 100 | Fictional Example |
| Complex I + III | DOPC/DOPG (80/20) | ~120 | Fictional Example |
| Complex IV | DOPC | 100 | Fictional Example |
| Complex IV | DOPC/DOPG (80/20) | ~110 | Fictional Example |
Note: This table is illustrative. Specific quantitative data on the direct effect of DOPG on the activity of isolated respiratory complexes is limited and often studied in the context of cardiolipin.
Protein Import Machinery
The import of nuclear-encoded proteins into the mitochondrial matrix and membranes is a vital process mediated by the translocase of the outer membrane (TOM) and translocase of the inner membrane (TIM) complexes. Anionic phospholipids, including DOPG, are thought to play a role in the initial recognition and insertion of precursor proteins into the mitochondrial membranes. The negatively charged surface provided by DOPG can facilitate the interaction with positively charged presequences of many mitochondrial proteins.
The Role of DOPG in Mitochondrial Signaling Pathways
DOPG is not merely a structural component but also an active participant in crucial cellular signaling pathways that converge on the mitochondria.
Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a tightly regulated process of programmed cell death. A key event in this pathway is the permeabilization of the outer mitochondrial membrane (MOMP), leading to the release of pro-apoptotic factors like cytochrome c. The lipid composition of the OMM, including the presence of DOPG, can influence the binding and activity of Bcl-2 family proteins that regulate MOMP. For instance, the pro-apoptotic protein Bax is known to interact with anionic phospholipids, which can facilitate its insertion into the OMM and subsequent pore formation.
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway highlighting DOPG's role in Bax insertion.
Mitochondrial Dynamics: Fusion and Fission
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain a healthy and functional network. This process is governed by a set of large GTPases. Anionic phospholipids are implicated in regulating the activity of these proteins. For example, phosphatidic acid (PA), another anionic phospholipid, is known to be a key regulator of mitochondrial fusion. While the specific role of DOPG in this process is less well-characterized, its contribution to the overall negative charge and biophysical properties of the mitochondrial membranes likely influences the recruitment and function of the fusion and fission machinery.
Logical Relationship: Mitochondrial Dynamics
Caption: The balance of mitochondrial fusion and fission is influenced by membrane lipids.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of DOPG in mitochondrial function.
Isolation of Mitochondria from Cultured Cells
Objective: To obtain a purified fraction of mitochondria from cultured cells for downstream functional assays.
Materials:
-
Cell culture flasks with confluent cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
Dounce homogenizer with a tight-fitting pestle
-
Centrifuge and centrifuge tubes
-
Protein assay reagent (e.g., Bradford or BCA)
Procedure:
-
Harvest cells by trypsinization and wash twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 10 volumes of ice-cold MIB.
-
Allow cells to swell on ice for 10 minutes.
-
Homogenize the cell suspension with 10-15 strokes in a pre-chilled Dounce homogenizer.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,300 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of MIB.
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay.
Experimental Workflow: Mitochondrial Isolation
Caption: Workflow for isolating mitochondria from cultured cells.
Preparation of DOPG-Containing Liposomes
Objective: To prepare unilamellar liposomes with a defined lipid composition for use in reconstituted systems or to study their interaction with isolated mitochondria.
Materials:
-
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) in chloroform
-
DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) in chloroform
-
Glass vials
-
Nitrogen or argon gas stream
-
Vacuum desiccator
-
Buffer of choice (e.g., HEPES-buffered saline)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a clean glass vial, mix the desired amounts of DOPC and DOPG in chloroform to achieve the target molar ratio.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
To form unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath).
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for 10-20 passes using a mini-extruder. This will produce a homogenous population of LUVs.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
Objective: To measure the rate of oxygen consumption by isolated mitochondria in the presence of various substrates and inhibitors to assess the function of the electron transport chain.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA, pH 7.4)
-
Substrates (e.g., pyruvate, malate, succinate)
-
ADP
-
Inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV)
-
Oxygen electrode system (e.g., Clark-type electrode or Seahorse XF Analyzer)
Procedure (using a Clark-type electrode):
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add the substrates for the desired respiratory state (e.g., pyruvate and malate for Complex I-linked respiration).
-
Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL protein).
-
Record the basal rate of oxygen consumption (State 2).
-
Add a known amount of ADP to initiate ATP synthesis and measure the active rate of oxygen consumption (State 3).
-
After the ADP is consumed, the respiration rate will return to a slower rate (State 4).
-
The respiratory control ratio (RCR = State 3 / State 4) can be calculated as a measure of mitochondrial coupling.
-
Specific inhibitors can be added to dissect the contribution of each respiratory complex.
Conclusion
This compound is a key player in the dynamic and highly regulated environment of the mitochondrial membranes. Its influence extends from maintaining the physical properties of the membrane to modulating the function of critical protein machinery involved in energy production, protein import, and programmed cell death. A deeper understanding of the specific roles of DOPG will undoubtedly provide valuable insights into mitochondrial function in both health and disease, and may open up new avenues for therapeutic intervention in mitochondria-related pathologies. This guide provides a foundational resource for researchers embarking on the study of this important mitochondrial phospholipid. Further research is warranted to fully elucidate the quantitative contributions and specific molecular interactions of DOPG within the complex landscape of the mitochondrial membranes.
Methodological & Application
Protocol for Preparing DOPG Small Unilamellar Vesicles (SUVs) by Extrusion
Application Note
This document provides a detailed protocol for the preparation of small unilamellar vesicles (SUVs) composed of 1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DOPG) using the extrusion method. This technique is widely employed by researchers, scientists, and drug development professionals to produce homogenous populations of vesicles with a controlled size distribution. The protocol involves the formation of a thin lipid film, hydration to form multilamellar vesicles (MLVs), and subsequent extrusion through polycarbonate membranes of a defined pore size to generate SUVs.[1][2][3] This method is reproducible and applicable to a wide range of lipid compositions.[2]
The resulting DOPG SUVs are negatively charged vesicles that can serve as model membranes for studying lipid-protein interactions, drug encapsulation, and as delivery vehicles.[1][4] The size of the final vesicles is primarily determined by the pore size of the extrusion membrane.[1] Forcing the MLV suspension repeatedly through the membrane disrupts the lipid bilayers, leading to the formation of smaller, unilamellar vesicles.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation of DOPG SUVs.
Table 1: Reagents and Materials
| Component | Specification | Recommended Supplier | Notes |
| DOPG (1,2-dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol)) | >99% purity, dissolved in chloroform | Avanti Polar Lipids | DOPG has a transition temperature (Tm) of -18°C and is in the liquid crystalline phase at typical experimental temperatures.[4] |
| Organic Solvent | Chloroform, reagent grade | VWR, Sigma-Aldrich | Used to dissolve lipids and create a thin film.[5][6] |
| Hydration Buffer | Degassed buffer (e.g., PBS, Tris-HCl with NaCl) | Lonza, MilliporeSigma | The choice of buffer depends on the downstream application. A common buffer is 10 mM Tris, 100 mM NaCl, pH 7.4.[5] Another example is 50 mM phosphate buffer at pH 7.4.[6] |
| Inert Gas | Nitrogen or Argon | Airgas, Praxair | Used to evaporate the organic solvent to form a lipid film.[7] |
Table 2: Equipment
| Equipment | Specification | Recommended Supplier |
| Rotary Evaporator or Vacuum Desiccator | Standard laboratory grade | Buchi, Heidolph |
| Mini-Extruder | Hand-held or high-pressure extruder | Avanti Polar Lipids, Avestin |
| Polycarbonate Membranes | 0.1 µm (100 nm) pore size | Whatman, Avanti Polar Lipids |
| Filter Supports | Compatible with the mini-extruder | Avanti Polar Lipids |
| Gas-tight Glass Syringes | 250 µL to 1 mL capacity | Hamilton, Avanti Polar Lipids |
| Heating Block or Water Bath | Capable of maintaining temperature above lipid Tm | VWR, Fisher Scientific |
Table 3: Experimental Parameters
| Parameter | Value/Range | Notes |
| Initial DOPG Concentration | 5 - 15 mg/mL | A typical starting concentration for hydration.[4][5][6] |
| Final Lipid Concentration | ~1 mM to 10 mg/mL | The final concentration can be adjusted based on the experimental needs.[8][9] |
| Extrusion Pore Size | 100 nm (0.1 µm) | To produce SUVs of approximately 100 nm in diameter.[9] Smaller or larger pore sizes can be used for different applications.[10] |
| Number of Extrusion Passes | 11 - 21 passes | An odd number of passes ensures the final sample is in one syringe.[4] Passing the solution ~20 times is common.[5] |
| Extrusion Temperature | Above the lipid's phase transition temperature (Tm) | For DOPG, extrusion can be performed at room temperature.[4] |
| Optional Freeze-Thaw Cycles | 3 - 5 cycles | Can enhance encapsulation efficiency by disrupting lamellae before extrusion.[8][11][10] |
Experimental Protocol
This protocol details the step-by-step procedure for preparing DOPG SUVs.
1. Preparation of the DOPG Thin Film
a. In a clean round-bottom flask or glass vial, add the desired amount of DOPG dissolved in chloroform.[5][6]
b. Evaporate the chloroform using a gentle stream of nitrogen or argon gas while rotating the flask to form a thin, uniform lipid film on the inner surface.[7]
c. For complete removal of residual solvent, place the flask under high vacuum for at least 2 hours or overnight in a desiccator.[5][6]
2. Hydration of the Lipid Film to Form MLVs
a. Add the desired volume of degassed hydration buffer to the dried lipid film to achieve the target lipid concentration (e.g., 10 mg/mL).[5]
b. Hydrate the lipid film by vortexing the solution vigorously. The solution will appear milky and cloudy, indicating the formation of multilamellar vesicles (MLVs).[5]
c. To facilitate complete hydration, incubate the mixture for at least 30 minutes at a temperature above the lipid's phase transition temperature. For DOPG, this can be done at room temperature.[11]
d. (Optional) To improve the homogeneity and encapsulation efficiency, subject the MLV suspension to 3-5 freeze-thaw cycles. This involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath.[8][10]
3. Extrusion to Form SUVs
a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes and filter supports according to the manufacturer's instructions.[5][8]
b. Pre-rinse the extruder assembly and the gas-tight syringes with the hydration buffer to remove any impurities and air bubbles.[5]
c. Load the MLV suspension into one of the glass syringes and carefully place it into one end of the extruder.
d. Place an empty syringe into the other end of the extruder.
e. Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the polycarbonate membranes to the empty syringe.
f. Repeat this extrusion process for a total of 11 to 21 passes.[4] The solution should become progressively clearer and more transparent as SUVs are formed.[5]
4. Storage of DOPG SUVs
a. After the final pass, collect the SUV suspension from the extruder.
b. Store the prepared DOPG SUVs at 4°C. Vesicle solutions are typically stable for 3-4 days when stored at this temperature.[11] Do not freeze the SUV suspension as this can disrupt the vesicle structure.[11]
Visualization
Caption: Workflow for DOPG SUV Preparation by Extrusion.
References
- 1. Extrusion for unilamellar liposome formation [manufacturingchemist.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrti.org [ijrti.org]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 6. Stable DOPG/Glycyrrhizin Vesicles with a Wide Range of Mixing Ratios: Structure and Stability as Seen by Scattering Experiments and Cryo-TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tf7.org [tf7.org]
- 9. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liposomes.ca [liposomes.ca]
- 11. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for Thin-Film Hydration Method of DOPG Liposome Formulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thin-film hydration method, also known as the Bangham method, is a well-established and widely used technique for the preparation of liposomes.[1][2] This method is particularly effective for forming multilamellar vesicles (MLVs), which can subsequently be processed to produce unilamellar vesicles of a desired size.[2][3] 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is an anionic phospholipid commonly used in liposome formulations to impart a negative surface charge. This charge can influence the liposome's stability, biodistribution, and interaction with cells.[4] These application notes provide a detailed protocol for the formulation of DOPG-containing liposomes using the thin-film hydration technique, along with characterization data and relevant workflows.
The process involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution to form liposomes.[1] This technique is versatile, allowing for the encapsulation of both hydrophilic and hydrophobic molecules.[1][4] Hydrophilic drugs can be entrapped in the aqueous core, while hydrophobic drugs can be incorporated into the lipid bilayer.[4]
Experimental Protocols
Materials and Equipment
-
Lipids:
-
1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt (DOPG)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) (optional, for mixed lipid formulations)
-
Cholesterol (Chol)
-
-
Solvents:
-
Chloroform or a chloroform-methanol mixture (e.g., 2:1 v/v)
-
-
Aqueous Hydration Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4, or another buffer of choice.
-
Aqueous solution containing the hydrophilic drug to be encapsulated.
-
-
Equipment:
-
Round-bottom flask (50 mL)[5]
-
Vacuum pump[3]
-
Water bath or heating block
-
Extruder (e.g., mini-extruder)
-
Polycarbonate membranes (e.g., 100 nm, 200 nm pore size)
-
Syringes (gas-tight)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Cryo-Transmission Electron Microscope (Cryo-TEM) for morphology analysis (optional)
-
Protocol for DOPG/Cholesterol Liposome Formulation (2:1 molar ratio)
This protocol outlines the preparation of DOPG/Cholesterol liposomes. The molar ratio can be adjusted based on experimental requirements.
-
Lipid Dissolution:
-
Weigh the desired amounts of DOPG and cholesterol. For a 2:1 molar ratio, an example would be 10 mg of a lipid mixture.[7]
-
Dissolve the lipids in 5 mL of chloroform in a round-bottom flask.[5] If encapsulating a lipophilic drug, it should be added at this stage.[1][5]
-
Ensure the lipids are completely dissolved to form a clear solution.
-
-
Thin-Film Formation:
-
Place the round-bottom flask on a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the transition temperature (Tc) of the lipids. For DOPG, the Tc is -18°C, so room temperature is sufficient.[8] A common temperature used is 40°C.[5][6]
-
Gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.[6]
-
Once the film is formed, continue to dry it under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[3][7]
-
-
Hydration:
-
Add 2-3 mL of the desired aqueous buffer to the flask containing the dry lipid film.[5][6] The volume can be adjusted to achieve the desired final lipid concentration.[5] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[5][6]
-
Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid's Tc. Vigorous shaking or stirring is recommended to facilitate the formation of multilamellar vesicles (MLVs).[3]
-
Stir the resulting suspension for 30 minutes. The solution should appear turbid.[5][6]
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.[3]
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the liposome suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). The temperature should be maintained above the Tc of the lipids.[8]
-
This process will result in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane used.
-
-
Purification (Optional):
-
To remove unencapsulated drug, the liposome suspension can be purified using techniques such as size exclusion chromatography or dialysis.
-
Characterization of DOPG Liposomes
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using DLS to assess the surface charge and stability of the liposomes.
-
Morphology: Visualized using Cryo-Transmission Electron Microscopy (Cryo-TEM).
-
Encapsulation Efficiency: Determined by separating the unencapsulated drug from the liposomes and quantifying the drug in each fraction.
Data Presentation
The following tables summarize typical quantitative data for DOPG-containing liposomes prepared by the thin-film hydration method.
Table 1: Physicochemical Properties of DOPG-Based Liposomes
| Liposome Composition (molar ratio) | Mean Diameter (nm) ± SD | Polydispersity Index (PDI) | Zeta Potential (mV) ± SD | Reference |
| DOPG:Cholesterol (2:1) | 120 ± 15 | < 0.2 | -45 ± 5 | [7][9] |
| DOPG:DOPC:Cholesterol (molar ratios may vary) | 100 - 150 | < 0.2 | -30 to -50 | [10] |
Table 2: Influence of Cholesterol on PNA Encapsulation in DOPG Liposomes
| Cholesterol Content (mol%) | PNA Loading | PNA Release | Reference |
| 0 | High | Faster | [8] |
| 10-20 | Slightly Decreased | - | [8] |
| 20-30 | - | Slower | [8] |
Visualizations
Experimental Workflow
Caption: Workflow for DOPG Liposome Preparation.
Cellular Uptake and Drug Release Pathway
Caption: Cellular Interaction of Drug-Loaded DOPG Liposome.
Applications and Considerations
-
Drug Delivery: DOPG-containing liposomes are excellent candidates for the delivery of a wide range of therapeutic agents, including small molecules, peptides, and nucleic acids.[4][11] Their anionic surface can be beneficial for specific targeting applications.
-
Stability: The inclusion of cholesterol in the lipid bilayer can enhance the stability of liposomes and reduce the leakage of encapsulated contents, especially in biological fluids.[4][8]
-
Cellular Interaction: The negative charge of DOPG liposomes influences their interaction with cell membranes.[4] This can affect the mechanism and efficiency of cellular uptake.
-
Limitations: The thin-film hydration method can result in a heterogeneous size distribution of liposomes before the extrusion step.[2] Also, the encapsulation efficiency for hydrophilic drugs can sometimes be low.
These application notes provide a comprehensive guide for the formulation and characterization of DOPG liposomes using the thin-film hydration method, enabling researchers to develop robust and effective drug delivery systems.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 3. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 4. Liposomes and Extracellular Vesicles as Drug Delivery Systems: A Comparison of Composition, Pharmacokinetics, and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 6. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 7. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Membrane Proteins into DOPG Proteoliposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reconstitution of membrane proteins into artificial lipid bilayers, such as proteoliposomes, is a powerful technique for studying their structure, function, and interaction with lipids and potential drug candidates in a controlled, native-like environment.[1][2][3] 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is an anionic phospholipid commonly used for creating these model membranes due to its ability to mimic the charged surface of biological membranes and promote the functional reconstitution of various membrane proteins.[4][5] These application notes provide detailed protocols and quantitative data for the successful incorporation of membrane proteins into DOPG proteoliposomes, tailored for researchers in basic science and drug development.
Key Principles
The most common method for reconstituting membrane proteins into liposomes is the detergent-mediated approach.[6] This process involves solubilizing both the purified membrane protein and the lipids in a detergent, followed by the removal of the detergent, which leads to the spontaneous formation of proteoliposomes. Critical parameters that influence the success of reconstitution include the choice of detergent, the lipid-to-protein ratio (LPR), the detergent removal method, and the lipid composition.[7]
Data Presentation: Quantitative Parameters for Reconstitution
Successful reconstitution is often assessed by the efficiency of protein incorporation and the preservation of its function. The following tables summarize key quantitative data for the reconstitution of various membrane proteins into DOPG or similar anionic lipid-containing proteoliposomes.
| Membrane Protein | Lipid Composition | Lipid-to-Protein Ratio (w/w or mol/mol) | Reconstitution Method | Reconstitution Efficiency (%) | Reference |
| Bacteriorhodopsin | DOPG/DOPC | 5-40 (w/w) | Detergent-mediated, electroswelling | Homogeneous incorporation | [8] |
| Lactose Permease | DOPC/DOPE/DOPG (40:40:20 mol%) | 1:5 x 10³ (mol/mol) | Detergent-mediated | Good reconstitution yield | [9] |
| Ca2+-ATPase | DPPC/DPPS (up to 15% DPPS) | Not specified | Detergent-mediated | AnxA5 favors TNAP incorporation | [7] |
| P-glycoprotein (Pgp) | POPC/POPE/POPS/SM (42:25:10:23 w/w) + 50% cholesterol | Not specified | Detergent removal with Bio-Beads | High | [10] |
| K+ Channel (KvAP pore module) | DPhPC/DOPA | Not specified | Droplet interface bilayer | Functional single channels | [11] |
Table 1: Reconstitution Parameters for Various Membrane Proteins. This table provides a summary of the lipid compositions, lipid-to-protein ratios, reconstitution methods, and efficiencies for several membrane proteins reconstituted in DOPG-containing or other relevant lipid mixtures.
| Membrane Protein | Lipid Composition | Functional Assay | Key Quantitative Findings | Reference |
| Lactose Permease | Proteoliposomes | Lactose exchange kinetics | Apparent Km for external lactose: ~6 mM | [12] |
| Ca2+-ATPase | DPPC/DPPS | ATP hydrolysis | Vmax increased with 5% DPPS | [7] |
| P-glycoprotein (Pgp) | Plasma membrane mimic | Verapamil-stimulated ATPase activity | Higher activity in proteoliposomes vs. nanodiscs | [10] |
| Rhodopsin (GPCR) | Dodecyl maltoside solution | G protein (Transducin) activation | Max activation rate: ~50 Gt molecules/sec/Rhodopsin | [13] |
| hERG K+ Channel | hERG-expressing cell membranes | Single-channel recording | IC50 for E-4031: 17 nM; IC50 for dofetilide: 9.65 µM | [14] |
| K+ Channel (KcsA) | POPE/POPG | Single-channel recording | Unitary conductance influenced by lipid phase | [15] |
Table 2: Functional Analysis of Reconstituted Membrane Proteins. This table summarizes the results of functional assays performed on various membrane proteins reconstituted in DOPG-containing or other specified lipid environments, highlighting key kinetic and pharmacological parameters.
Experimental Protocols
Protocol 1: Preparation of DOPG Liposomes by Extrusion
This protocol describes the preparation of unilamellar DOPG liposomes with a defined size.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) in chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
Method:
-
In a round-bottom flask, add the desired amount of DOPG in chloroform.
-
Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing vigorously. This will result in a milky suspension of multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Load the liposome suspension into one of the extruder syringes.
-
Pass the suspension through the membranes by pushing the plunger of the loaded syringe. Repeat this extrusion process at least 11 times to ensure a homogenous population of unilamellar liposomes.
-
The resulting liposome solution should appear translucent. Store the liposomes at 4°C.
Protocol 2: Detergent-Mediated Reconstitution of a Membrane Protein into DOPG Proteoliposomes
This protocol outlines the general procedure for incorporating a purified membrane protein into pre-formed DOPG liposomes.
Materials:
-
Purified membrane protein solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), n-octyl-β-D-glucopyranoside (OG), CHAPS)
-
Prepared DOPG liposomes (from Protocol 1)
-
Detergent stock solution (e.g., 10% w/v)
-
Bio-Beads SM-2 or dialysis cassette (e.g., 10 kDa MWCO)
-
Reconstitution buffer (same as hydration buffer)
Method:
-
Detergent Solubilization of Liposomes: To the prepared DOPG liposomes, add the detergent stock solution dropwise while stirring gently. The goal is to saturate the liposomes with detergent without completely solubilizing them into mixed micelles. The optimal detergent concentration needs to be determined empirically for each lipid-detergent pair, often by monitoring the optical density of the solution.
-
Addition of Protein: Add the purified, detergent-solubilized membrane protein to the detergent-saturated liposomes at the desired lipid-to-protein ratio. Incubate the mixture at 4°C for 1-2 hours with gentle agitation to allow for the formation of lipid-protein-detergent mixed micelles.
-
Detergent Removal:
-
Dialysis: Transfer the mixture to a dialysis cassette and dialyze against a large volume of detergent-free reconstitution buffer at 4°C. Perform several buffer changes over 48-72 hours to ensure complete detergent removal.
-
Bio-Beads: Add pre-washed Bio-Beads SM-2 to the mixture at a concentration of approximately 20 mg per mg of detergent. Incubate at 4°C with gentle rotation. Replace the Bio-Beads with a fresh batch after 2-4 hours and continue the incubation overnight. This method is generally faster than dialysis.
-
-
Proteoliposome Recovery: After detergent removal, the proteoliposomes can be harvested by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Resuspension and Storage: Carefully remove the supernatant and resuspend the proteoliposome pellet in the desired buffer. Store the proteoliposomes at 4°C for short-term use or flash-freeze in liquid nitrogen for long-term storage.
Protocol 3: Functional Assay - Proton Pumping by Bacteriorhodopsin in DOPG Proteoliposomes
This protocol describes a common functional assay to verify the activity of reconstituted bacteriorhodopsin, a light-driven proton pump.
Materials:
-
Bacteriorhodopsin-DOPG proteoliposomes
-
Assay buffer (e.g., 150 mM KCl, 2 mM MgCl₂, pH 6.0)
-
pH-sensitive fluorescent dye (e.g., pyranine) or a pH electrode
-
Light source (e.g., fiber optic lamp with appropriate filters)
-
Fluorometer or pH meter
Method:
-
Resuspend the bacteriorhodopsin-DOPG proteoliposomes in the assay buffer. If using a fluorescent dye, ensure it is encapsulated within the proteoliposomes during their formation.
-
Place the proteoliposome suspension in a cuvette and monitor the internal pH using the fluorescent dye or an external pH electrode.
-
Establish a baseline reading in the dark.
-
Illuminate the sample with the light source to activate bacteriorhodopsin.
-
Record the change in fluorescence or pH over time. A decrease in the internal pH (or an increase in the external pH) indicates the successful pumping of protons into the proteoliposomes.
-
Turn off the light and observe the return of the pH to the baseline, which indicates the passive leakage of protons back across the membrane.
-
The initial rate of pH change upon illumination can be used to quantify the proton pumping activity.
Visualizations
Experimental Workflow for Proteoliposome Preparation
Caption: Workflow for preparing DOPG proteoliposomes.
Signaling Pathway: Rhodopsin-Transducin Cascade
Caption: Rhodopsin signaling cascade in a proteoliposome.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. Reconstitution of bacteriorhodopsin into cyclic lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. rsc.org [rsc.org]
- 5. Signal transfer from rhodopsin to the G-protein: Evidence for a two-site sequential fit mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein-coupled Receptor (GPCR) Reconstitution and Labeling for Solution Nuclear Magnetic Resonance (NMR) Studies of the Structural Basis of Transmembrane Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteoliposomes with the ability to transport Ca2+ into the vesicles and hydrolyze phosphosubstrates on their surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G Protein–Coupled Receptor Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The membrane transporter lactose permease increases lipid bilayer bending rigidity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein [frontiersin.org]
- 11. Lipid Bilayer Modules as Determinants of K+ Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of lactose exchange in proteoliposomes reconstituted with purified lac permease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monomeric G protein-coupled receptor rhodopsin in solution activates its G protein transducin at the diffusion limit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single channel and ensemble hERG conductance measured in droplet bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: DOPG as a Helper Lipid in Nucleic Acid Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA), is a cornerstone of next-generation therapeutics, including vaccines, gene therapies, and RNA interference (RNAi)-based treatments. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for nucleic acid delivery, prized for their high encapsulation efficiency, biocompatibility, and transfection efficacy. The composition of these LNPs is critical to their function, typically comprising an ionizable cationic lipid, cholesterol, a PEGylated lipid, and a "helper" phospholipid.
1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), an anionic phospholipid, has garnered significant interest as a helper lipid in these formulations. Its unique properties can influence the stability, fusogenicity, and overall performance of LNPs, ultimately impacting the efficiency of nucleic acid delivery and therapeutic outcome. These application notes provide a comprehensive overview of the role of DOPG in nucleic acid delivery systems, complete with comparative data and detailed experimental protocols.
The Role of DOPG in LNP Formulation and Function
Helper lipids are integral components of LNPs that contribute to the structural integrity of the nanoparticle and facilitate the release of the nucleic acid cargo into the cytoplasm of target cells, a critical step known as endosomal escape.[1] While zwitterionic phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are commonly used, the anionic nature of DOPG offers distinct advantages.
The inclusion of negatively charged phospholipids like DOPG can influence the surface charge and biodistribution of LNPs.[2] Furthermore, the structure of the helper lipid plays a functional role in the delivery process. For instance, phospholipids with phosphatidylethanolamine (PE) headgroups, like DOPE, are known to adopt a cone shape that can promote the formation of a hexagonal phase, a non-bilayer lipid structure that facilitates membrane fusion and endosomal escape.[2][3] While DOPG is not a PE lipid, its anionic headgroup can interact with the cationic/ionizable lipids and the endosomal membrane in a pH-dependent manner, contributing to membrane destabilization and cargo release.
Data Presentation: Comparative Analysis of Helper Lipids
The choice of helper lipid significantly impacts the physicochemical properties and biological activity of LNPs. The following tables summarize quantitative data from various studies to facilitate a comparison between DOPG and other commonly used helper lipids.
Table 1: Physicochemical Properties of LNPs with Different Helper Lipids
| Helper Lipid | Ionizable Lipid | Cargo | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DOPG | Various | siRNA | ~80-120 | < 0.2 | Near-neutral to slightly negative | >85% |
| DOPE | C14-494 | SpCas9 mRNA & GFP sgRNA | ~100 | ~0.15 | ~-5 | >80% |
| DSPC | C14-494 | SpCas9 mRNA & GFP sgRNA | ~100 | ~0.15 | ~-5 | >80% |
| DOPC | C14-494 | SpCas9 mRNA & GFP sgRNA | ~120 | ~0.2 | ~-5 | >70% |
| SOPC | C14-494 | SpCas9 mRNA & GFP sgRNA | ~120 | ~0.2 | ~-5 | >70% |
| DOPE/DOTAP/DC-Chol | - | mRNA | ~150 | ~0.3 | ~+21 | ~31.2%[4] |
| DOPE/DOTAP/Chol | - | mRNA | ~120 | ~0.4 | ~+0.5 | ~3.2%[4] |
Note: Data is compiled from multiple sources and specific values can vary based on the full formulation, cargo, and manufacturing process. The data for DOPG is a general representation from the literature, as direct comparative studies with identical formulations are limited.
Table 2: In Vitro Transfection and Gene Silencing Efficiency
| Helper Lipid | Ionizable Lipid | Cargo | Cell Line | Transfection/Silencing Efficiency |
| DOPG/DOPE | Cationic Lipids | siRNA | Breast Cancer Cells | ~70% GFP silencing[5] |
| DOPE | C14-494 | SpCas9 mRNA & GFP sgRNA | HepG2-GFP | ~15% GFP knockout |
| DSPC | C14-494 | SpCas9 mRNA & GFP sgRNA | HepG2-GFP | ~15% GFP knockout |
| DOPC | C14-494 | SpCas9 mRNA & GFP sgRNA | HepG2-GFP | ~8% GFP knockout |
| SOPC | C14-494 | SpCas9 mRNA & GFP sgRNA | HepG2-GFP | ~8% GFP knockout |
| DLinKC2-DMA | - | siRNA (GAPDH) | bmMΦ | >60% silencing at 1 µg/ml[6] |
Experimental Protocols
This section provides detailed methodologies for the formulation, characterization, and in vitro application of DOPG-containing LNPs for nucleic acid delivery.
Protocol 1: In Vitro Transcription for mRNA Synthesis
This protocol outlines the synthesis of mRNA from a linearized DNA template using in vitro transcription (IVT).[1][]
Materials:
-
Linearized plasmid DNA template with a T7 promoter sequence
-
T7 RNA polymerase
-
Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP or modified UTP like N1-methyl-pseudouridine-5'-triphosphate)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
Capping enzyme and SAM (S-adenosylmethionine)
-
Poly(A) polymerase and ATP
-
LiCl precipitation solution
-
Nuclease-free water
Procedure:
-
IVT Reaction Setup: In a nuclease-free tube, combine the linearized DNA template, NTPs, transcription buffer, and T7 RNA polymerase. Add an RNase inhibitor.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.
-
mRNA Capping: Purify the mRNA from the IVT reaction. Set up the capping reaction by combining the purified mRNA, capping enzyme, reaction buffer, and SAM. Incubate at 37°C for 1-2 hours.
-
Polyadenylation: Purify the capped mRNA. Set up the polyadenylation reaction with the capped mRNA, poly(A) polymerase, reaction buffer, and ATP. Incubate at 37°C for 30-60 minutes.
-
Purification: Purify the final mRNA product using a suitable method such as LiCl precipitation or a commercial RNA cleanup kit.[1]
-
Quantification and Quality Control: Determine the concentration of the synthesized mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by running a sample on a denaturing agarose gel.
Protocol 2: Formulation of DOPG-Containing LNPs by Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and reproducible mixing of the lipid and nucleic acid solutions.[1][8]
Materials:
-
Ionizable cationic lipid (e.g., DLin-MC3-DMA) dissolved in ethanol
-
DOPG dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol
-
Nucleic acid (mRNA or siRNA) dissolved in an acidic aqueous buffer (e.g., sodium acetate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringe pumps
-
Dialysis cassette (e.g., 10 kDa MWCO) or centrifugal filters
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Solution: In an Eppendorf tube, combine the ethanolic solutions of the ionizable lipid, DOPG, cholesterol, and PEG-lipid at the desired molar ratio (e.g., 50:10:38.5:1.5). Vortex to mix thoroughly. A typical total lipid concentration is 10-25 mM.
-
Prepare Nucleic Acid Solution: Dissolve the nucleic acid in the acidic aqueous buffer to the desired concentration (e.g., 0.2 mg/mL).
-
Microfluidic Mixing: Load the lipid solution and the nucleic acid solution into separate syringes and place them on the syringe pumps connected to the microfluidic device. Set the flow rates to achieve the desired ratio of aqueous to organic phase (typically 3:1). Initiate the pumps to mix the two solutions within the microfluidic chip, leading to the self-assembly of LNPs.
-
Dialysis/Buffer Exchange: Collect the LNP solution from the outlet of the microfluidic device. To remove the ethanol and raise the pH, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette. Alternatively, use centrifugal filters for buffer exchange.[3]
-
Sterilization and Storage: Filter the final LNP formulation through a 0.22 µm sterile filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: Characterization of LNPs
This section details the methods for characterizing the key physicochemical properties of the formulated LNPs.
A. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS) [][10][11]
-
Sample Preparation: Dilute a small aliquot of the LNP suspension in filtered PBS to an appropriate concentration to obtain a stable count rate (typically between 150,000 and 250,000 counts per second).
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up. Set the measurement parameters, including the temperature (e.g., 25°C), solvent viscosity, and refractive index.
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform the measurement, typically consisting of multiple runs.
-
Data Analysis: The instrument software will calculate the Z-average particle size and the PDI based on the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
B. Zeta Potential Measurement [][10][12]
-
Sample Preparation: Dilute the LNP suspension in a low ionic strength buffer, such as 10 mM NaCl or 0.1x PBS, to minimize the effects of charge screening.
-
Instrument Setup: Use a DLS instrument equipped with an electrode for zeta potential measurements. Set the appropriate parameters for the dispersant.
-
Measurement: Load the sample into a specialized zeta potential cell, ensuring no air bubbles are present. Place the cell in the instrument and apply an electric field. The instrument measures the electrophoretic mobility of the particles and calculates the zeta potential using the Henry equation.
-
Data Analysis: The software will provide the mean zeta potential and its distribution.
C. Encapsulation Efficiency using RiboGreen Assay [13][14][15][16]
-
Prepare Standard Curve: Prepare a series of known concentrations of the free nucleic acid in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
Prepare Samples:
-
Total RNA/siRNA: Dilute an aliquot of the LNP suspension in TE buffer containing a surfactant (e.g., 0.5-2% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.
-
Free RNA/siRNA: Dilute another aliquot of the LNP suspension in TE buffer without the surfactant.
-
-
RiboGreen Staining: In a black 96-well plate, add the standards and the prepared samples. Add the RiboGreen reagent (diluted in TE buffer) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.
-
Calculation:
-
Use the standard curve to determine the concentration of total nucleic acid and free nucleic acid in the respective samples.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100
-
Protocol 4: In Vitro Transfection of Cells with LNPs[3][18]
This protocol describes a general procedure for transfecting mammalian cells with nucleic acid-loaded LNPs in a 96-well plate format.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Nucleic acid-loaded LNPs
-
96-well cell culture plates
-
Assay-specific reagents (e.g., luciferase assay reagent for luciferase mRNA, appropriate reagents for gene silencing quantification)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
LNP Treatment: On the day of transfection, dilute the LNP stock solution to the desired final concentration in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal LNP concentration.
-
Transfection: Aspirate the old medium from the cells and add the LNP-containing medium to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-48 hours).
-
Analysis: After the incubation period, assess the transfection efficiency.
-
For mRNA delivery (e.g., encoding a reporter protein like luciferase): Lyse the cells and measure the reporter protein activity using a suitable assay kit.
-
For siRNA delivery: Lyse the cells and quantify the knockdown of the target gene at the mRNA level (by RT-qPCR) or protein level (by Western blot or ELISA).
-
Visualization of Key Processes
To better understand the mechanisms and workflows described, the following diagrams have been generated using the DOT language.
Experimental Workflow
Caption: Workflow for LNP formulation, characterization, and in vitro application.
Mechanism of Endosomal Escape and Nucleic Acid Action
Caption: Mechanism of DOPG-LNP mediated nucleic acid delivery and action.
Cytosolic Nucleic Acid Sensing Pathways
Caption: Innate immune sensing of cytosolic nucleic acids.
Conclusion
DOPG presents a valuable option as a helper lipid in the formulation of LNP-based nucleic acid delivery systems. Its anionic nature can influence the physicochemical properties and in vivo behavior of the nanoparticles. While more direct comparative studies are needed to fully elucidate its advantages over other helper lipids in various contexts, the provided protocols offer a solid foundation for researchers to formulate, characterize, and evaluate DOPG-containing LNPs for their specific therapeutic applications. The careful optimization of each LNP component, including the helper lipid, is paramount to achieving safe and effective delivery of nucleic acid therapeutics.
References
- 1. An Optimized Method for mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles [creative-biogene.com]
- 2. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. sartorius.com [sartorius.com]
- 6. liposomes.ca [liposomes.ca]
- 8. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.4. Zeta Potential and Particle Size Measurements [bio-protocol.org]
- 11. allanchem.com [allanchem.com]
- 12. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 13. Standard Protocol: Encapsulation Efficiency Using RiboGreen® (Example for mRNA-LNPs) - transfection reagents [transfectionreagents.com]
- 14. m.youtube.com [m.youtube.com]
- 15. abpbio.com [abpbio.com]
- 16. static.igem.wiki [static.igem.wiki]
Application of DOPG in Supported Lipid Bilayer (SLB) Formation: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Supported lipid bilayers (SLBs) are powerful tools in biomedical research and drug development, serving as simplified models of cell membranes. 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), an anionic phospholipid, is a crucial component in the formation of SLBs that mimic the negatively charged surfaces of bacterial membranes and the inner leaflet of eukaryotic cell membranes. This document provides detailed application notes and protocols for the formation and characterization of DOPG-containing SLBs, highlighting their application in studying protein-membrane interactions and signaling pathways.
Application Notes
DOPG is frequently incorporated into SLBs to impart a net negative charge, which is essential for studying a variety of biological processes:
-
Mimicking Bacterial Membranes: The outer membrane of Gram-negative bacteria and the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria are rich in anionic phospholipids like phosphatidylglycerol. SLBs containing DOPG are therefore excellent models for investigating the interactions of antimicrobial peptides (AMPs), toxins, and antibiotics with bacterial membranes.
-
Investigating Protein-Membrane Interactions: Many peripheral and integral membrane proteins are recruited to or stabilized at the membrane through electrostatic interactions with anionic lipids. DOPG-containing SLBs provide a platform to study the binding, conformation, and function of these proteins in a controlled environment.
-
Studying Signaling Pathways: The spatial organization and charge of the plasma membrane are critical for the assembly and activation of signaling complexes. DOPG-containing SLBs are utilized to reconstitute signaling pathways, such as the Toll-like receptor (TLR) signaling cascade, to dissect the molecular mechanisms of receptor activation and downstream signaling events.
Key Considerations for DOPG SLB Formation
-
Vesicle Preparation: The formation of high-quality SLBs begins with the preparation of uniform small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs). Extrusion is a common method to produce vesicles with a defined size distribution.
-
Substrate Choice: Silicon dioxide (SiO₂) and mica are the most common substrates for SLB formation due to their hydrophilicity. The negatively charged nature of these substrates can repel anionic vesicles, necessitating specific buffer conditions to promote fusion.
-
Role of Cations: Divalent cations, particularly Ca²⁺, are often crucial for inducing the fusion of negatively charged vesicles, such as those containing DOPG, onto negatively charged substrates.[1] Ca²⁺ ions are thought to bridge the negative charges on the vesicle and the substrate, reducing electrostatic repulsion and promoting vesicle rupture and fusion.[1]
-
Vesicle Concentration: The concentration of vesicles in solution is a critical parameter. A critical surface coverage of adsorbed vesicles is required to trigger the rupture and fusion cascade that leads to the formation of a continuous bilayer.[2]
-
Temperature: The temperature should be maintained above the phase transition temperature (Tm) of the lipid mixture to ensure the lipids are in the fluid phase, which generally facilitates SLB formation. The Tm of DOPG is -18 °C.
Quantitative Data for SLB Formation
The following tables summarize key quantitative parameters for the formation of SLBs containing phosphatidylglycerol (PG), which serves as a good proxy for DOPG.
| Parameter | Value | Lipid Composition | Substrate | Technique | Reference |
| Vesicle Concentration | 0.1 mg/mL | POPE/POPG (75:25 mol%) | Silicon Oxide | Neutron Reflection (NR) | [3] |
| 0.2 mg/mL | POPC | Conducting Polymer/Silica | QCM-D | [4] | |
| Calcium Concentration | 2-3 mM | POPE/POPG | Silicon Oxide | NR, QCM-D | [3] |
| 2 mM | DOPC/DOPS (4:1) | Mica | QCM-D | [1] | |
| 5 mM | DOPC/DGS-NTA/DOPE-biotin | Glass | Fluorescence Microscopy | [5] | |
| Flow Rate | 1 mL/min | POPE/POPG (75:25 mol%) | Silicon Oxide | NR | [3] |
| 100 µL/min | POPC | Conducting Polymer/Silica | QCM-D | [4] | |
| Temperature | 50 °C | POPE/POPG | Silicon Oxide | NR | [3] |
| 37 °C | Egg PC | Silica | QCM-D | [6] |
Table 1: Optimal Conditions for SLB Formation.
| Parameter | Value | Lipid Composition | Substrate | Technique | Reference |
| Frequency Shift (Δf) | -25 Hz | POPE/POPG (75:25 mol%) | Silicon Oxide | QCM-D | [3] |
| -24.5 Hz | DOPC/DOPS (4:1) | SiO₂ | QCM-D | [7] | |
| Dissipation Shift (ΔD) | < 1 x 10⁻⁶ | POPE/POPG (75:25 mol%) | Silicon Oxide | QCM-D | [3] |
| 0.1 x 10⁻⁶ | DOPC/DOPS (4:1) | SiO₂ | QCM-D | [7] | |
| Bilayer Thickness (Hydrocarbon Core) | 30 Å | POPC/POPG (75:25 mol%) | Silicon Oxide | NR | [3] |
| 28 Å | DOPG | - | SAXS/SANS | [8] | |
| Area per Lipid | 61 Ų | POPC/POPG (75:25 mol%) | Silicon Oxide | NR | [3] |
| 71.3 Ų (at 30°C) | DOPG | - | SAXS/SANS | [8] | |
| Lipid Diffusion Coefficient (D) | 1.55 µm²/s | POPC | Glass | FRAP | [4] |
Table 2: Characterization Parameters for PG-Containing SLBs.
Experimental Protocols
Protocol 1: Preparation of DOPG-Containing Vesicles by Extrusion
This protocol describes the preparation of unilamellar vesicles of a desired size using the extrusion method.
Materials:
-
DOPG and other desired lipids (e.g., DOPC) in chloroform
-
Glass vials
-
Nitrogen or argon gas stream
-
Vacuum desiccator
-
Buffer of choice (e.g., HEPES buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Syringes
Procedure:
-
Lipid Film Preparation:
-
In a clean glass vial, mix the desired lipids in chloroform to achieve the target molar ratio.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.
-
Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add the desired buffer to the dried lipid film to achieve a final lipid concentration of 1-2 mg/mL.
-
Vortex the mixture vigorously for several minutes to hydrate the lipid film and form multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.
-
Transfer the MLV suspension to one of the syringes.
-
Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of times (e.g., 11 or 21 passes). This process will generate unilamellar vesicles with a diameter close to the pore size of the membrane. The solution should become clearer.
-
-
Storage:
-
Store the resulting vesicle solution at 4 °C. For best results, use the vesicles within a few days of preparation.
-
Protocol 2: Formation of DOPG-Containing SLB by Vesicle Fusion
This protocol describes the formation of a DOPG-containing SLB on a silica substrate using the vesicle fusion method.
Materials:
-
DOPG-containing vesicle solution (from Protocol 1)
-
Silica-coated substrate (e.g., quartz crystal for QCM-D, glass coverslip for microscopy)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) or other appropriate cleaning agent
-
Deionized water
-
Buffer (e.g., HEPES buffer)
-
CaCl₂ solution (e.g., 100 mM stock)
Procedure:
-
Substrate Cleaning:
-
Clean the silica substrate thoroughly. For glass coverslips, sonication in a detergent solution followed by extensive rinsing with deionized water and drying under a stream of nitrogen is effective. For more rigorous cleaning, piranha solution can be used ( CAUTION: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
-
Vesicle Fusion:
-
Place the clean, dry substrate in a suitable chamber (e.g., QCM-D flow cell, custom-made well for microscopy).
-
Establish a baseline by flowing buffer over the substrate.
-
Introduce the DOPG-containing vesicle solution (e.g., at a final concentration of 0.1 mg/mL) into the chamber.
-
Add CaCl₂ to the buffer to a final concentration of 2-5 mM to induce vesicle fusion.[5]
-
Allow the vesicles to incubate with the surface for 30-60 minutes to allow for SLB formation. For QCM-D, monitor the frequency and dissipation changes in real-time.
-
-
Rinsing:
-
After incubation, rinse the surface extensively with buffer to remove any unfused or loosely bound vesicles.
-
-
Characterization:
-
The quality of the SLB can be assessed using various surface-sensitive techniques such as Quartz Crystal Microbalance with Dissipation (QCM-D), Atomic Force Microscopy (AFM), and Fluorescence Recovery After Photobleaching (FRAP).
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow: SLB Formation by Vesicle Fusion
Signaling Pathway: Inhibition of TLR4 Signaling by DOPG
DOPG has been shown to inhibit the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS).[9] This signaling pathway is central to the innate immune response to Gram-negative bacteria. The following diagram illustrates the canonical TLR4 signaling pathway and the inhibitory effect of DOPG.
Conclusion
DOPG is an indispensable component for creating biologically relevant SLB models, particularly for mimicking bacterial membranes and for studying electrostatic-driven protein-membrane interactions. The protocols and data provided herein offer a comprehensive guide for researchers to successfully form and characterize DOPG-containing SLBs. The ability to reconstitute and investigate complex signaling pathways, such as the TLR4 cascade, on these defined membrane surfaces opens up new avenues for drug discovery and for gaining fundamental insights into cellular processes.
References
- 1. Following the Formation of Supported Lipid Bilayers on Mica: A Study Combining AFM, QCM-D, and Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies | MDPI [mdpi.com]
- 3. Formation and Characterization of Supported Lipid Bilayers Composed of Phosphatidylethanolamine and Phosphatidylglycerol by Vesicle Fusion, a Simple but Relevant Model for Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Effects of Flow and Bulk Vesicle Concentration on Supported Lipid Bilayer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathways of Lipid Vesicle Deposition on Solid Surfaces: A Combined QCM-D and AFM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for DOPG Liposome Formulation: Encapsulating Hydrophilic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) liposomes for the encapsulation of hydrophilic drugs. This document outlines detailed protocols for liposome preparation, drug loading, and characterization, and includes quantitative data to guide formulation optimization.
Introduction
Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer enclosing an aqueous core.[1] Their amphiphilic nature makes them ideal carriers for both hydrophilic and hydrophobic therapeutic agents.[1] DOPG, an anionic phospholipid, is frequently utilized in liposome formulations to impart a negative surface charge, which can enhance stability and influence interactions with biological systems. The encapsulation of hydrophilic drugs within the aqueous core of DOPG liposomes offers a promising strategy to improve drug solubility, stability, and pharmacokinetic profiles.[2][3]
This document details the thin-film hydration method, a robust and widely used technique for preparing liposomes and passively encapsulating water-soluble compounds.[2][4] Additionally, principles of active loading are discussed as a strategy to achieve higher encapsulation efficiencies for certain drugs.
Materials and Equipment
Materials:
-
1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)
-
Cholesterol
-
Chloroform
-
Hydrophilic drug of interest (e.g., Doxorubicin, Calcein)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Distilled or deionized water
-
Nitrogen gas
-
Triton X-100 (for lysis)
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath or heating block
-
Vacuum pump or desiccator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument (for size and zeta potential measurement)
-
Spectrofluorometer or UV-Vis spectrophotometer
-
Centrifuge
-
Vortex mixer
-
Syringes and needles
Experimental Protocols
DOPG Liposome Preparation by Thin-Film Hydration (Passive Loading)
The thin-film hydration method is a common technique for preparing multilamellar vesicles (MLVs) and encapsulating hydrophilic drugs.[2][4] The drug is dissolved in the aqueous hydration buffer and becomes entrapped within the liposomes as they form.
Protocol:
-
Lipid Film Formation:
-
Dissolve DOPG and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 2:1 DOPG:Cholesterol.[4]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid's transition temperature to facilitate solvent evaporation.
-
Continue rotation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours or overnight in a desiccator.[4]
-
-
Hydration and Vesicle Formation:
-
Prepare a solution of the hydrophilic drug in the desired aqueous buffer (e.g., PBS).
-
Add the drug solution to the round-bottom flask containing the dry lipid film.
-
Hydrate the lipid film by rotating the flask in a water bath set above the lipid's phase transition temperature for approximately 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction by Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process should be performed at a temperature above the lipid's transition temperature.
-
-
Removal of Unencapsulated Drug:
-
Separate the liposome-encapsulated drug from the free drug in the external solution using methods such as:
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a Sephadex G-50 column. The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Dialysis: Place the liposome suspension in a dialysis bag with an appropriate molecular weight cutoff and dialyze against a large volume of buffer to remove the free drug.
-
Centrifugation: Pellet the liposomes by centrifugation, remove the supernatant containing the free drug, and resuspend the pellet in fresh buffer.
-
-
Active Loading of Hydrophilic Drugs
Active loading, or remote loading, is a technique used to encapsulate drugs into pre-formed liposomes.[5] This method can achieve significantly higher encapsulation efficiencies compared to passive loading, especially for amphipathic weak bases or acids.[6] It typically involves creating a transmembrane gradient (e.g., pH or ion gradient) that drives the drug into the liposome's aqueous core.
Principle of pH Gradient Loading (for a weakly basic drug like Doxorubicin):
-
Liposomes are prepared with an acidic internal buffer (e.g., citrate buffer, pH 4.0).
-
The external buffer is exchanged with a buffer of higher pH (e.g., HEPES buffer, pH 7.4), creating a pH gradient.
-
The uncharged form of the weakly basic drug can permeate the lipid bilayer into the acidic interior of the liposome.
-
Once inside, the drug becomes protonated and charged, preventing it from diffusing back across the membrane, thus accumulating within the liposome.
Characterization of DOPG Liposomes
3.3.1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the appropriate buffer.
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument. A PDI value below 0.2 indicates a monodisperse population.
-
Measure the zeta potential to determine the surface charge of the liposomes. DOPG liposomes are expected to have a negative zeta potential.
-
3.3.2. Encapsulation Efficiency (%EE):
-
Method: Spectrofluorometry or UV-Vis Spectrophotometry
-
Procedure:
-
Measure the initial total amount of drug used in the formulation (Total Drug).
-
After removing the unencapsulated drug, lyse the liposomes using a detergent like Triton X-100 to release the encapsulated drug.
-
Measure the concentration of the encapsulated drug (Encapsulated Drug).
-
Calculate the %EE using the following formula:
%EE = (Encapsulated Drug / Total Drug) x 100
-
Quantitative Data
The encapsulation efficiency of hydrophilic drugs in DOPG liposomes is influenced by several factors, including the lipid composition, drug-to-lipid ratio, and the loading method used.
Table 1: Influence of Lipid Composition on Encapsulation Efficiency of a Model Hydrophilic Drug (Calcein)
| DOPG:Cholesterol (molar ratio) | Mean Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 10:0 | 120 ± 5 | -55 ± 3 | 15 ± 2 |
| 9:1 | 115 ± 6 | -50 ± 4 | 20 ± 3 |
| 8:2 | 110 ± 4 | -45 ± 3 | 25 ± 2 |
| 7:3 | 105 ± 5 | -40 ± 4 | 28 ± 3 |
Note: Data are representative and may vary depending on the specific experimental conditions. The inclusion of cholesterol can increase the packing of the lipid bilayer, leading to improved drug retention and encapsulation efficiency.
Table 2: Comparison of Passive vs. Active Loading for Doxorubicin Encapsulation
| Loading Method | Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) |
| Passive Loading | 0.1 | ~10-20 |
| Active Loading (pH gradient) | 0.1 | >90 |
Note: Active loading methods generally result in significantly higher encapsulation efficiencies for drugs amenable to this technique.
Visualizations
Experimental Workflow for DOPG Liposome Formulation
Caption: Workflow for preparing hydrophilic drug-loaded DOPG liposomes.
Passive vs. Active Drug Loading Mechanisms
Caption: Comparison of passive and active drug loading into liposomes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Encapsulation Efficiency | - Suboptimal lipid composition- Drug leakage- Inefficient removal of unencapsulated drug | - Optimize the DOPG:cholesterol ratio.- Consider using lipids with a higher phase transition temperature for better stability.- Ensure the extrusion and purification steps are performed correctly. |
| Large Particle Size or High PDI | - Incomplete hydration of the lipid film- Insufficient extrusion passes- Liposome aggregation | - Ensure complete removal of the organic solvent and adequate hydration time.- Increase the number of extrusion cycles.- Check the ionic strength of the buffer; DOPG liposomes can be sensitive to high salt concentrations. |
| Inconsistent Results | - Variability in lipid film formation- Inconsistent extrusion temperature | - Ensure the lipid film is thin and uniform.- Maintain a consistent temperature during extrusion, above the lipid's Tc. |
Conclusion
The formulation of DOPG liposomes for encapsulating hydrophilic drugs is a well-established and effective approach in drug delivery research. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing DOPG liposomal formulations. Careful control over formulation parameters, including lipid composition and drug loading strategy, is crucial for achieving desired characteristics such as high encapsulation efficiency and optimal particle size. The provided workflows and troubleshooting guide aim to facilitate the successful implementation of these techniques in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ScholarWorks - Idaho Conference on Undergraduate Research: Passive and Active Loading of Liposomes for Localized Drug Delivery [scholarworks.boisestate.edu]
- 5. Active drug encapsulation and release kinetics from hydrogel-in-liposome nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryo-TEM Imaging of DOPG Vesicles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryogenic transmission electron microscopy (Cryo-TEM) is a powerful imaging technique for the characterization of lipid vesicles, providing high-resolution information on their size, morphology, and lamellarity in a near-native, hydrated state.[1][2][3][4] This is achieved by rapidly vitrifying a thin aqueous film of the vesicle suspension, which preserves the sample in a layer of amorphous ice, thus avoiding artifacts associated with conventional electron microscopy techniques that require dehydration and staining.[1][3][4] 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) is an anionic phospholipid commonly used to prepare model membranes that mimic the prokaryotic plasma membrane. This document provides a detailed protocol for the preparation and Cryo-TEM imaging of DOPG vesicles.
Experimental Protocols
I. Preparation of DOPG Unilamellar Vesicles by Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size distribution.
Materials:
-
DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) in chloroform
-
Chloroform, HPLC grade
-
Desired buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)
-
Nitrogen or Argon gas
-
Mini-extruder apparatus
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Glass vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Lipid Film Formation:
-
In a clean glass vial, add the desired amount of DOPG in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.
-
To ensure complete removal of the solvent, place the vial under high vacuum for at least 2 hours or overnight.[5]
-
-
Hydration:
-
Hydrate the dry lipid film with the desired buffer by adding the buffer to the vial. The final lipid concentration is typically in the range of 1-10 mg/mL.
-
Vortex the vial vigorously to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).[5]
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles to enhance the encapsulation efficiency and promote the formation of unilamellar vesicles.
-
Freeze the suspension in liquid nitrogen until completely frozen, then thaw it in a water bath set to a temperature above the phase transition temperature of DOPG (-18°C), for instance, at room temperature.[6]
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[5]
-
Transfer the vesicle suspension to one of the syringes of the extruder.
-
Pass the suspension through the membranes by pushing the plunger of one syringe, then the other. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure that the final vesicle suspension is in the desired syringe.[6] The resulting solution should be a translucent suspension of unilamellar vesicles.
-
II. Cryo-TEM Grid Preparation (Vitrification)
This protocol describes the preparation of a thin, vitrified layer of the DOPG vesicle suspension for Cryo-TEM imaging.
Materials:
-
DOPG vesicle suspension
-
TEM grids with a holey carbon support film (e.g., Quantifoil R2/2)
-
Glow discharger
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Liquid ethane
-
Liquid nitrogen
-
Filter paper
Procedure:
-
Grid Preparation:
-
Glow discharge the TEM grids for 15-30 seconds to render the carbon surface hydrophilic.[6]
-
-
Sample Application and Plunge-Freezing:
-
Set up the plunge-freezing apparatus. The environmental chamber should be set to a high humidity (e.g., >95%) to minimize sample evaporation.
-
Apply 3-4 µL of the DOPG vesicle suspension to the shiny side of the glow-discharged grid.[6]
-
Blot the excess liquid from the grid using filter paper to create a thin aqueous film across the holes of the carbon support. The blotting time is a critical parameter and typically ranges from 2 to 5 seconds.
-
Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the sample.[6]
-
Transfer the vitrified grid to a grid box submerged in liquid nitrogen for storage.
-
III. Cryo-TEM Imaging
Instrumentation and Parameters:
-
Transmission Electron Microscope: A 200-300 kV TEM equipped with a field emission gun (FEG), a low-dose imaging software, and a direct electron detector is recommended.[6]
-
Data Acquisition:
-
Images are acquired under low-dose conditions to minimize radiation damage to the sample. A total electron dose should be kept below 20 e⁻/Ų.[6]
-
A defocus range of -1.5 to -3.0 µm is typically used to enhance phase contrast.[1][6]
-
Images are recorded using a direct electron detector in counting mode.
-
Data Presentation
Quantitative data from Cryo-TEM analysis of DOPG vesicles can be summarized for easy comparison.
Table 1: Typical Characterization Parameters for DOPG Vesicles (Prepared by 100 nm Extrusion)
| Parameter | Typical Value/Range | Method of Determination |
| Mean Diameter | 80 - 120 nm | Measurement from multiple Cryo-TEM images using image analysis software (e.g., ImageJ/Fiji). |
| Size Distribution | Polydispersity Index (PDI) < 0.2 | Statistical analysis of the diameters of a large population of vesicles. |
| Morphology | Predominantly spherical | Visual inspection of Cryo-TEM images. |
| Lamellarity | > 95% unilamellar | Visual inspection of individual vesicles in high-magnification Cryo-TEM images.[7] |
| Bilayer Thickness | ~3.5 - 4.5 nm | Measurement of the distance between the two high-density leaflets of the vesicle membrane in Cryo-TEM images.[8] |
Mandatory Visualization
Experimental Workflow for Cryo-TEM Characterization of DOPG Vesicles
Caption: Workflow for DOPG vesicle characterization by Cryo-TEM.
Data Analysis and Interpretation
The analysis of Cryo-TEM images of DOPG vesicles involves several steps:
-
Image Pre-processing: Raw movie frames are typically motion-corrected and aligned to generate a final micrograph. Contrast transfer function (CTF) correction may also be applied.
-
Vesicle Characterization:
-
Size and Shape: The diameter and circularity of a statistically significant number of vesicles (e.g., >100) are measured using image analysis software. This allows for the determination of the mean size and size distribution.
-
Lamellarity: Vesicles are visually inspected to determine the number of lipid bilayers. The percentage of unilamellar vesicles is a key quality attribute.
-
-
Bilayer Thickness Measurement: The distance between the two electron-dense headgroup regions of the lipid bilayer is measured at multiple points around the circumference of several vesicles to obtain an average bilayer thickness.[8]
By following this detailed protocol, researchers can obtain high-quality, reproducible Cryo-TEM data for the comprehensive characterization of DOPG vesicles, which is crucial for their application in drug delivery and as model membrane systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. tf7.org [tf7.org]
- 6. Optimization of cryo-electron microscopy for quantitative analysis of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multilamellar nanovesicles show distinct mechanical properties depending on their degree of lamellarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualizing lipid membrane structure with cryo-EM: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Setting Up a Dioleoylphosphatidylglycerol (DOPG) Bilayer for Molecular Dynamics Simulation: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for establishing a stable dioleoylphosphatidylglycerol (DOPG) lipid bilayer system for molecular dynamics (MD) simulations. DOPG bilayers are frequently used as models for bacterial and mitochondrial membranes due to their anionic nature, making them crucial for studying lipid-protein interactions, membrane permeability, and the effects of drug candidates on membrane properties.
Introduction
Molecular dynamics simulations offer an unparalleled atomic-level view of the dynamic nature of lipid bilayers. Setting up a biologically relevant and computationally stable membrane simulation is a critical first step. This guide focuses on creating a pure DOPG bilayer, a common component of anionic biological membranes. We will outline the necessary steps from system building to equilibration, utilizing widely-used software packages like GROMACS and tools such as CHARMM-GUI.
Experimental Protocols
The setup of a DOPG bilayer simulation can be broadly divided into three main stages: System Building, Energy Minimization, and Equilibration.
Force Field Selection
The choice of a force field is critical for the accuracy of the simulation. The CHARMM36 force field is well-regarded for its robust parametrization of a wide variety of lipids, including phosphatidylglycerols, and is recommended for this protocol. It has been shown to reproduce experimental values for key bilayer properties with good accuracy.
Protocol 1: System Building using CHARMM-GUI
CHARMM-GUI is a powerful web-based tool that automates many of the complex and error-prone steps in building a simulation system.[1][2][3]
-
Navigate to CHARMM-GUI: Access the "Membrane Builder" tool on the CHARMM-GUI website.[1]
-
Select "Membrane Only System": Choose to build a lipid bilayer without an embedded protein.
-
Lipid Selection:
-
Select DOPG (this compound) as the lipid type.
-
Specify the number of lipids for the upper and lower leaflets. A system of 128 lipids per leaflet (256 total) is a reasonable starting point for many applications.
-
-
System Size and Water Thickness:
-
Define the box dimensions (e.g., a square bilayer in the x-y plane). CHARMM-GUI can estimate the required box size based on the number of lipids.
-
Set the thickness of the water layer above and below the bilayer. A minimum of 20-25 Å on each side is recommended to avoid interactions with the periodic image.
-
-
Ionization:
-
Since DOPG is anionic (with a -1 charge per lipid), counter-ions are required to neutralize the system. Select an appropriate ion type (e.g., Na+ or K+) and concentration. CHARMM-GUI will automatically calculate the number of ions needed to neutralize the system. You can also specify an additional salt concentration (e.g., 0.15 M NaCl) to mimic physiological conditions.
-
-
Generate System Files: CHARMM-GUI will generate all the necessary files for various simulation packages. Select GROMACS as the target package. The output will include the coordinate file (.gro), topology file (.top), and parameter files (.mdp) for minimization and equilibration.[2]
Protocol 2: Energy Minimization
This step removes any steric clashes or unfavorable geometries in the initial configuration.
-
Input Files: Use the coordinate file (.gro), topology file (.top), and the minimization parameter file (.mdp) generated by CHARMM-GUI.
-
GROMACS grompp: The GROMACS preprocessor (grompp) is used to combine the structure, topology, and simulation parameters into a binary run input file (.tpr).
-
GROMACS mdrun: Run the energy minimization.
Protocol 3: System Equilibration
Equilibration is performed in two phases to bring the system to the desired temperature and pressure while allowing the lipids and solvent to relax around each other. [4][5][6]
This phase stabilizes the temperature of the system.
-
Input Files: Use the energy-minimized structure (em.gro), the topology file (topol.top), and an NVT equilibration parameter file (nvt.mdp). A typical NVT equilibration for a lipid bilayer is run for 1-5 ns. [7]2. GROMACS grompp:
-
GROMACS mdrun:
-
Verification: Monitor the temperature to ensure it reaches and stabilizes around the target value (e.g., 310 K).
This phase stabilizes the pressure and density of the system.
-
Input Files: Use the final structure from the NVT phase (nvt.gro), the topology file, and an NPT equilibration parameter file (npt.mdp). A longer NPT equilibration of 10-50 ns is often necessary for the area per lipid to converge. [5]2. GROMACS grompp:
-
GROMACS mdrun:
-
Verification: Monitor the pressure and density to ensure they stabilize around the target values (e.g., 1 bar and ~1000 kg/m ³ for the whole system). Crucially, monitor the area per lipid to confirm it has reached a stable plateau.
Production Simulation
Once the system is well-equilibrated, the production simulation can be run for as long as necessary to sample the phenomena of interest. The settings are very similar to the NPT equilibration, but this is the trajectory that will be used for analysis.
-
GROMACS grompp and mdrun: Use the final state of the NPT equilibration as the starting point for the production run.
Data Presentation
The following tables summarize typical parameters for a DOPG bilayer simulation and expected values for key structural properties.
Table 1: Typical Simulation Parameters for a DOPG Bilayer System
| Parameter | Value | Description |
| System Composition | ||
| Lipid Type | DOPG | |
| Number of Lipids | 128-256 | Per leaflet |
| Water Model | TIP3P | A standard water model compatible with CHARMM36. |
| Ions | Na+ or K+ | To neutralize the system. |
| Salt Concentration | 0.15 M | To mimic physiological conditions. |
| Force Field | CHARMM36 | |
| Simulation Ensemble | NPT (isothermal-isobaric) | For production runs. |
| Temperature | 310 K | Above the phase transition temperature of DOPG. |
| Pressure | 1 bar | Semi-isotropic pressure coupling is recommended. |
| Integration Timestep | 2 fs | With constraints on hydrogen bonds (e.g., LINCS). |
| Cutoffs | 1.2 nm | For van der Waals and short-range electrostatics. |
| Long-range Electrostatics | PME (Particle Mesh Ewald) | For accurate treatment of long-range interactions. |
Table 2: Expected Structural Properties of a DOPG Bilayer from Simulations
| Property | Typical Value | Method of Calculation |
| Area per Lipid (APL) | 68 - 72 Ų [8] | Box area (x*y) / number of lipids per leaflet. |
| Bilayer Thickness (P-P distance) | 36 - 40 Å [8] | Average distance between phosphate groups in opposite leaflets. |
| Deuterium Order Parameter (S_CD) | Varies along the acyl chain | Calculated from the trajectory using GROMACS analysis tools. |
Visualizations
Molecular Dynamics Simulation Workflow
The following diagram illustrates the overall workflow for setting up and running a molecular dynamics simulation of a DOPG bilayer.
Equilibration Logic
This diagram shows the logical progression of the equilibration process, highlighting the key parameters that are stabilized in each phase.
Conclusion
This guide provides a comprehensive protocol for setting up a pure DOPG lipid bilayer for molecular dynamics simulations. By following these steps and utilizing tools like CHARMM-GUI and GROMACS, researchers can create stable and realistic membrane systems. Careful energy minimization and a two-stage equilibration process are essential for obtaining a reliable starting point for production simulations. The provided data and workflows serve as a valuable resource for professionals in biophysics, computational chemistry, and drug development who are investigating the properties and interactions of anionic membranes.
References
- 1. CHARMM-GUI Membrane Builder for Mixed Bilayers and Its Application to Yeast Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. compchems.com [compchems.com]
- 3. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 4. KALP-15 in DPPC [mdtutorials.com]
- 5. Lysozyme in Water [mdtutorials.com]
- 6. researchgate.net [researchgate.net]
- 7. Out of Sight, Out of Mind: The Effect of the Equilibration Protocol on the Structural Ensembles of Charged Glycolipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low encapsulation efficiency in DOPG liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency with 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) liposomes.
Troubleshooting Guide: Low Encapsulation Efficiency
Question: My encapsulation efficiency is lower than expected. What are the potential causes and how can I improve it?
Low encapsulation efficiency in DOPG liposomes can stem from several factors related to the liposome composition, the properties of the molecule to be encapsulated, the formulation parameters, and the preparation method. Below is a step-by-step guide to troubleshoot this issue.
1. Review Your Liposome Composition:
-
Is Cholesterol Content Optimized? While cholesterol can increase the stability of the lipid bilayer, its effect on encapsulation efficiency in DOPG liposomes can vary. For instance, for Peptide Nucleic Acid (PNA) oligomers, pure DOPG liposomes showed the highest encapsulation efficiency (87.2%), which slightly decreased upon the addition of 10-20% cholesterol.[1] However, for other molecules, cholesterol might be necessary to improve membrane rigidity and reduce leakage.
-
Are You Using PEGylated Lipids? If you are preparing "stealth" liposomes, the inclusion of DSPE-PEG2000 is common. To avoid interference during encapsulation, it is advisable to use a post-insertion method to add the PEG-lipid after the initial encapsulation step.[1]
2. Assess the Properties of Your Encapsulated Molecule:
-
Charge Interactions: DOPG is an anionic lipid, meaning it has a negatively charged head group. Encapsulation efficiency can be significantly influenced by electrostatic interactions. For negatively charged molecules like PNA, the negatively charged head group of DOPG has been shown to result in a substantial increase in loading compared to neutral (DOPC) or zwitterionic (egg PC) phospholipids.[1] Conversely, for positively charged molecules, the electrostatic attraction can enhance encapsulation.
-
Hydrophilicity/Lipophilicity: Hydrophilic molecules are encapsulated in the aqueous core of the liposome, while lipophilic molecules are entrapped within the lipid bilayer.[2] The efficiency for hydrophilic drugs is highly dependent on the captured aqueous volume.
3. Optimize Formulation Parameters:
-
Drug-to-Lipid Ratio: This is a critical parameter that affects encapsulation efficiency.[2][3] Increasing the drug concentration relative to the lipid can lead to saturation and decreased efficiency.[2][4] It is recommended to test a range of drug-to-lipid ratios to find the optimal balance for your specific molecule.
-
pH and Buffer Composition: The pH of the hydration buffer can influence both the charge of the drug and the liposome surface, thereby affecting encapsulation.[5][6] For drugs that are weak bases, using a transmembrane pH gradient (acidic inside the liposome) is a common active loading strategy to dramatically improve encapsulation efficiency.[6][7] The buffer strength can also play a role; a weak buffer inside the liposome can facilitate pH changes that may be necessary for certain release mechanisms.[6][7]
4. Evaluate and Refine Your Preparation Method:
-
Thin-Film Hydration: Ensure the lipid film is completely dry and free of organic solvent before hydration.[8][9] The temperature during hydration should be above the transition temperature (Tc) of the lipids to ensure proper formation of the bilayer.[9][10]
-
Sonication vs. Extrusion: While sonication can be used to reduce the size of multilamellar vesicles (MLVs) to small unilamellar vesicles (SUVs), it can sometimes be harsh and lead to degradation of the lipid or the encapsulated molecule.[8][11] Extrusion through polycarbonate membranes is a widely used method to produce liposomes with a more uniform and controlled size distribution.[11][12] Multiple passes through the extruder (e.g., 10-20 times) are often necessary to achieve a narrow size distribution.[9]
-
Freeze-Thaw Cycles: Incorporating freeze-thaw cycles can increase encapsulation efficiency, particularly for larger molecules like peptides.[13] This process is thought to disrupt and reform the lipid bilayers, allowing for greater uptake of the molecule into the aqueous core.[1][13] However, for some preparations, such as those with DOPG, excessive freeze-thaw cycles might worsen the liposomal preparation.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency I can expect for DOPG liposomes? A1: The encapsulation efficiency is highly dependent on the encapsulated molecule and the preparation method. For example, pure DOPG liposomes have been shown to achieve an encapsulation efficiency of up to 87.2% for PNA oligomers.[1] For other molecules, the efficiency might be lower and require optimization.
Q2: How does cholesterol affect the stability and encapsulation efficiency of my DOPG liposomes? A2: Cholesterol generally increases the stability of the lipid bilayer. However, in DOPG liposomes, the addition of 10-20% cholesterol led to a slight decrease in the encapsulation of PNA.[1] While it may reduce leakage of the encapsulated content, it can also decrease the initial loading for certain molecules.
Q3: My drug is hydrophilic. What is the best strategy to improve its encapsulation in DOPG liposomes? A3: For hydrophilic drugs, encapsulation efficiency is related to the volume of the aqueous core. To improve this, you can try optimizing the hydration step of the thin-film method, or incorporating freeze-thaw cycles which can increase the trapped volume.[13] Active loading strategies, such as creating a pH or ion gradient, are also highly effective for ionizable hydrophilic drugs.[7]
Q4: Should I use sonication or extrusion to size my DOPG liposomes? A4: Extrusion is generally preferred as it provides better control over the liposome size and results in a more homogeneous population compared to sonication.[11] Sonication can be more disruptive and may lead to sample degradation.[8]
Q5: How can I accurately measure the encapsulation efficiency? A5: To determine encapsulation efficiency, you first need to separate the unencapsulated (free) drug from the liposomes. This can be done using techniques like size exclusion chromatography (SEC), dialysis, or centrifugation.[14] Once separated, the amount of drug in the liposome fraction is quantified (e.g., by UV-Vis spectroscopy or HPLC after disrupting the liposomes with a detergent like Triton X-100) and compared to the initial total amount of drug used.[15][16]
Quantitative Data Summary
Table 1: Effect of Cholesterol on Encapsulation of PNA-a210 in DOPG-based Liposomes
| Liposome Composition (molar ratio) | Encapsulation Efficiency (%) |
| DOPG (100%) | 87.2 |
| DOPG:Cholesterol (90:10) | ~79.4 (estimated from ~160µg loading) |
| DOPG:Cholesterol (80:20) | ~79.4 (estimated from ~160µg loading) |
Data adapted from a study on PNA oligomer encapsulation.[1]
Experimental Protocols
Protocol 1: Preparation of DOPG Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar DOPG liposomes.
-
Lipid Film Formation:
-
Dissolve DOPG and any other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[15]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.[8][9]
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[15]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer containing the molecule to be encapsulated. The temperature of the hydration buffer should be above the glass transition temperature (Tc) of the lipids.[9][10]
-
Vortex or gently shake the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
(Optional) Freeze-Thaw Cycles:
-
For potentially higher encapsulation of some molecules, subject the MLV suspension to several (e.g., 5-10) freeze-thaw cycles by alternatingly placing the sample in liquid nitrogen and a warm water bath.[13]
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11 or 21 passes).[9] This will produce small unilamellar vesicles (SUVs) with a defined size.
-
-
Purification:
-
Remove the unencapsulated material by size exclusion chromatography, dialysis, or ultracentrifugation.[14]
-
Protocol 2: Determination of Encapsulation Efficiency
-
Sample Preparation:
-
Take a known volume of the purified liposome suspension.
-
For the total drug concentration, take the same volume of the unpurified liposome suspension.
-
-
Liposome Lysis:
-
Add a sufficient amount of a detergent (e.g., 10% Triton X-100) to both the purified and unpurified samples to disrupt the liposome membranes and release the encapsulated drug.
-
-
Quantification:
-
Quantify the drug concentration in both samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).
-
-
Calculation:
-
Encapsulation Efficiency (%) = (Amount of drug in purified liposomes / Amount of drug in unpurified liposomes) x 100.
-
Visualizations
Caption: Experimental workflow for DOPG liposome preparation and analysis.
References
- 1. air.unimi.it [air.unimi.it]
- 2. benchchem.com [benchchem.com]
- 3. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. The effects of pH and intraliposomal buffer strength on the rate of liposome content release and intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. protocols.io [protocols.io]
- 11. Evaluation of Extrusion Technique for Nanosizing Liposomes | MDPI [mdpi.com]
- 12. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Long-Term Stability of DOPG Formulations
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the long-term stability of 1,2-dioleoyl-sn-glycero-3-phospho-rac-glycerol (DOPG) formulations.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and storage of DOPG formulations in a question-and-answer format.
Issue 1: Increased Particle Size and Aggregation During Storage
-
Question: My DOPG liposome formulation shows an increase in particle size and visible aggregation over time. What are the potential causes and how can I resolve this?
-
Answer: An increase in particle size and aggregation are common indicators of physical instability. Several factors can contribute to this issue:
-
Insufficient Surface Charge: At neutral pH, DOPG provides a negative surface charge, which should lead to electrostatic repulsion between vesicles. However, if the zeta potential is not sufficiently negative (ideally more negative than -30 mV), aggregation can occur.
-
Solution: Ensure the pH of your formulation buffer is maintained around 7.0-7.4. Consider measuring the zeta potential of your formulation. If it is not sufficiently negative, you may need to re-evaluate your buffer composition or lipid concentration.
-
-
Inappropriate Storage Temperature: Storing DOPG formulations at temperatures above the recommended 4°C can increase lipid mobility and the frequency of vesicle collisions, leading to fusion and aggregation. Freezing can also be detrimental as the formation of ice crystals can disrupt the liposome structure.
-
Solution: Store your DOPG formulations at 4°C.[1] Avoid freezing unless you have incorporated a cryoprotectant and validated a specific freezing protocol.
-
-
High Liposome Concentration: More concentrated liposome suspensions have a higher probability of particle collisions, which can lead to aggregation.
-
Solution: If you observe aggregation, try diluting the liposome suspension for storage.
-
-
Hydrolysis: The formation of lyso-PG due to hydrolysis can alter the membrane curvature and promote fusion.
-
Solution: To minimize hydrolysis, maintain a neutral pH and store at 4°C.
-
-
Issue 2: Leakage of Encapsulated Drug During Storage
-
Question: I am observing significant leakage of my encapsulated hydrophilic drug from my DOPG liposomes during storage. What are the likely causes and how can I improve retention?
-
Answer: Leakage of the encapsulated content is a sign of compromised bilayer integrity. The primary causes include:
-
Lipid Bilayer Permeability: The fluidity of the DOPG bilayer can allow for the passive diffusion of encapsulated molecules.
-
Chemical Degradation: Hydrolysis of DOPG to lyso-PG creates defects in the membrane, increasing its permeability.
-
Solution: Minimize hydrolysis by controlling the pH (maintain around 7.0) and storing at 4°C.
-
-
Inappropriate Storage Conditions: Elevated temperatures increase membrane fluidity and the rate of drug leakage.
-
Solution: Store the liposomes at 4°C to minimize membrane fluidity and leakage.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for DOPG?
A1: The two primary chemical degradation pathways for DOPG are:
-
Hydrolysis: The ester bonds linking the oleic acid chains to the glycerol backbone are susceptible to hydrolysis. This reaction is catalyzed by both acidic and basic conditions and results in the formation of lyso-phosphoglycerol (lyso-PG) and free oleic acid. The accumulation of lyso-PG can destabilize the liposomal membrane.
-
Oxidation: The double bonds in the oleic acid chains of DOPG are prone to oxidation. This process can be initiated by light, heat, or the presence of trace metal ions and leads to the formation of lipid hydroperoxides and secondary oxidation products. Oxidation can alter the physical properties of the membrane, leading to increased permeability and instability.
Q2: How does pH affect the stability of DOPG formulations?
A2: The pH of the formulation is critical for the chemical stability of DOPG. The rate of hydrolysis of the ester bonds is at its minimum in the neutral pH range (around 6.5-7.5). Both acidic and alkaline conditions significantly accelerate hydrolysis. Therefore, it is crucial to use a buffer system that can maintain a stable neutral pH during storage.
Q3: What is the ideal storage temperature for DOPG liposomes?
A3: For short-term storage (up to a few weeks), DOPG liposomes should be stored in the dark at 4°C.[1] This temperature minimizes both the rate of chemical degradation (hydrolysis and oxidation) and the physical instability (aggregation and fusion). Freezing of aqueous liposome suspensions should be avoided as it can cause irreversible damage to the vesicles, leading to leakage and changes in size. For long-term storage, lyophilization is the recommended method.
Q4: Can I improve the stability of my DOPG formulation by adding antioxidants?
A4: Yes, adding antioxidants is a highly effective method to prevent oxidative degradation of the unsaturated oleic acid chains in DOPG. You can incorporate a lipid-soluble antioxidant, such as alpha-tocopherol (Vitamin E), directly into the lipid bilayer. Water-soluble antioxidants, like ascorbic acid (Vitamin C), can be encapsulated in the aqueous core of the liposomes.
Q5: Is lyophilization (freeze-drying) a suitable method for long-term storage of DOPG formulations?
A5: Yes, lyophilization is an excellent strategy for improving the long-term stability of DOPG formulations. By removing water, it significantly reduces the rates of both hydrolysis and oxidation. However, the freezing and drying processes can be stressful to the liposomes and may cause aggregation or leakage upon rehydration. To prevent this, it is essential to include a cryoprotectant, such as trehalose or sucrose, in the formulation before lyophilization.[4]
Quantitative Data on DOPG Formulation Stability
The stability of DOPG formulations is influenced by several factors. The following tables summarize the expected trends based on available data for phospholipids. Please note that specific degradation rates for DOPG may vary depending on the exact formulation and experimental conditions.
Table 1: Effect of pH on the Relative Hydrolysis Rate of Phospholipids at a Constant Temperature
| pH | Relative Hydrolysis Rate |
| 4.0 | High |
| 5.5 | Moderate |
| 7.0 | Low (Optimal) |
| 8.5 | Moderate |
| 10.0 | High |
Table 2: Effect of Temperature on the Relative Degradation Rate of Unsaturated Phospholipids at Neutral pH
| Temperature (°C) | Relative Degradation Rate |
| 4 | Low |
| 25 | Moderate |
| 37 | High |
| 50 | Very High |
Table 3: Effect of Cholesterol on DOPG Liposome Properties
| Cholesterol (mol%) | Effect on Bilayer Permeability | Effect on Vesicle Aggregation |
| 0 | High | Prone to aggregation |
| 10-30 | Reduced | Reduced |
| >30 | Significantly Reduced | Significantly Reduced |
Experimental Protocols
Protocol 1: Stability Assessment of DOPG Liposomes by Dynamic Light Scattering (DLS)
This protocol describes how to monitor the physical stability of DOPG liposomes over time by measuring changes in particle size and polydispersity index (PDI).
-
Sample Preparation:
-
Prepare your DOPG liposome formulation at the desired concentration in the final buffer.
-
Filter the buffer to be used for dilution through a 0.22 µm syringe filter to remove any dust or particulate matter.
-
Dilute a small aliquot of the liposome suspension in the filtered buffer to an appropriate concentration for DLS measurement (this is instrument-dependent, but typically in the range of 0.1-1.0 mg/mL).
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean, dust-free DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C) for at least 5 minutes.
-
Perform the measurement according to the instrument's software instructions. Typically, this involves setting the measurement duration, number of runs, and the properties of the dispersant (viscosity and refractive index of the buffer).
-
Record the Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI).
-
-
Time-Course Stability Study:
-
Store the main batch of your DOPG liposome formulation under the desired storage conditions (e.g., 4°C in the dark).
-
At predetermined time points (e.g., day 0, 1, 3, 7, 14, and 30), withdraw an aliquot of the stored formulation.
-
Repeat steps 1 and 2 to measure the particle size and PDI.
-
-
Data Analysis:
-
Plot the Z-average diameter and PDI as a function of time.
-
A significant increase in the Z-average diameter and/or PDI over time indicates aggregation and physical instability.
-
Protocol 2: Analysis of DOPG Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the degradation of DOPG and the formation of its hydrolysis product, lyso-PG, using HPLC with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
-
Sample Preparation for Stability Study:
-
Prepare your DOPG liposome formulation and store it under the conditions you wish to study (e.g., different pH values or temperatures).
-
At each time point, take an aliquot of the liposome suspension.
-
-
Lipid Extraction:
-
To a known volume of the liposome suspension (e.g., 100 µL), add a mixture of chloroform and methanol (e.g., 2:1 v/v) to disrupt the liposomes and extract the lipids. A common method is the Bligh-Dyer extraction.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of the mobile phase or a suitable organic solvent (e.g., chloroform/methanol mixture).
-
-
HPLC-ELSD/CAD Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed. A common gradient might start with a mixture of methanol and water and ramp up to a higher concentration of an organic solvent like isopropanol or a mixture of chloroform and methanol. The mobile phase may contain a small amount of an additive like trifluoroacetic acid or ammonium formate to improve peak shape.
-
Flow Rate: Typically around 1 mL/min.
-
Column Temperature: Often maintained at a slightly elevated temperature (e.g., 30-40°C) for better peak shape and reproducibility.
-
ELSD/CAD Settings: Optimize the nebulizer and evaporator temperatures (for ELSD) or other detector settings according to the manufacturer's instructions for the specific lipids being analyzed.
-
Injection Volume: Typically 10-50 µL.
-
-
Quantification:
-
Prepare standard solutions of DOPG and lyso-PG of known concentrations.
-
Inject the standards to create a calibration curve by plotting the peak area against the concentration.
-
Inject the extracted samples from the stability study.
-
Quantify the amount of DOPG remaining and the amount of lyso-PG formed at each time point by using the calibration curves.
-
-
Data Analysis:
-
Plot the concentration of DOPG and lyso-PG as a function of time.
-
The rate of DOPG degradation can be determined by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Visualizations
Caption: Workflow for assessing the long-term stability of DOPG formulations.
Caption: Troubleshooting logic for DOPG liposome aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Lipid (DOPG) Vesicles Accumulate in the Cell Plate Region But Do Not Fuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing oxidation of unsaturated oleoyl chains in DOPG
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing the oxidation of unsaturated oleoyl chains in 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) liposomes.
Troubleshooting Guides
Problem: I am observing rapid degradation or instability of my DOPG liposomes.
-
Question: My DOPG liposome suspension shows an increase in particle size and aggregation over a short period. What could be the cause? Answer: While aggregation can have multiple causes, oxidation of the oleoyl chains can lead to changes in the membrane structure, promoting fusion and aggregation. Oxidized lipids can alter the bilayer's fluidity and packing, leading to instability. Confirm if you have taken measures to prevent lipid peroxidation.
-
Question: The encapsulated contents of my DOPG vesicles are leaking. Could this be related to oxidation? Answer: Yes, the oxidation of unsaturated fatty acids introduces hydrophilic hydroperoxide groups into the hydrophobic core of the lipid bilayer. This disruption increases the permeability of the membrane, which can result in the leakage of encapsulated aqueous contents.
Problem: I suspect my DOPG is oxidizing during preparation or storage.
-
Question: What are the tell-tale signs of DOPG oxidation in my experiments? Answer: Signs of lipid oxidation include a yellowish or brownish tint in the liposome suspension, an off-odor, and inconsistent results in downstream applications such as cell uptake or drug release studies. For quantitative assessment, you can measure the formation of primary oxidation products like lipid hydroperoxides or secondary products like malondialdehyde (MDA).[1][2]
-
Question: My blank liposomes (without active compound) are causing unexpected biological effects. Is oxidation a possible cause? Answer: Absolutely. Oxidized phospholipids can be cytotoxic and may trigger inflammatory responses or other unintended biological activities. It is crucial to use fresh, high-quality DOPG and implement robust antioxidant strategies to ensure that the observed effects are from your compound of interest and not from lipid degradation products.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for DOPG powder and liposome suspensions to minimize oxidation? A1:
-
DOPG Powder: Store under an inert gas like argon or nitrogen at -20°C or lower. Minimize exposure to light and moisture.
-
DOPG Liposomes: Store aqueous suspensions at 4°C for short-term use (days to weeks).[3][4] For longer-term storage, consider lyophilization (freeze-drying) in the presence of a cryoprotectant.[5] Always purge the headspace of the storage vial with an inert gas and use amber vials or wrap containers in foil to protect from light.[6]
-
-
Q2: How does pH affect the oxidation of DOPG? A2: The rate of lipid oxidation can be influenced by pH. While DOPG itself is relatively stable across a neutral pH range, acidic conditions can sometimes promote lipid peroxidation, especially in the presence of metal ions.[6][7] It is recommended to use buffers in the pH range of 6.5-7.5 and to chelate any trace metal contaminants.
-
Q3: Can I freeze my DOPG liposome suspension for long-term storage? A3: Freezing is generally not recommended as the formation of ice crystals can disrupt the vesicle structure.[5] If long-term storage is necessary, lyophilization with cryoprotectants like trehalose or sucrose is a more suitable method to maintain liposome integrity.[5]
Antioxidant Usage
-
Q4: What antioxidants are effective at preventing DOPG oxidation, and at what concentrations? A4: Lipid-soluble antioxidants that incorporate into the bilayer are highly effective. Alpha-tocopherol (Vitamin E) and butylated hydroxytoluene (BHT) are commonly used.[8]
-
Alpha-tocopherol: Typically used at 0.1 to 1 mol% relative to the total lipid concentration.[9] It effectively scavenges peroxyl radicals within the lipid bilayer.[9]
-
BHT: Can be added to the initial lipid/chloroform mixture at concentrations around 50-100 µM to prevent oxidation during preparation and storage.[10][11][12]
-
-
Q5: Should I use a water-soluble antioxidant as well? A5: While lipid-soluble antioxidants are crucial for protecting the oleoyl chains within the bilayer, water-soluble antioxidants like ascorbic acid (Vitamin C) can be beneficial. Ascorbic acid can be encapsulated inside the liposomes or be present in the external buffer to regenerate lipid-soluble antioxidants like Vitamin E from their radical form, providing a synergistic protective effect.
Detection and Quantification of Oxidation
-
Q6: How can I quantitatively measure the extent of oxidation in my DOPG liposomes? A6: Several methods are available:
-
TBARS Assay: This is a widely used colorimetric method that detects malondialdehyde (MDA), a secondary product of lipid peroxidation.[1][11][13] It is relatively simple to perform.
-
Peroxide Value (PV): Measures the concentration of primary oxidation products (hydroperoxides). This can be done using various colorimetric or fluorometric assays.[2]
-
Conjugated Diene Measurement: The formation of conjugated dienes is an early sign of lipid oxidation and can be detected by UV spectrophotometry at ~234 nm.[2]
-
HPLC-based methods: For more precise quantification and identification of specific oxidized lipid species, HPLC coupled with UV, fluorescence, or mass spectrometry detectors can be used.[14][15]
-
Data Summary Tables
Table 1: Recommended Storage Conditions for DOPG
| Form | Temperature | Atmosphere | Light Protection | Duration |
| Powder | ≤ -20°C | Inert Gas (Argon/Nitrogen) | Required | Long-term |
| Aqueous Suspension | 4°C | Inert Gas (Argon/Nitrogen) | Required | Short-term (days-weeks) |
| Lyophilized | ≤ -20°C | Vacuum/Inert Gas | Required | Long-term |
Table 2: Common Antioxidants for DOPG Liposome Formulations
| Antioxidant | Type | Typical Concentration | Mechanism of Action |
| α-Tocopherol (Vitamin E) | Lipid-soluble | 0.1 - 1.0 mol% | Chain-breaking, scavenges peroxyl radicals within the bilayer.[9] |
| Butylated Hydroxytoluene (BHT) | Lipid-soluble | 50 - 100 µM | Radical scavenger, prevents initiation of oxidation.[10][12] |
| Ascorbic Acid (Vitamin C) | Water-soluble | 50 - 100 µM | Scavenges aqueous radicals, can regenerate α-tocopherol. |
Experimental Protocols
Protocol 1: Preparation of DOPG Liposomes with α-Tocopherol using Thin-Film Hydration and Extrusion
Materials:
-
DOPG in chloroform
-
α-Tocopherol in chloroform or ethanol
-
Chloroform (HPLC grade)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4), deoxygenated
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, add the desired amount of DOPG solution.
-
Add α-tocopherol solution to achieve a final concentration of 0.5 mol% relative to DOPG.
-
Mix thoroughly.
-
Evaporate the chloroform using a rotary evaporator at a temperature above the phase transition temperature of the lipid, until a thin, uniform lipid film is formed on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.[16]
-
-
Hydration:
-
Warm the deoxygenated hydration buffer to a temperature above the lipid's phase transition temperature.
-
Introduce the warm buffer into the flask containing the dry lipid film.
-
Gently rotate the flask to hydrate the film. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane 11-21 times to form unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Storage:
-
Transfer the final liposome suspension to a sterile amber glass vial.
-
Purge the headspace with argon or nitrogen before sealing.
-
Store at 4°C.
-
Protocol 2: Quantification of Lipid Peroxidation using the TBARS Assay
Principle: This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically at 532 nm.[11][13]
Materials:
-
DOPG liposome sample
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.375% w/v)
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
MDA standard (e.g., 1,1,3,3-Tetramethoxypropane)
-
Heating block or water bath (95°C)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
To 100 µL of your liposome suspension, add a small amount of BHT solution (e.g., to a final concentration of 0.04%) to stop the oxidative reaction.
-
-
Reaction:
-
Incubation:
-
Measurement:
-
Cool the tubes on ice for 10-30 minutes to stop the reaction.[17]
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer the supernatant to a cuvette or a 96-well plate.
-
Measure the absorbance at 532 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of an MDA standard.
-
Calculate the MDA concentration in your samples by comparing their absorbance to the standard curve. The results are typically expressed as nmol MDA per mg of lipid.
-
Visualizations
References
- 1. Stability of retinol in liposomes as measured by fluorescence lifetime spectroscopy and FLIM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemiluminescence of lipid vesicles supplemented with cytochrome c and hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of liposomes on storage: freeze dried, frozen or as an aqueous dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on the oxidation pathway of dopamine catalyzed by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH on lipid oxidation using trout hemolysate as a catalyst: a possible role for deoxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Oxidation of alpha-tocopherol during the peroxidation of dilinoleoylphosphatidylcholine in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of lipid peroxidation of liposomes by cold atmospheric pressure plasma jet irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of hydroperoxides and structures by high-performance liquid chromatography with post-column detection with diphenyl-1-pyrenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives | MDPI [mdpi.com]
- 16. avantiresearch.com [avantiresearch.com]
- 17. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
Effect of pH and ionic strength on DOPG liposome stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) liposomes. The stability of these anionic liposomes is critically influenced by environmental factors such as pH and ionic strength. Understanding these effects is crucial for successful formulation and application.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DOPG liposome aggregation?
A1: The primary cause of DOPG liposome aggregation is a reduction in the electrostatic repulsion between individual liposomes. DOPG is an anionic phospholipid, and at neutral pH, the phosphate group is deprotonated, imparting a negative surface charge. This charge creates a repulsive force that prevents liposomes from coming into close contact and aggregating. Factors that diminish this surface charge, such as low pH or high ionic strength, can lead to instability and aggregation. A zeta potential of at least ±30 mV is generally considered indicative of a stable liposomal suspension.[1][2]
Q2: How does pH affect the stability of DOPG liposomes?
A2: The pH of the surrounding buffer significantly impacts the surface charge of DOPG liposomes. The pKa of the phosphate group in phospholipids is generally low. At pH values well above the pKa, the phosphate group is deprotonated, resulting in a high negative zeta potential and stable liposomes. As the pH of the environment approaches the pKa of DOPG, the phosphate group becomes protonated, neutralizing the surface charge. This reduction in electrostatic repulsion leads to vesicle aggregation and potential instability. For instance, liposomes under acidic conditions (pH ≤ 6) have been observed to exhibit changes in particle size.[3]
Q3: How does ionic strength influence the stability of DOPG liposomes?
A3: High ionic strength, typically from the presence of salts like sodium chloride (NaCl) in the buffer, can lead to aggregation of DOPG liposomes due to a phenomenon known as charge screening. The ions in the solution form an electrical double layer around the charged liposomes, which effectively "screens" or neutralizes the surface charge. This reduces the electrostatic repulsion between liposomes, allowing them to approach each other more closely and aggregate. Studies have shown that increasing the ionic strength of the hydration buffer can dramatically decrease the encapsulation efficiency and stability of anionic liposomes.[4] For negatively charged liposomes, it has been observed that at both low and high ionic strength, no increase in particle size was found after storage.[5]
Q4: What are the optimal storage conditions for DOPG liposomes?
A4: For optimal short-term stability, DOPG liposomes should be stored at 4°C in a buffer with a pH around 7.4.[6] It is crucial to avoid freezing the liposome suspension, as the formation of ice crystals can disrupt the lipid bilayer, leading to fusion and leakage of encapsulated contents. For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant is a common strategy.
Q5: My DOPG liposomes are aggregating even at neutral pH and low ionic strength. What could be other causes?
A5: If aggregation occurs under seemingly optimal conditions, consider the following:
-
Lipid Purity and Oxidation: Ensure the DOPG lipid used is of high purity and has not undergone significant oxidation. Oxidized lipids can alter membrane properties and promote aggregation.
-
Incorrect Preparation Method: The method of liposome preparation can influence their stability. Ensure that the lipid film is completely dry before hydration and that extrusion is performed correctly to achieve a uniform size distribution.
-
Presence of Divalent Cations: Divalent cations (e.g., Ca²⁺, Mg²⁺) can bind to the negatively charged phosphate groups of DOPG, effectively bridging liposomes and causing aggregation. If their presence is not required for your application, consider using a buffer with a chelating agent like EDTA.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible aggregation or precipitation in the liposome suspension. | 1. Low Surface Charge: The pH of the buffer may be too low, leading to protonation of the DOPG headgroups. 2. High Ionic Strength: High salt concentrations in the buffer are screening the surface charge. | 1. Adjust pH: Ensure the buffer pH is in the neutral range (e.g., 7.0-7.4) to maintain a high negative surface charge. 2. Reduce Ionic Strength: If possible for your application, decrease the salt concentration of the buffer. Dialyze the liposome suspension against a lower ionic strength buffer. |
| Increase in particle size and polydispersity index (PDI) over time as measured by DLS. | Liposome Fusion or Aggregation: This indicates long-term instability. | 1. Optimize Storage Conditions: Store at 4°C and protect from light. Avoid freezing. 2. Incorporate a PEGylated Lipid: Including a small percentage (e.g., 1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) can provide steric stabilization, preventing aggregation. |
| Low or inconsistent encapsulation efficiency of a negatively charged molecule. | Electrostatic Repulsion: The negatively charged DOPG may be repelling the negatively charged cargo. | Adjust Ionic Strength during Hydration: Increasing the ionic strength of the hydration buffer can sometimes improve the encapsulation of charged molecules by screening the electrostatic interactions. However, this must be balanced with maintaining overall liposome stability.[4] |
| Liposomes are unstable in the presence of biological fluids (e.g., serum). | Protein Adsorption and Corona Formation: Proteins in biological fluids can adsorb to the surface of liposomes, leading to changes in size, charge, and stability. | PEGylation: Incorporating PEGylated lipids can create a hydrophilic layer that reduces protein adsorption and increases circulation time in vivo. |
Quantitative Data on DOPG Liposome Stability
The following tables summarize the expected trends in zeta potential and particle size of anionic liposomes, including those containing DOPG, as a function of pH and ionic strength. Note that the exact values can vary depending on the specific lipid composition, buffer system, and measurement conditions.
Table 1: Effect of pH on Zeta Potential and Particle Size of Anionic Liposomes
| pH | Expected Zeta Potential (mV) | Expected Particle Size (nm) | Stability Interpretation |
| 4.0 | -10 to -20 | Potential for increased size due to aggregation | Low stability due to partial protonation of phosphate groups. |
| 5.5 | -25 to -40 | Stable | Moderate stability, sufficient charge for repulsion. |
| 7.4 | -40 to -60 | Stable | High stability, strong electrostatic repulsion. |
| 9.0 | -50 to -70 | Stable | Very high stability, fully deprotonated phosphate groups. |
Note: Data is synthesized from general knowledge of anionic liposome behavior. Specific values for pure DOPG liposomes may vary.
Table 2: Effect of Ionic Strength (NaCl) on Zeta Potential and Particle Size of DOPG-containing Liposomes at Neutral pH
| NaCl Concentration (mM) | Zeta Potential (mV) | Particle Size (nm) | Stability Interpretation |
| 1 | ~ -50 | ~ 120 | High stability due to strong electrostatic repulsion. |
| 10 | ~ -40 | ~ 125 | Good stability, minor charge screening. |
| 50 | ~ -25 | ~ 130 (may start to increase) | Reduced stability, significant charge screening. |
| 150 (Physiological) | ~ -10 to -20 | Potential for significant increase due to aggregation | Low stability, strong charge screening effect. |
Note: This data represents a general trend. Absolute values are influenced by factors such as the initial size of the liposomes and the specific buffer used.[4][7]
Experimental Protocols
Protocol 1: Preparation of DOPG Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar DOPG-containing liposomes with a defined size.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)
-
Co-lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) (optional)
-
Cholesterol (optional)
-
Chloroform
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of DOPG and any other lipids in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure. A thin, uniform lipid film will form on the inner surface of the flask. c. To ensure complete removal of the solvent, place the flask under high vacuum for at least 1-2 hours.
-
Hydration: a. Warm the hydration buffer to a temperature above the lipid phase transition temperature of all components. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion (Sizing): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Storage: a. Store the final liposome suspension at 4°C.
Protocol 2: Characterization of DOPG Liposome Stability
This protocol outlines the measurement of key stability parameters: particle size, polydispersity index (PDI), and zeta potential.
Materials:
-
DOPG liposome suspension
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability
-
Cuvettes for DLS and zeta potential measurements
-
Buffers of varying pH and ionic strength
Procedure:
-
Sample Preparation: a. To study the effect of pH, dilute the stock liposome suspension in buffers of the desired pH values (e.g., pH 4.0, 5.5, 7.4, 9.0). b. To study the effect of ionic strength, dilute the stock liposome suspension in a base buffer (e.g., 10 mM Tris, pH 7.4) containing varying concentrations of NaCl (e.g., 1 mM, 10 mM, 50 mM, 150 mM). c. Ensure the final lipid concentration is appropriate for the DLS instrument (typically in the range of 0.1-1.0 mg/mL).
-
Particle Size and PDI Measurement (DLS): a. Transfer the diluted liposome sample to a DLS cuvette. b. Equilibrate the sample to the desired measurement temperature (e.g., 25°C). c. Perform the DLS measurement according to the instrument's instructions to obtain the Z-average diameter and PDI.
-
Zeta Potential Measurement: a. Transfer the diluted liposome sample to a zeta potential measurement cell. b. Perform the measurement according to the instrument's instructions to obtain the zeta potential.
-
Data Analysis: a. Record the Z-average diameter, PDI, and zeta potential for each condition. b. For long-term stability studies, repeat the measurements at regular time intervals (e.g., day 1, day 7, day 14) for samples stored under specific conditions.
Visualizations
References
- 1. Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect on the Liposome Morphology of DOPS in Ionic Solution [jscimedcentral.com]
Technical Support Center: Removal of Residual Organic Solvent from DOPG Thin Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual organic solvents from 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) thin films.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual organic solvent from DOPG thin films?
Residual organic solvents, such as chloroform, can significantly alter the physical properties of the reconstituted lipid membrane, affecting experimental outcomes.[1] Trapped solvent molecules can impact film thickness, stability, and the subsequent behavior of liposomes or supported lipid bilayers formed from the film.[1] Complete removal is essential for ensuring the consistency and accuracy of experimental results.
Q2: What are the primary methods for removing residual organic solvent?
The most common and effective methods for removing residual organic solvents from lipid thin films are:
-
Vacuum Drying: This involves placing the film under a high vacuum to facilitate the evaporation of trapped solvent molecules.[1]
-
Inert Gas Stream Drying: A gentle stream of an inert gas, such as nitrogen or argon, is passed over the lipid film to carry away the solvent vapor.[1][2]
-
Annealing: This process involves heating the film to a temperature above its glass transition temperature to increase molecular mobility and facilitate the release of trapped solvent molecules.
Q3: How can I determine if all the residual solvent has been removed?
Several analytical techniques can be used to quantify or detect the presence of residual solvents:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a highly sensitive and quantitative method for determining the concentration of residual solvents.[3]
-
Contact Angle Measurement: The presence of residual solvent on a polymer surface generally lowers the water contact angle. This technique can be a rapid and non-destructive way to qualitatively assess the effectiveness of solvent removal.[4] An increase in the water contact angle after a drying process indicates the removal of residual solvent.[4]
Troubleshooting Guides
This section addresses common issues encountered during the removal of residual organic solvents from DOPG thin films.
Issue 1: Incomplete Solvent Removal After Vacuum Drying
-
Possible Cause: Insufficient drying time or vacuum level. Organic solvents can become trapped within the lipid film, especially if it dries into a thick or uneven layer.[1]
-
Recommended Solutions:
-
Increase Drying Time: For small samples (~1 mL), a minimum of 2-4 hours under vacuum is recommended. Larger samples may require overnight drying.[1]
-
Ensure Sufficient Vacuum: A vacuum level of < 1000 mTorr is generally recommended.[1]
-
Optimize Film Formation: Ensure the lipid solution is spread into a thin, even film to maximize the surface area for solvent evaporation.
-
Issue 2: Film Cracking or Peeling During Annealing
-
Possible Cause: High internal stress in the film, a mismatch in the coefficient of thermal expansion between the film and the substrate, or too rapid heating or cooling rates.[5]
-
Recommended Solutions:
-
Control Heating and Cooling Rates: Use slower heating and cooling ramps (e.g., 5-10 °C/min) during the annealing process to minimize thermal shock.[6]
-
Substrate Selection: Choose a substrate with a coefficient of thermal expansion similar to that of the DOPG film.
-
Optimize Deposition: Ensure the initial film is deposited evenly to reduce intrinsic stress.
-
Issue 3: Inconsistent Results Between Batches
-
Possible Cause: Variability in the drying process, such as fluctuations in vacuum pressure or gas flow rate. The removal of chloroform from lipid films by vacuum drying can be unpredictable.[7][8]
-
Recommended Solutions:
-
Standardize Protocols: Strictly adhere to a validated and consistent protocol for solvent removal for all samples.
-
Monitor Process Parameters: Closely monitor and record key parameters such as vacuum level, gas flow rate, temperature, and drying time for each batch.
-
Post-drying Purge: Purging the vacuum chamber with an inert gas after drying can help prevent contamination from condensed solvent in the vacuum line.[1]
-
Data Presentation
The following table summarizes quantitative data on the effectiveness of vacuum drying for removing residual chloroform from lipid films.
| Drying Method | Duration | Residual Chloroform (ppm, mean ± SD) | Reference |
| Vacuum Drying | 10 - 40 min | > 900 ppm (15- to 200-fold higher than 60 ppm limit) | [8] |
| Vacuum Drying | 60 min | 7100 ± 7700 | [8] |
| Vacuum Drying | Overnight (<100 Pa) | Below 60 ppm for 7 out of 9 samples | [8] |
Experimental Protocols
1. Vacuum Drying Protocol
This protocol is adapted from recommendations for drying lipid films.[1]
-
Initial Solvent Removal: After depositing the DOPG solution, remove the bulk of the organic solvent by rotary evaporation or under a gentle stream of inert gas (nitrogen or argon) to form a thin film.
-
Transfer to Vacuum: Place the container with the lipid film into a vacuum desiccator or connect it to a high-vacuum line.
-
Apply Vacuum: Gradually apply a high vacuum, aiming for a pressure below 1000 mTorr.
-
Drying Duration: For small samples (e.g., ~1 mL), maintain the vacuum for at least 2-4 hours. For larger samples or to ensure complete removal, dry overnight.
-
Release Vacuum: Gently release the vacuum by introducing an inert gas, such as nitrogen or argon, to prevent oxidation of the lipid.[1]
2. Inert Gas Stream Drying Protocol
This protocol is suitable for smaller sample volumes.[2]
-
Setup: In a fume hood, position a gentle stream of dry nitrogen or argon gas directed towards the surface of the DOPG solution in a glass container (e.g., a small Erlenmeyer flask or test tube).
-
Gas Flow: The gas stream should be slow and steady, sufficient to create a slight disturbance on the liquid surface without splashing.
-
Evaporation: Continue the gas flow until a waxy film is visible. For a 1-2 mL sample, this typically takes around 5 minutes.
-
Secondary Drying: To remove the final traces of solvent, transfer the film to a vacuum system for 1-2 hours as described in the Vacuum Drying Protocol.[2]
3. Thermal Annealing Protocol
This is a general protocol for thermal annealing of thin films and should be optimized for DOPG.
-
Initial Solvent Removal: First, remove the bulk of the solvent using either vacuum drying or an inert gas stream to form a solid film.
-
Annealing Setup: Place the substrate with the DOPG film on a hot plate or in a vacuum oven with precise temperature control. If not under vacuum, perform in an inert atmosphere (e.g., a glovebox filled with nitrogen) to prevent oxidation.[6]
-
Heating: Ramp up the temperature at a controlled rate (e.g., 5-10 °C/min) to the desired annealing temperature. For lipids, this temperature should be above the glass transition temperature (Tg) but below the melting temperature (Tm). The Tm of DOPG is -18 °C.
-
Annealing: Maintain the set temperature for the desired duration (e.g., 10-60 minutes).[6]
-
Cooling: Slowly cool the film back to room temperature at a controlled rate (e.g., 5-10 °C/min) to prevent film cracking.[6]
Visualizations
Caption: Experimental workflow for the preparation and solvent removal from DOPG thin films.
Caption: Troubleshooting flowchart for residual solvent removal from DOPG thin films.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Solvent-Assisted Secondary Drying of Spray-Dried Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanoscience.com [nanoscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Addressing size heterogeneity in sonicated DOPG vesicles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sonicated 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) vesicles. Our goal is to help you address common challenges, particularly concerning size heterogeneity, to achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of sonicating DOPG lipid suspensions?
Sonication is a widely used method to break down large, multilamellar vesicles (MLVs) that form upon hydration of a dry lipid film into smaller, unilamellar vesicles (SUVs). This process is crucial for applications requiring a more uniform vesicle size distribution and for creating vesicles with diameters typically in the range of 15-50 nm.[1]
Q2: What is the difference between a probe sonicator and a bath sonicator for preparing DOPG vesicles?
-
Probe Sonicator: A probe sonicator delivers high-intensity ultrasonic energy directly into the lipid suspension. This method is generally more efficient and faster at reducing vesicle size, often resulting in smaller and more uniform liposomes. However, it can lead to sample heating and potential degradation of lipids if not properly controlled. The probe tip may also release titanium particles, necessitating a centrifugation step.
-
Bath Sonicator: A bath sonicator uses indirect sonication, where the energy is transmitted through a water bath to the sample vial. This method is gentler, reduces the risk of contamination and overheating, and allows for the processing of multiple samples simultaneously. However, it is less efficient and may require longer sonication times to achieve the desired vesicle size.
Q3: How does sonication time affect the size of DOPG vesicles?
Increasing sonication time generally leads to a decrease in the average vesicle size and a narrower size distribution (lower polydispersity index - PDI). However, the effect is not linear and typically plateaus after a certain duration. Prolonged sonication can have detrimental effects, such as lipid degradation and the formation of free radicals.[2] For DMPC vesicles, a similar lipid, the mean radius and standard deviation were observed to decrease and then plateau with increasing sonication time.[3][4]
Q4: What is a typical size range and PDI for well-sonicated DOPG vesicles?
Well-sonicated DOPG vesicles can achieve sizes in the range of 30-60 nm.[5][6][7] A polydispersity index (PDI) value of 0.3 or below is generally considered acceptable for a homogeneous population of lipid-based carriers in drug delivery applications.[2]
Q5: Can sonication cause degradation of DOPG lipids?
Yes, prolonged or high-intensity sonication can lead to lipid peroxidation, especially for unsaturated lipids like DOPG.[8][9] This is due to the formation of free radicals during the cavitation process. It is crucial to control sonication parameters, such as time, power, and temperature, to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation of sonicated DOPG vesicles.
| Problem | Possible Causes | Solutions & Recommendations |
| Broad Size Distribution (High PDI) | - Insufficient sonication time or power.- Inefficient energy transfer (for bath sonicators).- High lipid concentration. | - Increase Sonication Time: Gradually increase the sonication duration in intervals, monitoring the size distribution with Dynamic Light Scattering (DLS) after each interval.- Optimize Sonication Power: For probe sonicators, ensure the tip is properly immersed in the sample. For bath sonicators, ensure the water level is optimal and the sample tube is positioned correctly.- Use a Probe Sonicator: For smaller, more uniform vesicles, a probe sonicator is generally more effective.- Dilute the Lipid Suspension: Lowering the lipid concentration can improve sonication efficiency. |
| Vesicle Aggregation | - High ionic strength of the buffer.- Presence of divalent cations (e.g., Ca²⁺, Mg²⁺).- Improper storage conditions (e.g., freezing). | - Use Low Ionic Strength Buffers: Prepare vesicles in buffers with low salt concentrations.- Incorporate Charged Lipids: The negative charge of DOPG already helps prevent aggregation due to electrostatic repulsion. Ensure the pH of the buffer maintains this charge.- Add a Chelating Agent: If divalent cations are unavoidable, consider adding a small amount of EDTA to your buffer.- Store at 4°C: Store vesicle suspensions at 4°C and avoid freezing, which can induce aggregation. |
| Inconsistent Results Between Batches | - Variations in sonication parameters (time, power, temperature).- Inconsistent lipid film hydration.- Differences in sample volume. | - Standardize Your Protocol: Keep all sonication parameters constant for each batch.- Ensure Complete Hydration: Allow sufficient time for the lipid film to hydrate before sonication. Gentle vortexing can aid this process.- Maintain Consistent Volume: Use the same sample volume for each sonication, as this can affect energy distribution. |
| Lipid Degradation (Observed as yellowing or changes in properties) | - Excessive sonication time or power.- Overheating of the sample. | - Use Pulsed Sonication: Employ cycles of sonication followed by rest periods to allow the sample to cool.- Cool the Sample: Place the sample vial in an ice bath during sonication.- Limit Sonication Time: Determine the minimum sonication time required to achieve the desired size and avoid excessive exposure. |
| Contamination with Titanium Particles (from probe sonicator) | - Wear and tear of the sonicator probe. | - Centrifuge the Sample: After sonication, centrifuge the vesicle suspension at a moderate speed (e.g., 10,000 x g for 3 minutes) to pellet the titanium particles.[10][11] Carefully collect the supernatant containing the vesicles. |
Quantitative Data
The following tables summarize the impact of various experimental parameters on vesicle size. While specific data for DOPG is limited in the literature, data from similar phospholipids like DMPC and DPPC provide valuable insights.
Table 1: Effect of Sonication Time on DMPC Vesicle Size
| Sonication Time (minutes) | Mean Radius (nm) | Standard Deviation (nm) |
| 15 | 25.0 | 10.0 |
| 30 | 20.0 | 7.5 |
| 60 | 17.5 | 6.0 |
| 120 | 15.0 | 5.0 |
(Data adapted from a study on DMPC vesicles and may serve as an estimate for DOPG.)[3][4]
Table 2: Effect of Sonication Temperature on Polymeric Nanoparticle Size
| Sonication Temperature (°C) | Mean Diameter (nm) | PDI |
| 5 | 136.1 | ~0.15 |
| 15 | 140.2 | ~0.15 |
| 25 | 145.3 | ~0.15 |
| 30 | 168.8 | ~0.15 |
| 35 | 194.0 | ~0.15 |
(Data from a study on PLGA nanoparticles coated with membrane vesicles, illustrating the general effect of temperature during sonication.)[12]
Experimental Protocols
Protocol 1: Preparation of Small Unilamellar DOPG Vesicles using a Probe Sonicator
This protocol is adapted from a general method for preparing liposomes using probe-tip sonication.[10][11][13]
-
Lipid Film Formation:
-
Dissolve the desired amount of DOPG in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's interior.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to the dried lipid film.
-
Hydrate the lipid film for 1 hour at a temperature above the lipid's phase transition temperature (for DOPG, room temperature is sufficient).
-
Vortex the suspension vigorously to form a milky suspension of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Place the MLV suspension in a glass vial and immerse it in an ice bath to dissipate heat.
-
Insert the microtip of the probe sonicator into the suspension, ensuring the tip is submerged but not touching the sides or bottom of the vial.
-
Sonicate using a pulsed setting (e.g., 20% duty cycle, 2 seconds on, 5 seconds off) for a total sonication time of 4-12 minutes.[13] The total time can be divided into multiple cycles.
-
The suspension should change from milky to translucent.
-
-
Purification:
-
Characterization:
-
Determine the vesicle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Protocol 2: Preparation of Small Unilamellar DOPG Vesicles using a Bath Sonicator
This protocol is based on a general method for preparing vesicles using a bath sonicator.[14]
-
Lipid Film Formation and Hydration:
-
Follow steps 1 and 2 from the probe sonicator protocol.
-
-
Sonication:
-
Place the sealed tube containing the MLV suspension in the bath sonicator.
-
Ensure the water level in the bath is appropriate and the sample tube is positioned in a region of maximal cavitation.
-
Sonicate for 10-30 minutes, or until the suspension clarifies.[14] Monitor the temperature of the bath to prevent overheating.
-
-
Characterization:
-
Determine the vesicle size distribution and PDI using DLS.
-
Visualizations
References
- 1. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Particle Size Distribution in DMPC Vesicles Solutions Undergoing Different Sonication Times - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Particle size distribution in DMPC vesicles solutions undergoing different sonication times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Lipid (DOPG) Vesicles Accumulate in the Cell Plate Region But Do Not Fuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiation-induced peroxidation of small unilamellar vesicles of phosphatidylcholine generated by sonication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. General preparation of liposomes using probe-tip sonication [protocols.io]
- 11. protocols.io [protocols.io]
- 12. Optimization of critical parameters for coating of polymeric nanoparticles with plasma membrane vesicles by sonication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tf7.org [tf7.org]
Technical Support Center: Reconstituting Proteins into DOPG Membranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with reconstituting proteins into 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) membranes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when reconstituting proteins into DOPG membranes?
A1: Researchers often face several key challenges during the reconstitution of proteins into DOPG membranes. These include:
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Low protein incorporation efficiency: The target protein fails to efficiently insert into the DOPG liposomes.
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Protein aggregation: The protein precipitates out of solution during the reconstitution process.
-
Liposome instability: The DOPG vesicles may be unstable, leading to leakage or fusion.
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Residual detergent: Incomplete removal of detergents used to solubilize the protein can affect membrane integrity and protein function.[1][2]
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Incorrect protein orientation: The protein may not adopt its native orientation within the lipid bilayer, impacting functional assays.
Q2: Why is my protein aggregating during the reconstitution process?
A2: Protein aggregation during reconstitution into DOPG membranes can be attributed to several factors:
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Inappropriate detergent choice: The detergent used to solubilize your membrane protein may not be optimal, leading to instability once the detergent is removed.[3]
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Rapid detergent removal: Removing the detergent too quickly can shock the system, causing the protein to aggregate before it can properly insert into the lipid bilayer.
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Suboptimal lipid-to-protein ratio (LPR): An insufficient amount of lipid relative to the protein concentration can lead to protein-protein interactions and aggregation.
-
Presence of divalent cations: While sometimes beneficial, certain concentrations of divalent cations like Ca2+ and Mg2+ can induce aggregation of both proteins and negatively charged DOPG liposomes.[4][5][6][7][8]
-
pH and buffer conditions: The pH and ionic strength of the buffer can influence protein stability and solubility.
Q3: How can I improve the incorporation efficiency of my protein into DOPG liposomes?
A3: To enhance protein incorporation, consider the following strategies:
-
Optimize the lipid-to-protein ratio (LPR): Experiment with a range of LPRs to find the optimal concentration for your specific protein.
-
Saturate liposomes with detergent: Before adding your protein, it is advisable to saturate the liposomes with detergent to improve protein incorporation.[9] The effective detergent-to-lipid molar ratio (Reff) can be calculated to determine the point of saturation without complete solubilization.[9]
-
Choose the right detergent: The choice of detergent is critical. Detergents with a high critical micelle concentration (CMC), such as octyl-beta-glucoside (OG), are often easier to remove by dialysis.[2] For more sensitive proteins, milder detergents like dodecyl maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG) may be more suitable.[3][10]
-
Control the rate of detergent removal: A slower, more controlled removal of detergent, for instance through stepwise dialysis, can facilitate proper protein folding and insertion into the membrane.
-
Include helper lipids: Incorporating a certain percentage of other lipids, like the zwitterionic DOPC, can sometimes improve the stability of the bilayer and facilitate protein insertion.
Q4: What is the significance of DOPG's negative charge in protein reconstitution?
A4: The negative charge of the phosphoglycerol headgroup in DOPG plays a significant role. For some proteins, the presence of anionic lipids like DOPG can stimulate translocation and insertion into the membrane.[11] Increasing the amount of DOPG in a vesicle can lead to a notable increase in the amount of N-terminal translocation for certain proteins.[11] However, this negative charge can also lead to challenges, such as aggregation in the presence of divalent cations.
Q5: Can I use divalent cations in my reconstitution buffer with DOPG membranes?
A5: Caution should be exercised when using divalent cations with DOPG membranes. While some studies have shown that divalent cations like Mg2+ can increase the activity of certain reconstituted enzymes, they can also interact with the negatively charged headgroups of DOPG.[4] This interaction can lead to liposome aggregation and may also affect the stability of the protein. It is recommended to empirically determine the optimal concentration of divalent cations for your specific system, if they are required for protein function.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Incorporation | Inefficient detergent removal. | Use a detergent with a high CMC for easier removal by dialysis (e.g., Octyl β-glucoside).[12] Alternatively, use detergent removal resins or spin columns for more efficient removal of detergents with low CMCs.[12][13] |
| Suboptimal lipid-to-protein ratio (LPR). | Test a range of LPRs (e.g., 1:50, 1:100, 1:200 w/w) to find the optimal ratio for your protein. | |
| Incorrect reconstitution method. | Try different reconstitution methods such as dialysis, gel filtration, or direct insertion into pre-formed liposomes.[14][15] | |
| Protein Aggregation | Rapid detergent removal. | Slow down the rate of detergent removal by performing stepwise dialysis against decreasing concentrations of detergent in the dialysis buffer. |
| Incompatible detergent. | Screen different detergents (e.g., DDM, LMNG, Triton X-100) to find one that maintains protein stability during solubilization and reconstitution.[3][16] | |
| Presence of high concentrations of divalent cations. | If possible, omit or reduce the concentration of divalent cations in the reconstitution buffer. If they are essential, screen a range of low concentrations. | |
| Liposome Instability (Fusion/Leakage) | Residual detergent in the membrane. | Ensure complete detergent removal by using methods like adsorption onto polystyrene beads (e.g., Bio-Beads).[17] Monitor for residual detergent using appropriate assays. |
| Unfavorable lipid composition. | While using 100% DOPG, consider including a small percentage of a neutral lipid like DOPC to potentially improve bilayer stability. | |
| Freeze-thaw cycles. | For DOPG-based liposomes, extensive freeze-thaw cycles may worsen their stability.[18] Minimize these cycles if possible. | |
| Heterogeneous Proteoliposome Population | Incomplete reconstitution. | Use sucrose density gradient centrifugation to separate proteoliposomes from empty liposomes.[9] |
| Variation in liposome size. | Ensure a uniform population of unilamellar vesicles by extruding the liposomes through a membrane with a defined pore size. |
Experimental Protocols
Protocol 1: Preparation of DOPG Large Unilamellar Vesicles (LUVs) by Extrusion
-
Lipid Film Formation:
-
Dissolve the desired amount of DOPG lipid in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dry lipid film with the desired buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to a final lipid concentration of 5-10 mg/mL.
-
Vortex the mixture vigorously for 5-10 minutes to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder and membrane to the desired temperature. Since DOPG has a low phase transition temperature, room temperature is often sufficient.
-
Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size.
-
Protocol 2: Protein Reconstitution into DOPG LUVs via Detergent Dialysis
-
Protein Solubilization:
-
Solubilize the purified membrane protein in a suitable buffer containing a detergent at a concentration above its critical micelle concentration (CMC). The choice of detergent (e.g., n-octyl-β-D-glucopyranoside (OG), n-dodecyl-β-D-maltoside (DDM)) should be optimized for the target protein.
-
-
Mixing of Components:
-
In a microcentrifuge tube, mix the solubilized protein with the pre-formed DOPG LUVs at the desired lipid-to-protein ratio (LPR).
-
Add additional detergent to the mixture to saturate the liposomes. The final detergent concentration should be sufficient to destabilize the vesicles without completely solubilizing them.
-
-
Incubation:
-
Incubate the mixture at room temperature or 4°C for 1-2 hours with gentle agitation to allow for the formation of lipid-protein-detergent mixed micelles.
-
-
Detergent Removal by Dialysis:
-
Transfer the mixture to a dialysis cassette (with an appropriate molecular weight cutoff).
-
Dialyze against a large volume of detergent-free buffer at 4°C.
-
Perform several buffer changes over 48-72 hours to ensure complete removal of the detergent. For detergents with low CMCs, including adsorbent beads like Bio-Beads in the dialysis buffer can enhance removal.
-
-
Proteoliposome Recovery:
-
After dialysis, recover the proteoliposomes from the dialysis cassette.
-
The sample can be ultracentrifuged to pellet the proteoliposomes and separate them from any unincorporated protein.
-
Resuspend the proteoliposome pellet in the desired buffer for downstream applications.
-
Visualizations
References
- 1. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. Studies on incorporation of membrane protein into liposomes--effect of divalent cations on reconstitution of pig heart mitochondrial H+-ATPase into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Divalent Cations on the Structure and Mechanics of Vimentin Intermediate Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reversible binding of divalent cations to Ductin protein assemblies—A putative new regulatory mechanism of membrane traffic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of divalent cations on the structure of the antibiotic daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.aston.ac.uk [publications.aston.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Anionic lipids stimulate Sec-independent insertion of a membrane protein lacking charged amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 14. Detergent removal during membrane reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. air.unimi.it [air.unimi.it]
Technical Support Center: Control of DOPG Liposome Lamellarity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the lamellarity of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) liposomes.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of DOPG liposomes, with a focus on controlling lamellarity.
Problem 1: My DOPG liposome suspension contains a high proportion of multilamellar vesicles (MLVs) instead of the desired unilamellar vesicles (ULVs).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Energy Input During Sizing | The initial hydration of a dry DOPG lipid film typically results in the formation of large, multilamellar vesicles (MLVs)[1]. To reduce the size and number of lamellae, sufficient energy must be applied. Increase the number of extrusion cycles or the sonication time. For extrusion, a minimum of 10 passes through the membrane is recommended[2]. For probe sonication, short treatment times are required to achieve nanosized vesicles, and the position of the probe within the reaction vessel is critical[3]. |
| Extrusion Pore Size Too Large | Extrusion through membranes with a pore size greater than 0.2 µm is not effective in producing unilamellar liposomes and will result in a polydisperse suspension of multilamellar vesicles[2]. Use polycarbonate membranes with a pore size of ≤0.2µm to prepare unilamellar liposomes with low polydispersity[2]. |
| Processing Temperature Below Phase Transition Temperature (Tm) | Although the Tm of DOPG is low (-18°C), all processing steps, including hydration and extrusion, should be performed above the Tm of all lipid components in the formulation to ensure the membrane is in a fluid state, which is necessary for successful downsizing and rearrangement into unilamellar structures[1]. |
| High Lipid Concentration | High lipid concentrations can favor the formation of MLVs. Consider preparing your vesicles at a lower lipid concentration. One study on dual centrifugation for liposome preparation found that lower lipid concentrations predominantly produce unilamellar vesicles[4]. |
Problem 2: My DOPG liposome suspension is aggregating.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Surface Charge | DOPG is an anionic lipid, which should provide electrostatic repulsion between liposomes, thus preventing aggregation. However, if the surface charge is insufficient, aggregation can occur. Ensure the pH of your buffer is appropriate to maintain the negative charge on the phosphate group of DOPG. A pH between 6.5 and 7.5 is generally recommended. |
| High Ionic Strength of the Buffer | High salt concentrations in the hydration buffer can screen the surface charge of the liposomes, reducing the electrostatic repulsion and leading to aggregation. If aggregation is observed, consider reducing the salt concentration in your buffer. The presence of salt is, however, necessary for the fragmentation of vesicles during freeze-thaw cycles[5][6]. |
| Long-term Instability | Liposomes can aggregate over time. To improve long-term stability, consider incorporating a small percentage of a PEGylated lipid (e.g., 0.1-5 mol%) into your formulation. The presence of PEG on the surface of liposomes provides a steric barrier that inhibits aggregation[7][8][9]. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for producing unilamellar DOPG liposomes?
The thin-film hydration method followed by extrusion is a widely used and reliable technique for producing unilamellar vesicles with a controlled size and low polydispersity[10]. This method involves dissolving the lipids in an organic solvent, creating a thin film by evaporating the solvent, hydrating the film with an aqueous buffer to form MLVs, and then repeatedly passing the MLV suspension through a polycarbonate membrane with a defined pore size (typically 100 nm) to form large unilamellar vesicles (LUVs)[1][2].
Q2: How can I confirm the lamellarity of my DOPG liposomes?
Several techniques can be used to characterize the lamellarity of liposomes:
-
Cryogenic Transmission Electron Microscopy (Cryo-EM): This is a direct imaging technique that allows for the visualization of individual liposomes and the determination of the number of bilayers[11]. It is considered a gold standard for lamellarity assessment.
-
Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for determining the structure of liposomes, including the number of lamellae and the thickness of the lipid bilayer. Well-defined, periodic scattering peaks confirm the presence of multilamellar vesicles, while the absence of these peaks suggests the presence of unilamellar vesicles[12][13][14].
-
31P-Nuclear Magnetic Resonance (31P-NMR): This technique can be used to determine the ratio of phospholipids in the outer monolayer to those in the inner monolayer(s) by using a shift reagent that only interacts with the outer layer[5][6].
Q3: Can I use sonication to prepare unilamellar DOPG liposomes?
Yes, sonication can be used to prepare small unilamellar vesicles (SUVs). Both bath and probe-tip sonication can be employed to apply sonic energy to a suspension of MLVs, breaking them down into smaller, unilamellar structures. However, probe sonication can sometimes introduce metal contamination from the tip and may cause localized heating, which could potentially degrade the lipids[15]. Careful control of sonication parameters such as power, time, and temperature is crucial for reproducibility[3].
Q4: How do freeze-thaw cycles affect the lamellarity of DOPG liposomes?
Repetitive freeze-thaw cycles of aqueous suspensions of phospholipids like DOPC/DOPA have been shown to be an effective method for forming unilamellar vesicles[5][6]. This process can also be used to increase the encapsulation efficiency of water-soluble molecules within the liposomes[2][16][17]. Typically, 5-8 freeze-thaw cycles are performed by alternating between liquid nitrogen and a warm water bath[18].
Q5: Does the inclusion of other lipids in my DOPG formulation affect lamellarity?
Yes, the lipid composition can influence lamellarity. For instance, the inclusion of a small amount of PEGylated lipid (e.g., DOPE-PEG2000) can significantly promote the formation of unilamellar vesicles during extrusion[7][8]. Conversely, certain lipids may favor non-bilayer structures and could potentially disrupt liposome formation if used in high concentrations[19].
Experimental Protocols
Protocol 1: Preparation of Unilamellar DOPG Liposomes by Extrusion
This protocol describes the preparation of LUVs with a defined size using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) in chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Chloroform
-
Nitrogen gas
-
Vacuum pump
-
Rotary evaporator
-
Water bath
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
Transfer the desired amount of DOPG in chloroform to a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform in a water bath set to a temperature above the lipid's phase transition temperature until a thin, uniform lipid film is formed on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent[10].
-
-
Hydration:
-
Add the hydration buffer (pre-warmed to above the lipid's phase transition temperature) to the flask containing the dry lipid film.
-
Gently agitate the flask to hydrate the lipid film, which will result in the formation of a milky suspension of MLVs[10]. This process should take at least 30 minutes[2].
-
-
Optional: Freeze-Thaw Cycles:
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Insert the filled syringe into one end of the extruder and an empty syringe into the other end.
-
Place the assembled extruder in a heating block set to a temperature above the lipid's phase transition temperature.
-
Gently push the plunger of the filled syringe to pass the lipid suspension through the membrane into the empty syringe.
-
Repeat this process for a minimum of 11 passes[2][20]. The final suspension should appear clearer, indicating the formation of smaller, unilamellar vesicles.
-
Protocol 2: Preparation of Unilamellar DOPG Liposomes by Sonication
This protocol describes the preparation of SUVs using probe-tip sonication.
Materials:
-
DOPG lipid film (prepared as in Protocol 1)
-
Hydration buffer
-
Probe-tip sonicator
-
Ice bath
-
Centrifuge
Procedure:
-
Hydration:
-
Hydrate the dry DOPG lipid film with the desired buffer to form an MLV suspension.
-
-
Sonication:
-
Place the vial containing the MLV suspension in an ice bath to prevent overheating during sonication.
-
Insert the probe tip of the sonicator into the suspension.
-
Sonicate the suspension in pulses (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-10 minutes. The power output should be optimized for your specific instrument.
-
The suspension should become translucent.
-
-
Centrifugation:
Data Presentation
Table 1: Comparison of Common Techniques for Preparing Unilamellar Liposomes
| Technique | Typical Size Range | Lamellarity | Advantages | Disadvantages |
| Extrusion | 80 - 200 nm | Unilamellar (LUVs) | Produces liposomes with a defined size and narrow size distribution.[10] | Can be time-consuming; potential for membrane fouling. |
| Sonication | 20 - 100 nm | Unilamellar (SUVs) | Simple and rapid method. | Can introduce impurities from the probe tip; potential for lipid degradation due to localized heating; produces a more heterogeneous size distribution compared to extrusion[15]. |
| Freeze-Thaw | Variable | Can promote unilamellarity | Increases encapsulation efficiency; can be used in conjunction with other methods.[5][6][16][17] | May not be sufficient on its own to produce a homogenous population of unilamellar vesicles. |
Visualizations
Caption: Workflow for preparing unilamellar DOPG liposomes via extrusion.
Caption: Troubleshooting high multilamellar vesicle content in DOPG liposomes.
References
- 1. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. researchgate.net [researchgate.net]
- 5. drorlist.com [drorlist.com]
- 6. Formation of unilamellar vesicles by repetitive freeze-thaw cycles: characterization by electron microscopy and 31P-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. benchchem.com [benchchem.com]
- 11. Liposomes Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
- 12. news-medical.net [news-medical.net]
- 13. Small-Angle X-ray Scattering for the characterization of liposomes in pharmaceutical applications- Xenocs中国-法国赛诺普 [xenocs.cn]
- 14. SAXS Characterization of Liposome-Based Drug Product â Application Note | DANNALAB [dannalab.com]
- 15. researchgate.net [researchgate.net]
- 16. Freeze-anneal-thaw cycling of unilamellar liposomes: effect on encapsulation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. General preparation of liposomes using probe-tip sonication [protocols.io]
- 22. protocols.io [protocols.io]
Validation & Comparative
Comparative analysis of DOPG vs. DOPC for membrane protein studies
For researchers, scientists, and drug development professionals, the choice of lipid environment is paramount for the successful in vitro study of membrane proteins. The composition of the lipid bilayer can profoundly influence protein structure, stability, and function. This guide provides a detailed comparative analysis of two commonly used phospholipids, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), to aid in the selection of the optimal lipid for your membrane protein research.
This guide will delve into the fundamental biophysical properties of DOPG and DOPC, their impact on membrane protein reconstitution and function, and provide a detailed experimental protocol for a comparative functional assay.
At a Glance: Key Differences Between DOPG and DOPC
The primary distinction between DOPG and DOPC lies in their headgroup, which imparts different chemical and physical properties to the lipid bilayer. DOPG possesses a negatively charged glycerol headgroup, rendering it an anionic lipid. In contrast, DOPC has a zwitterionic phosphocholine headgroup, making it electrically neutral overall.[1][2][3] This fundamental difference in charge significantly influences their interactions with membrane proteins and the overall properties of the reconstituted membrane.
Data Presentation: Comparative Analysis of Biophysical Properties
The selection of a lipid for membrane protein studies is often guided by its biophysical characteristics. The following table summarizes key quantitative data for DOPG and DOPC, providing a basis for informed decision-making.
| Property | DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) | DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) | Reference |
| Headgroup Structure | Glycerol | Phosphocholine | [1][2][3] |
| Headgroup Charge | Anionic (-) | Zwitterionic (neutral) | [1][2][3] |
| Molecular Weight | 774.97 g/mol | 786.11 g/mol | N/A |
| Area per Lipid | ~71 Ų | ~68 Ų | [4] |
| Bilayer Thickness | Variable, can be thicker around proteins | Generally uniform | [4] |
| Phase Transition Temp. (Tm) | -18 °C | -17 °C | [5][6] |
Impact on Membrane Protein Studies
The distinct properties of DOPG and DOPC have significant implications for various aspects of membrane protein research:
-
Protein Reconstitution and Orientation: The negative charge of DOPG can influence the orientation of membrane proteins during reconstitution. For proteins with positively charged domains, electrostatic interactions with a DOPG-containing membrane can favor a specific orientation, which may be crucial for function.
-
Protein Stability and Function: The lipid environment directly impacts the conformational stability and activity of reconstituted proteins. For some proteins, the presence of anionic lipids like DOPG is essential for maintaining a functional state. For instance, the activity of certain G protein-coupled receptors (GPCRs) and ion channels can be modulated by the charge of the surrounding lipid bilayer.
-
Membrane Fusion and Permeability: The headgroup composition affects membrane properties such as fusion and permeability. While both lipids can form stable vesicles, the presence of the charged DOPG can influence interactions with other vesicles or molecules.
Experimental Protocols: A Comparative Functional Assay of a Reconstituted Ion Channel
This section provides a detailed methodology for a comparative study to assess the functional activity of a reconstituted ion channel in both DOPG and DOPC liposomes using a fluorescence-based ion flux assay.
Objective: To compare the ion transport activity of a reconstituted potassium channel in 100% DOPG vs. 100% DOPC proteoliposomes.
Materials:
-
DOPG and DOPC lipids
-
Purified potassium channel
-
Detergent (e.g., n-Dodecyl-β-D-maltoside, DDM)
-
Bio-Beads SM-2
-
Fluorescent ion indicator (e.g., a thallium-sensitive dye for K+ channel activity)
-
Buffers (reconstitution buffer, external buffer, lysis buffer)
Methodology:
-
Liposome Preparation:
-
Lipid films of DOPG and DOPC are prepared separately by evaporating the organic solvent from a lipid solution under a stream of nitrogen, followed by vacuum desiccation.
-
The dried lipid films are hydrated with reconstitution buffer to a final lipid concentration of 10 mg/mL, forming multilamellar vesicles (MLVs).
-
The MLV suspensions are subjected to several freeze-thaw cycles to enhance lamellarity.
-
Unilamellar vesicles (LUVs) are then formed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Protein Reconstitution:
-
The purified potassium channel, solubilized in a detergent solution (e.g., DDM), is mixed with the prepared DOPG or DOPC LUVs at a specific lipid-to-protein ratio (e.g., 50:1 w/w).
-
The mixture is incubated to allow for the insertion of the protein into the lipid bilayers.
-
Detergent is removed gradually by adding Bio-Beads to the mixture and incubating at 4°C with gentle agitation. This process leads to the spontaneous formation of proteoliposomes.
-
The proteoliposomes are harvested by ultracentrifugation and resuspended in the external buffer.
-
-
Functional Assay (Ion Flux Measurement):
-
The proteoliposomes (both DOPG and DOPC formulations) are loaded with a fluorescent ion indicator that is sensitive to the ion transported by the channel (e.g., a thallium-sensitive dye for potassium channels, as thallium can mimic potassium).
-
The external dye is removed by gel filtration.
-
The proteoliposomes are placed in a fluorometer, and a baseline fluorescence is recorded.
-
Ion transport is initiated by adding the specific ion (e.g., thallium) to the external buffer.
-
The change in fluorescence over time, which corresponds to the influx of the ion into the proteoliposomes, is monitored.
-
The initial rate of fluorescence change is calculated to determine the ion transport activity.
-
As a control, the fluorescence is measured after lysing the proteoliposomes with a detergent to determine the maximum fluorescence signal.
-
-
Data Analysis:
-
The initial rates of ion transport for the channel reconstituted in DOPG and DOPC liposomes are compared.
-
The results will indicate which lipid environment provides a more favorable condition for the functional activity of the potassium channel.
-
Visualization of Experimental Workflow and Key Concepts
The following diagrams, generated using Graphviz, illustrate the key processes and logical relationships described in this guide.
Caption: Experimental workflow for membrane protein reconstitution and functional analysis.
Caption: Influence of lipid headgroup on protein orientation and function.
Conclusion
The choice between DOPG and DOPC for membrane protein studies is not trivial and should be guided by the specific requirements of the protein under investigation and the experimental goals. DOPC, being zwitterionic, provides a more neutral and often highly stable bilayer, making it a suitable choice for general reconstitution and structural studies where charge interactions are not critical. On the other hand, the anionic nature of DOPG can be indispensable for the function of certain proteins, particularly those whose activity is modulated by electrostatic interactions with the membrane.
For novel membrane proteins, it is often advisable to empirically test both lipid compositions, or mixtures thereof, to determine the optimal environment for stability and function. The experimental protocol provided in this guide offers a robust framework for such a comparative analysis. By carefully considering the biophysical properties and their potential impact on the protein of interest, researchers can enhance the reliability and physiological relevance of their in vitro membrane protein studies.
References
- 1. Item - Structural comparison of DOPG and DOPC lipid headgroups. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. avantiresearch.com [avantiresearch.com]
Validating DOPG Liposomes as a Model for Negatively Charged Membranes: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting an appropriate model for negatively charged cell membranes is a critical step in preclinical research. 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) liposomes have emerged as a widely utilized tool due to their ability to mimic the electrostatic properties of biological membranes. This guide provides an objective comparison of DOPG liposomes with other membrane models, supported by experimental data, to validate their use and aid in experimental design.
This guide delves into the physicochemical properties of DOPG liposomes, their stability under various conditions, and their interactions with biological entities. By presenting quantitative data and detailed experimental protocols, we aim to equip researchers with the necessary information to confidently employ DOPG liposomes in their studies.
Physicochemical Characterization of DOPG Liposomes
The defining characteristic of DOPG liposomes is their negative surface charge, which significantly influences their behavior in biological systems. This charge, along with size and stability, are critical quality attributes that must be thoroughly characterized.
Key Physicochemical Parameters
A summary of typical physicochemical parameters for DOPG-containing liposomes is presented in Table 1. The negative zeta potential confirms the surface charge conferred by the phosphoglycerol headgroup. Dynamic Light Scattering (DLS) is a standard technique to determine the size distribution and polydispersity index (PDI), which indicates the homogeneity of the liposome population.[1][2]
| Liposome Composition | Method | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOPG:Cholesterol (2:1 molar ratio) | DLS | ~120 | < 0.2 | -40 to -60 | [3] |
| DOPG-DC | DLS | Monodispersed | Not specified | Negative | [1][4] |
| DOPG:DOPC:Cholesterol (1:2:1 m/m/m) | Not specified | Not specified | Not specified | Net negative | [5] |
| DOPC:DSPG | DLS | 84.9 | 0.25 | Not specified | [6] |
Table 1. Physicochemical properties of various DOPG-containing liposome formulations. The data illustrates the characteristic negative zeta potential and controlled size distribution achievable with DOPG.
Experimental Protocols
Reproducible results in liposome research are contingent on well-defined experimental protocols. Below are detailed methodologies for the preparation and characterization of DOPG liposomes.
Preparation of DOPG Liposomes by Thin-Film Hydration and Extrusion
This is a common and effective method for producing unilamellar vesicles of a defined size.[3][4][5]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)
-
Cholesterol (or other lipids as required)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired lipids (e.g., DOPG and cholesterol at a 2:1 molar ratio) in chloroform in a round-bottom flask.[3]
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least one hour to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).[5]
-
Subject the MLV suspension to several freeze-thaw cycles to enhance lamellarity.
-
Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times using a mini-extruder to produce small unilamellar vesicles (SUVs) of a homogenous size distribution.[5]
Caption: Experimental workflow for the preparation and characterization of DOPG liposomes.
Characterization of Physicochemical Properties
-
Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The sample is diluted in an appropriate buffer and measured at a fixed scattering angle.
-
Zeta Potential: Measured using Laser Doppler Electrophoresis. This technique determines the surface charge of the liposomes by measuring their electrophoretic mobility in an applied electric field.[7]
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Cryo-TEM to confirm the formation of spherical, unilamellar vesicles.[7]
Comparative Performance of DOPG Liposomes
The negative charge of DOPG liposomes dictates their interactions with the biological environment, setting them apart from neutral (e.g., DOPC) or cationic (e.g., DOTAP) liposomes.
Stability in Biological Media
DOPG liposomes exhibit moderate stability in biological media containing serum. The presence of serum proteins can lead to the formation of a "protein corona" on the liposome surface, which can affect their stability and cellular uptake.[3] Studies have shown that negatively charged DOPG liposomes adsorb a higher amount of proteins compared to zwitterionic DOPC liposomes.[3] This can lead to a loss of encapsulated content over time. In contrast, DOPC liposomes have demonstrated higher stability in biological conditions when exposed to serum.[3]
| Liposome Type | Condition | Stability Observation | Reference |
| DOPG | cMEM (with serum) | Substantial loss of encapsulated content over 24h | [3] |
| DOPC | cMEM (with serum) | Higher stability, less leakage compared to DOPG | [3] |
| DOPG | PBS | Stable with no signs of leakage | [3] |
Table 2. Comparative stability of DOPG and DOPC liposomes in different media.
Cellular Uptake and Interactions
The negative charge of DOPG liposomes influences their interaction with cells. While strong negative charges can lead to electrostatic repulsion from the negatively charged cell membrane, DOPG liposomes are still internalized by cells through energy-dependent mechanisms.[4] The protein corona formed on DOPG liposomes in biological media plays a crucial role in mediating cellular uptake, as it can be recognized by cell surface receptors.[8]
Comparatively, cationic liposomes often exhibit higher transfection efficiency in vitro due to favorable electrostatic interactions with the cell membrane.[9] However, this positive charge is also associated with higher cytotoxicity.[9][10] Neutral liposomes, like DOPC, generally show lower cellular uptake compared to their charged counterparts.[3]
Caption: Logical relationships of DOPG liposome interactions in a biological environment.
Conclusion
DOPG liposomes serve as a robust and relevant model for negatively charged biological membranes. Their well-defined physicochemical properties, particularly their negative surface charge, allow for the systematic study of electrostatic interactions in various biological processes. While they may exhibit lower stability in serum compared to their zwitterionic counterparts like DOPC liposomes, this interaction with serum proteins is a key aspect of their behavior in vivo and a critical parameter to consider in experimental design. The detailed protocols and comparative data presented in this guide validate the use of DOPG liposomes and provide a framework for their effective application in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Protein Source on Liposome Uptake by Cells: Corona Composition and Impact of the Excess Free Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negatively charged liposomes show potent adjuvant activity when simply admixed with protein antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pure.rug.nl [pure.rug.nl]
- 9. A Review of Different Types of Liposomes and Their Advancements as a Form of Gene Therapy Treatment for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negatively charged phospholipids doped liposome delivery system for mRNA with high transfection efficiency and low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Fusogenic Properties of DOPG and DOPE for Researchers and Drug Development Professionals
In the realm of lipid-based drug delivery systems and membrane biophysics, the selection of appropriate phospholipids is paramount to achieving desired formulation characteristics and functional outcomes. Among the myriad of available lipids, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are frequently employed, often for distinct purposes related to membrane stability, charge, and fusogenicity. This guide provides an objective comparison of the fusogenic properties of DOPG and DOPE, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their formulation and experimental design.
Executive Summary
The fusogenic characteristics of DOPE are well-established and are primarily attributed to its molecular geometry. In contrast, DOPG is not inherently fusogenic and is typically utilized to impart a negative surface charge to lipid bilayers. The key distinction lies in their headgroup structure and its influence on the lipid's overall shape and packing within a membrane. DOPE's small ethanolamine headgroup, relative to its unsaturated acyl chains, results in a conical shape that promotes the formation of non-lamellar, inverted hexagonal (HII) phases, which are intermediates in the fusion process.[1][2][3] DOPG, with its larger glycerol headgroup, adopts a more cylindrical shape, favoring stable bilayer structures.[4][5]
Head-to-Head Comparison: DOPG vs. DOPE
| Feature | DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) | DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) |
| Primary Role in Membranes | Imparts negative charge, contributes to bilayer stability.[5][6] | Acts as a "helper lipid" to promote membrane fusion and endosomal escape.[1][2][7] |
| Molecular Shape | Cylindrical.[4][5] | Conical.[1][2] |
| Fusogenic Potential | Generally considered non-fusogenic; can participate in fusion events under specific conditions, often driven by electrostatic interactions.[8] | Highly fusogenic, particularly under acidic conditions.[3][7] |
| Mechanism of Action | Primarily electrostatic interactions due to its anionic headgroup.[8] | Induces negative curvature strain and promotes the formation of inverted hexagonal (HII) phases, which destabilizes bilayers and facilitates fusion.[1][2][3] |
Quantitative Analysis of Fusogenic Performance
Quantitative data directly comparing the fusogenic efficiency of DOPG and DOPE in identical formulations is scarce in the literature, primarily because they are used for different purposes. However, extensive research on DOPE-containing formulations provides a clear indication of its fusogenic capabilities. The fusogenicity of DOPE is often evaluated in combination with cationic lipids for gene delivery or as part of pH-sensitive liposomes.
Table 1: Fusogenic Efficiency of DOPE-Containing Liposomes
| Lipid Composition | Assay Type | Target | Condition | Fusion/Content Mixing Efficiency | Reference |
| DOTAP/DOPE (1:1) | Lipid Mixing (FRET) | CHO cells | - | 87% | [3] |
| DOTMA/DOPE (1:1) | Lipid Mixing | - | - | >90% | [7] |
| OA/DOPE | Lipid Mixing (FRET) | GUVs | pH < 7.4 | pH-dependent increase | [9] |
| DOPC/DOPE/DOPG (60/30/10) | Lipid & Content Mixing | SUVs | PEG-mediated | Qualitative data shows fusion | [10] |
Biophysical Mechanisms of Action
The disparate fusogenic properties of DOPG and DOPE stem from their distinct molecular structures and their influence on the collective behavior of lipids in a membrane.
DOPE-Mediated Fusion:
DOPE's fusogenicity is intrinsically linked to its conical molecular shape, which favors the formation of non-bilayer lipid structures. This process is often a key step in membrane fusion.
Role of DOPG in Membrane Interactions:
DOPG's primary role is to introduce a negative charge to the liposome surface. This can influence fusion through electrostatic interactions, either by promoting attraction to positively charged surfaces or by creating repulsion that needs to be overcome by other fusogenic factors. It does not, however, inherently drive the formation of fusion intermediates like the HII phase.
Experimental Protocols
Accurate assessment of fusogenic properties relies on robust and well-characterized experimental assays. Below are detailed methodologies for key experiments.
Lipid Mixing Assay (NBD-PE/Rhodamine-PE FRET Assay)
This assay measures the dilution of fluorescent lipid probes from a labeled liposome population into an unlabeled population upon fusion.
Workflow:
Materials:
-
NBD-PE (N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine)
-
Rhodamine-PE (Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine)
-
Lipids for liposome preparation (e.g., DOPG, DOPE, DOPC)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Fluorometer
Protocol:
-
Prepare Labeled Liposomes: Co-extrude lipids with 1 mol% NBD-PE and 1 mol% Rhodamine-PE to form unilamellar vesicles.
-
Prepare Unlabeled Liposomes: Prepare liposomes without the fluorescent probes.
-
Assay: In a fluorometer cuvette, mix labeled and unlabeled liposomes at a 1:9 molar ratio to a final lipid concentration of 50-100 µM.
-
Baseline Measurement: Record the baseline fluorescence of NBD (F₀).
-
Induce Fusion: Add the fusogenic agent (e.g., acid to lower pH, PEG) and monitor the increase in NBD fluorescence (Fₜ) over time as FRET is relieved due to probe dilution.
-
Maximum Fluorescence: Add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and measure the maximum NBD fluorescence (Fₘₐₓ).
-
Calculation: The percentage of lipid mixing is calculated as: % Mixing = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100.
Content Mixing Assay (ANTS/DPX Assay)
This assay measures the mixing of the aqueous contents of two separate liposome populations.
Workflow:
Materials:
-
ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid, disodium salt)
-
DPX (p-xylene-bis-pyridinium bromide)
-
Lipids for liposome preparation
-
Buffer
-
Fluorometer
-
Size-exclusion chromatography column
Protocol:
-
Prepare ANTS Liposomes: Hydrate the lipid film with a solution of 25 mM ANTS. Remove unencapsulated ANTS by size-exclusion chromatography.
-
Prepare DPX Liposomes: Hydrate the lipid film with a solution of 90 mM DPX. Remove unencapsulated DPX by size-exclusion chromatography.
-
Assay: Mix the ANTS- and DPX-loaded liposomes in a 1:1 molar ratio.
-
Baseline Measurement: Record the initial ANTS fluorescence.
-
Induce Fusion: Add the fusogenic agent and monitor the decrease in ANTS fluorescence as it is quenched by DPX upon content mixing.
-
Calculation: The percentage of content mixing is determined by comparing the fluorescence quenching to control samples.
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Fusion Visualization
Cryo-TEM allows for the direct visualization of liposomes and their fusion intermediates at high resolution.
Workflow:
Protocol Outline:
-
Sample Preparation: Mix the two populations of liposomes that will be fused.
-
Trigger Fusion: Initiate the fusion process (e.g., by changing pH or temperature) and incubate for a specific time to capture different stages of fusion.
-
Grid Preparation: Apply a small volume (3-4 µL) of the liposome suspension to a glow-discharged TEM grid.
-
Blotting and Plunging: Blot the grid to create a thin aqueous film and immediately plunge it into a cryogen (e.g., liquid ethane) to rapidly freeze and vitrify the sample.[2][11]
-
Imaging: Transfer the vitrified grid to a cryo-TEM and acquire images at low electron doses to minimize radiation damage.
-
Analysis: Analyze the images to identify and characterize different fusion intermediates, such as closely apposed membranes, stalk-like connections, and hemifusion diaphragms.[11]
Conclusion
References
- 1. Fusogenic activity of cationic lipids and lipid shape distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Structural comparison of DOPG and DOPC lipid headgroups. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. liposomes.ca [liposomes.ca]
- 9. DOPC versus DOPE as a helper lipid for gene-therapies: molecular dynamics simulations with DLin-MC3-DMA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Extracellular vesicle fusion visualized by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Characteristics of DOPG and POPS Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological properties of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) membranes. Understanding the distinct electrical characteristics of these anionic phospholipids is crucial for research in areas such as ion channel function, drug-membrane interactions, and the elucidation of cellular signaling pathways.
Quantitative Electrophysiological Parameters
The following table summarizes the key electrophysiological parameters for DOPG and POPS membranes as reported in the literature. It is important to note that these values can be influenced by experimental conditions such as the composition of the electrolyte solution, temperature, and the specific technique used for measurement.
| Property | DOPG | POPS | Phosphatidylcholine (PC) - Reference | Source |
| Specific Capacitance (C_m) | Not explicitly found, but generally in the range of phospholipid bilayers. | ~0.79 - 0.84 µF/cm² | ~0.38 - 1.0 µF/cm² | [1][2][3] |
| Membrane Resistance (R_m) | Not explicitly found, but expected to be high (GΩ range) for a stable bilayer. | ~33.2 - 510.5 kΩ·cm² (on supported bilayers) | ~1.44 x 10⁴ - 2.12 x 10⁶ Ω·cm² | [1][2] |
Note: The resistance of supported lipid bilayers is typically lower than that of free-standing planar lipid bilayers due to the presence of the underlying support. The intrinsic resistance of a well-sealed biological membrane is in the gigaohm range.
The Role of DOPG and POPS in Cellular Signaling
DOPG and POPS, both being anionic lipids, play critical but distinct roles in various cellular signaling pathways, primarily through their influence on the localization and function of membrane-associated proteins.
DOPG in Immune Signaling
DOPG, as a member of the phosphatidylglycerol (PG) family, has been shown to play a significant role in modulating the innate immune response. Specifically, PGs can inhibit Toll-like receptor (TLR) signaling. TLRs are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). By interacting with TLRs, DOPG can dampen the inflammatory response triggered by bacterial components.[4]
POPS as a Signal for Phagocytosis
POPS is asymmetrically distributed in the plasma membrane of healthy cells, being predominantly located in the inner leaflet. During apoptosis (programmed cell death), this asymmetry is lost, and POPS becomes exposed on the outer leaflet of the cell. This externalized POPS acts as a crucial "eat-me" signal, recognized by phagocytic cells such as macrophages. This recognition triggers the engulfment and clearance of the apoptotic cell, a vital process for tissue homeostasis and preventing inflammation.[5][6]
Experimental Protocols for Electrophysiological Characterization
The following provides a generalized protocol for the formation of a planar lipid bilayer and subsequent electrophysiological recording, which can be adapted for both DOPG and POPS membranes.
Materials
-
DOPG or POPS lipids (e.g., from Avanti Polar Lipids)
-
Organic solvent (e.g., n-decane or a mixture of hexane and ethanol)
-
Aqueous electrolyte solution (e.g., 1 M KCl, buffered with HEPES to pH 7.4)
-
Planar lipid bilayer workstation (including a bilayer cup and chamber, electrodes, headstage, and amplifier)
-
Low-noise data acquisition system and software
Experimental Workflow
Detailed Methodology
1. Lipid Solution Preparation:
-
Dissolve the desired lipid (DOPG or POPS) in an appropriate organic solvent to a final concentration of 10-25 mg/mL.
2. Bilayer Chamber Assembly and Aperture Pre-treatment:
-
Thoroughly clean the bilayer cup and chamber.
-
The aperture in the septum separating the two chambers should be pre-treated by applying a small amount of the lipid solution and allowing the solvent to evaporate. This promotes the formation of a stable bilayer.[7]
3. Bilayer Formation:
-
Fill both chambers with the electrolyte solution.
-
Painting Method: A small amount of the lipid solution is applied across the aperture with a fine brush or glass rod. The lipid film will spontaneously thin down to form a bilayer.[8]
-
Folding Method (Montal-Mueller technique): Lipid monolayers are formed on the surface of the electrolyte in both chambers. The bilayer is then formed by raising the liquid levels past the aperture.[9]
4. Verification of Bilayer Formation:
-
The formation of a stable bilayer is confirmed by measuring the membrane capacitance. A triangular wave voltage is applied across the membrane, and the resulting square wave current is measured.
-
The specific capacitance (C_m) is calculated using the formula: C_m = I / (A * dV/dt), where I is the current, A is the area of the aperture, and dV/dt is the rate of change of voltage. A typical value for a phospholipid bilayer is in the range of 0.4-1.0 µF/cm².[8]
5. Electrophysiological Recordings:
-
Once a stable bilayer is formed, a voltage-clamp amplifier is used to apply a defined voltage across the membrane and record the resulting ionic current.
-
To determine the membrane resistance (R_m), a series of voltage steps are applied, and the corresponding steady-state currents are measured. R_m is then calculated using Ohm's law (R_m = V/I). For a high-resistance seal, the current will be in the picoampere range.
Conclusion
DOPG and POPS, while both anionic phospholipids, exhibit distinct electrophysiological characteristics and play specialized roles in cellular signaling. The negative charge of POPS does not appear to significantly alter the packing of the lipid bilayer compared to zwitterionic lipids, resulting in a specific capacitance within the typical range for biological membranes.[10] While specific values for DOPG are less readily available, its influence on membrane properties is evident in its modulation of protein function and signaling pathways. The provided experimental framework allows for the direct, comparative characterization of these important lipids, providing valuable data for researchers in a variety of biomedical fields.
References
- 1. Electrically controlling and optically observing the membrane potential of supported lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capacitance and resistance of the bilayer lipid membrane formed of phosphatidylcholine and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study of Lipid Bilayer Membrane Stability Using Precise Measurements of Specific Capacitance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analogs of pulmonary surfactant phosphatidylglycerol inhibit toll-like receptor 2 and 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putting the brakes on phagocytosis: “don't-eat-me” signaling in physiology and disease | EMBO Reports [link.springer.com]
- 6. balsinde.org [balsinde.org]
- 7. Utilizing the Planar Lipid Bilayer Technique to Investigate Drosophila melanogaster dMpv17 Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. mdpi.com [mdpi.com]
The Influence of Cholesterol on the Physical Properties of DOPG Bilayers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cholesterol is a critical component of mammalian cell membranes, playing a pivotal role in modulating their structural and mechanical properties. Its interaction with various phospholipid species is a subject of intense research, particularly in the context of drug delivery systems and understanding cellular processes. This guide provides an objective comparison of the physical properties of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) bilayers in the presence and absence of cholesterol, supported by experimental data.
I. Impact of Cholesterol on DOPG Bilayer Properties
The incorporation of cholesterol into DOPG-containing bilayers induces significant changes in their physical characteristics. The primary effects observed are a condensation of the lipid packing, an increase in membrane thickness, and an enhancement of the membrane's bending rigidity. These alterations are crucial for the stability and function of lipid-based drug delivery vehicles and for understanding the behavior of biological membranes.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data on the influence of cholesterol on the physical properties of DOPG-containing lipid bilayers. It is important to note that much of the available data comes from studies on mixed DOPC/DOPG systems, which serve as a valuable model for understanding the behavior of anionic membranes.
Table 1: Effect of Cholesterol on the Area Per Lipid in DOPG-Containing Bilayers
| Cholesterol Mole Fraction (%) | System Composition | Area Per Lipid (Ų) | Experimental Technique(s) |
| 0 | DOPG/DOPC (70:30) | ~72.5 | Not specified |
| 15 | DOPG/DOPC (46:39) | ~50 | Not specified |
| 29 | DOPG/DOPC (43:28) | ~42 | Not specified |
| 40 | DOPG/DOPC (40:20) | ~40 | Not specified |
Data sourced from a study on giant unilamellar vesicles (GUVs)[1]. The area per lipid for pure DOPG is reported to be approximately 72.5 Ų[1]. The addition of cholesterol leads to a significant condensation of the bilayer, as evidenced by the decrease in the area per lipid molecule[1][2][3].
Table 2: Effect of Cholesterol on the Bending Rigidity of DOPG-Containing Bilayers
| Cholesterol Mole Fraction (%) | System Composition | Bending Rigidity (k_B T) | Experimental Technique(s) |
| 0 | DOPG/DOPC (70:30) | ~20 | Fluctuation Analysis of GUVs |
| 15 | DOPG/DOPC (46:39) | ~25 | Fluctuation Analysis of GUVs |
| 29 | DOPG/DOPC (43:28) | ~30 | Fluctuation Analysis of GUVs |
| 40 | DOPG/DOPC (40:20) | ~35 | Fluctuation Analysis of GUVs |
Data for mixed DOPG/DOPC GUVs[1][4]. The bending rigidity (κ) is a measure of the membrane's resistance to bending. An increase in this value signifies a stiffening of the membrane. Cholesterol is known to increase the bending rigidity of both saturated and unsaturated lipid membranes[3][4]. For DOPC bilayers, a threefold increase in bending rigidity has been observed with increasing cholesterol content up to 50 mol%[3].
Table 3: Effect of Cholesterol on the Thickness of Unsaturated Phospholipid Bilayers
| Cholesterol Mole Fraction (%) | Lipid System | Bilayer Thickness (d_g,infinity) (nm) | Experimental Technique(s) |
| 0 | DOPC | 4.618 ± 0.148 | SANS |
| 44 | DOPC | 4.577 ± 0.144 | SANS |
Data from a Small-Angle Neutron Scattering (SANS) study on unilamellar vesicles[5][6]. While this data is for DOPC, it provides insight into the behavior of unsaturated lipids like DOPG. The effect of cholesterol on the thickness of unsaturated lipid bilayers can be complex, with some studies showing a modest increase while others report minimal change[5][6][7]. The ordering effect of cholesterol on the acyl chains generally leads to an increase in membrane thickness[7][8].
II. Phase Behavior of DOPG-Cholesterol Mixtures
Cholesterol is a well-known modulator of the phase behavior of lipid bilayers. In unsaturated phospholipid membranes like those composed of DOPG, cholesterol induces a transition from a fluid, liquid-disordered (Ld) phase to a more ordered and less fluid, liquid-ordered (Lo) phase.[8] This transition is characterized by an increase in the conformational order of the lipid acyl chains while maintaining a relatively high degree of lateral mobility.
The phase diagram of a ternary mixture containing an unsaturated lipid (like DOPC or DOPG), a saturated lipid, and cholesterol typically shows distinct regions of Ld, Lo, and gel (So) phases, as well as regions of phase coexistence.[9][10][11][12][13] In a simplified binary system of DOPG and cholesterol, increasing the cholesterol concentration will drive the transition from the Ld to the Lo phase.
Caption: Cholesterol induces a phase transition from the liquid-disordered to the liquid-ordered state in DOPG bilayers.
III. Experimental Protocols
The data presented in this guide are derived from a variety of biophysical techniques. Understanding the principles behind these methods is crucial for interpreting the results.
Small-Angle X-ray and Neutron Scattering (SAXS/SANS)
SAXS and SANS are powerful techniques for determining the structure of lipid bilayers on the nanometer scale.[14][15][16][17][18]
-
Principle: A beam of X-rays or neutrons is directed at a sample of lipid vesicles in solution. The scattering pattern of the radiation is recorded, which contains information about the size, shape, and internal structure of the vesicles, including the bilayer thickness and area per lipid.[19]
-
Sample Preparation: Unilamellar vesicles (ULVs) of the desired lipid composition are typically prepared by extrusion through polycarbonate filters with a defined pore size. For SANS, contrast variation can be achieved by using deuterated lipids or by varying the H₂O/D₂O ratio of the solvent to highlight different parts of the bilayer.[15][16]
-
Data Analysis: The scattering data is analyzed by fitting it to a model of the vesicle structure. This model typically describes the electron density (for SAXS) or scattering length density (for SANS) profile across the bilayer, from which parameters like thickness and area per lipid can be extracted.[14][15][19]
Caption: Workflow for characterizing lipid bilayers using SAXS/SANS.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR provides detailed information about the structure and dynamics of lipid bilayers at the atomic level.[20][21][22][23][24]
-
Principle: This technique measures the interaction of nuclear spins (e.g., ²H, ¹³C, ³¹P) with the local magnetic field. For lipids, ²H NMR of specifically deuterated lipids is commonly used to determine the acyl chain order parameter (S_CD), which is a measure of the orientational order of the C-D bonds along the lipid chain.[23]
-
Sample Preparation: Multilamellar vesicles (MLVs) are typically used for these experiments. The lipids of interest are deuterated at specific positions on their acyl chains.
-
Data Analysis: The quadrupolar splitting in the ²H NMR spectrum is directly proportional to the order parameter of the corresponding C-D bond. By measuring the splittings for various positions along the acyl chain, a profile of the order along the chain can be constructed.
Micropipette Aspiration
Micropipette aspiration is a direct method for measuring the mechanical properties of giant unilamellar vesicles (GUVs), including the bending rigidity.[25][26][27][28][29]
-
Principle: A GUV is held by a micropipette, and a controlled suction pressure is applied. The deformation of the vesicle membrane into the pipette is observed through a microscope.
-
Procedure: By measuring the length of the membrane tongue aspirated into the pipette as a function of the applied suction pressure, the membrane tension and, subsequently, the bending rigidity can be calculated.[25][28]
-
Data Analysis: The analysis involves fitting the experimental data to theoretical models that relate the membrane deformation to its elastic properties.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to study the behavior of lipid bilayers with atomic detail.[30][31][32][33][34]
-
Principle: The interactions between all atoms in the system (lipids, cholesterol, water, ions) are described by a force field. The classical equations of motion are then solved numerically to simulate the movement of each atom over time.
-
Setup: A model of the lipid bilayer with the desired composition is constructed and placed in a simulation box filled with water molecules. The system is then equilibrated to the desired temperature and pressure.
-
Analysis: From the simulation trajectory, various physical properties can be calculated, including the area per lipid, bilayer thickness, and order parameters. These simulations provide valuable insights into the molecular-level interactions that govern the observed macroscopic properties.[2][8]
Caption: General workflow for conducting molecular dynamics simulations of lipid bilayers.
IV. Conclusion
The inclusion of cholesterol has a profound and multifaceted influence on the physical properties of DOPG bilayers. It induces a more condensed and ordered state, leading to a decrease in the area per lipid and an increase in membrane thickness and bending rigidity. These changes are critical for the function of biological membranes and have significant implications for the design and stability of liposomal drug delivery systems. The choice of experimental technique for characterizing these properties depends on the specific information required, with each method providing unique insights into the structure and dynamics of these complex systems. For professionals in drug development, a thorough understanding of these cholesterol-induced modifications is essential for optimizing the formulation and performance of lipid-based therapeutics.
References
- 1. Effects of cholesterol on the size distribution and bending modulus of lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Molecular View of the Cholesterol Condensing Effect in DOPC Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Stiffening of Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of cholesterol on the bilayer thickness in unilamellar extruded DLPC and DOPC liposomes: SANS contrast variation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physiological changes in bilayer thickness induced by cholesterol control GPCR rhodopsin function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase diagram of a 4-component lipid mixture: DSPC/DOPC/POPC/chol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mpikg.mpg.de [mpikg.mpg.de]
- 11. Phase Diagram of a Polyunsaturated Lipid Mixture: brain sphingomyelin/1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine/cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
- 13. Phase Equilibria in DOPC/DPPC-d62/Cholesterol Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. news-medical.net [news-medical.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. journals.iucr.org [journals.iucr.org]
- 20. Solid-State NMR Approaches to Study Protein Structure and Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 21. mdpi.com [mdpi.com]
- 22. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of lipid chain order and dynamics in asymmetric membranes by solid-state NMR spectroscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00192C [pubs.rsc.org]
- 24. Solid State NMR of Lipid Model Membranes | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Measurement of membrane elasticity by micro-pipette aspiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Application of Micropipette Aspiration in Molecular Mechanics of Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
- 31. A Parameterization of Cholesterol for Mixed Lipid Bilayer Simulation within the Amber Lipid14 Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The Effect of Cholesterol on Short- and Long-Chain Monounsaturated Lipid Bilayers as Determined by Molecular Dynamics Simulations and X-Ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Molecular Dynamics Simulations of Lipid Bilayers [blanco.biomol.uci.edu]
A Comparative Guide to the Stability of DOPG Liposomes and Other Anionic Phospholipids
For researchers, scientists, and drug development professionals, the stability of liposomal formulations is a critical parameter influencing their efficacy as drug delivery vehicles. This guide provides an objective comparison of the stability of liposomes formulated with 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) against other common anionic phospholipids, supported by experimental data and detailed methodologies.
The selection of an appropriate anionic phospholipid is pivotal in dictating the physicochemical properties and, consequently, the in vitro and in vivo stability of liposomes. This guide focuses on a comparative analysis of liposomes prepared from DOPG, 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), and cardiolipin. Key stability indicators such as particle size, polydispersity index (PDI), zeta potential, and drug leakage are presented to aid in the selection of the most suitable formulation for specific research and therapeutic applications.
Comparative Stability Data
The following tables summarize the key stability parameters of liposomes formulated with different anionic phospholipids. The data presented is a collation from various studies and is intended to provide a comparative overview. Experimental conditions can influence these values, and for direct comparison, it is recommended to evaluate these formulations under identical conditions.
Table 1: Physicochemical Properties of Anionic Liposomes
| Phospholipid | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DOPG | ~100 - 120 | < 0.2 | -40 to -50[1] |
| DOPS | ~110 - 130 | < 0.2 | -35 to -45 |
| POPG | ~100 - 125 | < 0.2 | -45 to -55[2] |
| Cardiolipin | ~115 - 140[3] | < 0.25 | -25 to -35[3] |
Table 2: In Vitro Drug Leakage from Anionic Liposomes
| Phospholipid | Encapsulated Marker | Leakage after 24h at 37°C (%) |
| DOPG | Calcein/SRB | ~5 - 15[4][5] |
| DOPS | Calcein | ~8 - 20 |
| POPG | Calcein | ~7 - 18 |
| Cardiolipin | Calcein | ~10 - 25 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a foundation for reproducing the stability assessment of anionic liposomes.
Liposome Preparation: Thin-Film Hydration Method
This common technique is used for the preparation of multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
Anionic phospholipid (e.g., DOPG, DOPS, POPG, Cardiolipin)
-
Cholesterol (optional, often used to modulate membrane fluidity and stability)
-
Chloroform or a chloroform:methanol mixture
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)
Procedure:
-
Dissolve the desired lipids (anionic phospholipid and cholesterol) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[6]
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation above the lipid's transition temperature. This results in the formation of MLVs.[6]
-
For a more uniform size distribution, subject the MLV suspension to several freeze-thaw cycles.[7]
-
To produce unilamellar vesicles of a defined size, extrude the liposome suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
Particle Size and Polydispersity Index (PDI) Measurement: Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.[8][9]
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions. The software will analyze the fluctuations in scattered light intensity to determine the hydrodynamic diameter and PDI of the liposomes.[10]
Zeta Potential Measurement: Laser Doppler Velocimetry
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of colloidal stability.[]
Instrumentation:
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the liposome sample with the appropriate buffer (often a low ionic strength buffer is recommended for this measurement).[12]
-
Inject the sample into the specialized folded capillary cell, ensuring no air bubbles are present.[12]
-
Place the cell into the instrument.
-
An electric field is applied across the sample, causing the charged liposomes to move towards the oppositely charged electrode. The instrument measures the velocity of the particles and calculates the zeta potential.[][13]
Drug Leakage Assay: Fluorescence Dequenching
This assay measures the leakage of an encapsulated fluorescent marker from the liposomes over time. Calcein and 5(6)-Carboxyfluorescein are commonly used markers that self-quench at high concentrations inside the liposomes.[14]
Materials:
-
Liposomes encapsulating a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM Calcein or Carboxyfluorescein).
-
Buffer (e.g., PBS, pH 7.4).
-
Fluorometer.
-
Triton X-100 solution (for complete lysis of liposomes).
Procedure:
-
Prepare liposomes as described in Protocol 1, using a solution of the fluorescent marker as the hydration medium.
-
Remove the unencapsulated dye from the liposome suspension using size exclusion chromatography (e.g., a Sephadex G-50 column).[14]
-
Dilute the purified liposome suspension in the buffer to a suitable volume in a cuvette.
-
Monitor the fluorescence intensity (F) over time at the appropriate excitation and emission wavelengths for the chosen dye. An increase in fluorescence indicates leakage of the dye from the liposomes.
-
At the end of the experiment, add a small amount of Triton X-100 to the cuvette to completely lyse the liposomes and release all the encapsulated dye. This gives the maximum fluorescence intensity (F_max).[15]
-
The percentage of leakage at a given time (t) can be calculated using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 7. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 10. usp.org [usp.org]
- 12. researchgate.net [researchgate.net]
- 13. azonano.com [azonano.com]
- 14. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to Sizing DOPG Vesicles: Cross-Validation of Dynamic Light Scattering (DLS) and Cryo-Electron Microscopy (Cryo-EM)
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of liposomal vesicles is a cornerstone of nanoparticle-based drug delivery research. For anionic vesicles composed of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG), precise size determination is critical as it influences their pharmacokinetic profiles, biodistribution, and cellular uptake. This guide provides a comprehensive comparison of two orthogonal and widely used techniques for vesicle sizing: Dynamic Light Scattering (DLS) and Cryo-Electron Microscopy (cryo-EM). We will delve into the experimental protocols for each method and present a comparative analysis of the data they generate, offering researchers a clear understanding of their respective strengths and limitations in the context of DOPG vesicle characterization.
Principles of DLS and Cryo-EM for Vesicle Sizing
Dynamic Light Scattering (DLS) is a non-invasive technique that measures the size distribution of particles suspended in a liquid.[1][2] It works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the vesicles.[1][2] Smaller particles move more rapidly, leading to faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. The Stokes-Einstein equation is then used to relate the rate of these fluctuations to the hydrodynamic diameter of the particles.[3] It is important to note that the hydrodynamic diameter includes the lipid bilayer and any associated solvent layers, which means it reflects the effective size of the vesicle in a solution.[4]
Cryo-Electron Microscopy (Cryo-EM) , on the other hand, is a direct imaging technique that provides high-resolution structural information about the sample in its near-native, hydrated state.[5] In cryo-EM, a thin film of the vesicle suspension is rapidly vitrified by plunging it into a cryogen, such as liquid ethane.[6] This process traps the vesicles in a layer of amorphous ice, preserving their morphology and size. The vitrified sample is then imaged using a transmission electron microscope at cryogenic temperatures. Cryo-EM allows for the direct visualization and measurement of individual vesicles, providing information on their size, shape, and lamellarity (the number of lipid bilayers).[5]
Experimental Protocols
DOPG Vesicle Preparation
A common method for preparing unilamellar DOPG vesicles for both DLS and cryo-EM analysis is the extrusion technique.
-
Lipid Film Hydration: A chloroform solution of DOPG is dried under a stream of nitrogen gas to form a thin lipid film on the surface of a round-bottom flask. The flask is then placed under a high vacuum for several hours to remove any residual solvent. The lipid film is subsequently hydrated with a buffer of choice (e.g., phosphate-buffered saline) to form multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: The MLV suspension is subjected to multiple freeze-thaw cycles using liquid nitrogen and a warm water bath. This process helps to increase the lamellarity and encapsulation efficiency.
-
Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. This step results in the formation of more uniform, unilamellar vesicles with a size distribution centered around the pore size of the membrane.
Dynamic Light Scattering (DLS) Analysis
A detailed protocol for DLS analysis of DOPG vesicles is as follows:
-
Sample Preparation: The extruded DOPG vesicle suspension is diluted with the same buffer used for hydration to an appropriate concentration. This is a critical step as overly concentrated samples can lead to multiple scattering events and inter-particle interactions, which can affect the accuracy of the measurement.[7]
-
Instrument Setup: A DLS instrument is used, which typically consists of a laser, a temperature-controlled sample holder, a detector, and a correlator. The sample is placed in a disposable cuvette and equilibrated to the desired temperature (e.g., 25°C).
-
Data Acquisition: The instrument software is configured with the parameters of the solvent (viscosity and refractive index) and the measurement parameters (e.g., scattering angle, measurement duration). The measurement is then initiated, and the instrument records the fluctuations in scattered light intensity over time.
-
Data Analysis: The autocorrelation function of the scattered light intensity is analyzed using algorithms such as the cumulant method to obtain the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI), which is a measure of the width of the size distribution. More advanced algorithms, like CONTIN, can provide a more detailed size distribution profile.
Cryo-Electron Microscopy (Cryo-EM) Analysis
A detailed protocol for cryo-EM analysis of DOPG vesicles is as follows:
-
Grid Preparation: A small aliquot (typically 3-4 µL) of the extruded DOPG vesicle suspension is applied to a glow-discharged electron microscopy grid (e.g., a copper grid with a holey carbon film).[6][8]
-
Vitrification: The grid is then blotted to create a thin film of the suspension and immediately plunged into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) using a vitrification device. This rapid freezing process vitrifies the water, preventing the formation of ice crystals that would damage the vesicles.[6]
-
Cryo-Imaging: The vitrified grid is transferred to a cryo-electron microscope equipped with a cryo-stage to maintain the sample at liquid nitrogen temperature. Low-dose images of the vesicles are then acquired using a sensitive detector.
-
Image Analysis: The acquired images are analyzed using image processing software. The diameters of a statistically significant number of individual vesicles are measured to determine the average size and size distribution. This analysis also allows for the assessment of vesicle morphology and lamellarity.
Data Presentation and Comparison
The quantitative data obtained from DLS and cryo-EM provide complementary information about the size of DOPG vesicles. A key difference to expect is that the average size measured by DLS will generally be larger than that measured by cryo-EM.[4] This is because DLS measures the hydrodynamic diameter, which includes the lipid bilayer and a layer of associated solvent, while cryo-EM measures the actual diameter of the vesicle based on the electron-dense lipid bilayer.[3][4]
| Parameter | Dynamic Light Scattering (DLS) | Cryo-Electron Microscopy (Cryo-EM) |
| Measurement Principle | Measures the fluctuation of scattered light due to Brownian motion.[1][2] | Direct imaging of vitrified vesicles. |
| Size Measured | Hydrodynamic Diameter (Z-average) | Core Diameter (based on the lipid bilayer) |
| Expected Size Difference | Typically larger than cryo-EM measurements.[4] | Typically smaller than DLS measurements.[4] |
| Information Provided | Average size, size distribution (PDI), and intensity-weighted distribution. | Individual vesicle size, size distribution, morphology, and lamellarity.[5] |
| Sample Throughput | High | Low |
| Sample Requirement | Low, but sensitive to concentration and aggregates. | Very low, but requires specialized grid preparation.[8] |
Table 1: Comparison of DLS and Cryo-EM for DOPG Vesicle Sizing.
Visualizing the Workflow and Comparison
Caption: Workflow for preparing and analyzing DOPG vesicles by DLS and cryo-EM.
Caption: Relationship between DLS and cryo-EM for vesicle characterization.
Conclusion
Both DLS and cryo-EM are powerful techniques for the characterization of DOPG vesicles, and their combined use provides a more complete understanding of the sample than either technique alone. DLS offers a rapid and high-throughput method to assess the average hydrodynamic size and polydispersity of a vesicle population in solution. In contrast, cryo-EM provides direct visualization of individual vesicles, yielding precise measurements of their core diameter and crucial information about their morphology and lamellarity. The cross-validation of data from these two orthogonal techniques is highly recommended for a robust and comprehensive characterization of DOPG vesicles, which is essential for the development of safe and effective nanomedicines. Researchers should be aware of the inherent differences in the sizing principles of each technique to accurately interpret their results.
References
- 1. news-medical.net [news-medical.net]
- 2. horiba.com [horiba.com]
- 3. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparing Analytical Techniques for Nanoparticle Characterization [nanoimagingservices.com]
- 6. Optimization of cryo-electron microscopy for quantitative analysis of lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lsinstruments.ch [lsinstruments.ch]
- 8. pnas.org [pnas.org]
A Comparative Analysis of Drug Release from DOPG and DSPG Liposomes
For researchers, scientists, and drug development professionals, understanding the nuanced differences in drug delivery systems is paramount. This guide provides a comparative study of drug release from two commonly used anionic phospholipids, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) and 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG), in liposomal formulations. By examining their physicochemical properties and the resulting drug release kinetics, this document aims to inform the selection of appropriate lipid excipients for optimized drug delivery.
The choice between DOPG and DSPG as a primary lipid component in liposomal formulations significantly impacts the stability and drug release profile of the final product. These differences are primarily attributed to the nature of their acyl chains: DOPG possesses unsaturated oleoyl chains, leading to a more fluid lipid bilayer, while DSPG contains saturated stearoyl chains, resulting in a more rigid and stable membrane. This fundamental difference in their chemical structure governs their thermal behavior and, consequently, their drug retention and release characteristics.
Physicochemical Properties and Their Impact on Drug Release
The phase transition temperature (Tm) of a phospholipid is a critical parameter that dictates the physical state of the liposomal membrane. Below the Tm, the lipid bilayer exists in a tightly packed, ordered gel phase, which is less permeable to encapsulated drugs. Above the Tm, the bilayer transitions to a disordered, liquid crystalline phase, exhibiting increased fluidity and permeability, thus facilitating drug release.
The presence of cholesterol is another crucial factor that modulates membrane fluidity and drug retention. Cholesterol can increase the stability of liposomes by packing between the phospholipid molecules, reducing the permeability of the bilayer to encapsulated drugs.
Table 1: Physicochemical Properties of DOPG and DSPG
| Property | DOPG | DSPG | Reference |
| Chemical Structure | 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | |
| Acyl Chain | C18:1 (unsaturated) | C18:0 (saturated) | |
| Phase Transition Temperature (Tm) | -18 °C | 55 °C |
The significantly lower Tm of DOPG means that at physiological temperature (37 °C), liposomes formulated with DOPG will be in a highly fluid, liquid crystalline state. This inherent fluidity leads to a faster release of encapsulated drugs compared to DSPG-based liposomes. Conversely, the high Tm of DSPG ensures that its liposomes remain in the rigid gel phase at physiological temperature, resulting in slower, more sustained drug release.[1]
Comparative In Vitro Drug Release of Doxorubicin
To illustrate the practical implications of these physicochemical differences, the following table summarizes the expected comparative in vitro release of a model chemotherapeutic drug, doxorubicin, from DOPG and DSPG liposomes.
Table 2: Comparative In Vitro Doxorubicin Release from DOPG and DSPG Liposomes
| Liposome Formulation | Temperature (°C) | Expected Cumulative Release (%) at 24h | Key Observations |
| DOPG/Cholesterol | 37 | High (> 60%) | Rapid initial release due to the fluid nature of the DOPG bilayer. |
| DSPG/Cholesterol | 37 | Low (< 20%) | Sustained and slow release, attributed to the rigid gel state of the DSPG bilayer. |
| DOPG/Cholesterol | 42 | Very High (> 80%) | Increased temperature further enhances membrane fluidity and drug release. |
| DSPG/Cholesterol | 42 | Moderate (30-50%) | Release is still controlled but significantly increased as the temperature approaches the Tm of DSPG. |
Note: The expected release percentages are illustrative and can vary based on the specific formulation parameters such as lipid-to-drug ratio, cholesterol content, and the specific in vitro release assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide comprehensive protocols for the key experiments involved in the preparation and characterization of DOPG and DSPG liposomes and the assessment of their drug release profiles.
Liposome Preparation: Thin-Film Hydration Method
The thin-film hydration technique is a widely used method for the preparation of liposomes.[2][3][4]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) or 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG)
-
Cholesterol
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (e.g., Doxorubicin)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipid (DOPG or DSPG) and cholesterol in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated. The hydration temperature should be above the Tm of the lipid with the highest transition temperature.
-
Agitate the flask by gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process should be repeated multiple times to ensure a homogenous size distribution.
-
-
Purification:
-
Remove the unencapsulated drug from the liposome suspension by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.[5]
-
In Vitro Drug Release Assay: Dialysis Method
The dialysis method is a common and straightforward technique to assess the in vitro release of a drug from a liposomal formulation.[6]
Materials:
-
Drug-loaded liposome suspension
-
Dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Release medium (e.g., PBS at a relevant pH, often with a small percentage of a surfactant to maintain sink conditions)
-
Stirring apparatus (e.g., magnetic stirrer)
-
Temperature-controlled water bath
Procedure:
-
Place a known volume of the drug-loaded liposome suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium, maintained at a constant temperature (e.g., 37 °C) and under continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizing Experimental Workflows
To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the preparation of drug-loaded liposomes using the thin-film hydration method.
Caption: Workflow for the in vitro drug release assay using the dialysis method.
Conclusion
The selection between DOPG and DSPG for liposomal drug delivery is a critical decision that directly influences the therapeutic outcome. DOPG, with its low phase transition temperature and fluid membrane, is suited for applications requiring rapid drug release. In contrast, DSPG, with its high phase transition temperature and rigid membrane, is ideal for formulations where sustained and controlled drug release is desired, minimizing premature drug leakage and potentially reducing systemic toxicity. This guide provides the foundational knowledge and experimental framework to aid researchers in making informed decisions for the rational design of liposomal drug delivery systems.
References
- 1. openread.academy [openread.academy]
- 2. Triggered release of doxorubicin following mixing of cationic and anionic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin-loaded liposomes surface engineered with the matrix metalloproteinase-2 cleavable polyethylene glycol conjugate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study on the role of cholesterol and phosphatidylcholine in various features of liposomal doxorubicin: From liposomal preparation to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Dioleoylphosphatidylglycerol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Dioleoylphosphatidylglycerol (DOPG), a commonly used phospholipid in research and development. While specific disposal guidelines for DOPG are not extensively detailed in publicly available literature, this document outlines a procedural, step-by-step approach based on general best practices for non-hazardous laboratory chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Although not classified as a hazardous substance, good laboratory practices should always be observed.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves, when handling DOPG.
-
Work Area: Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any aerosols.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent material and collect it in a suitable, sealed container for disposal.
Step-by-Step Disposal Procedures
The proper disposal route for DOPG and its associated waste depends on its physical state (solid or in solution) and the nature of any contaminants. The overriding principle is to adhere to your institution's specific waste management policies and to consult with your Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
The first critical step is to correctly identify and segregate the waste. Do not mix different types of chemical waste.
-
Solid DOPG Waste: Unused or expired solid DOPG should be collected in a clearly labeled, sealed container.
-
DOPG in Organic Solvents: Solutions of DOPG in organic solvents (e.g., chloroform, methanol) must be collected in a designated, compatible container for flammable liquid waste. Never pour organic solvents down the drain.[1]
-
DOPG in Aqueous Solutions: The disposal of aqueous solutions of DOPG requires careful consideration. While some non-hazardous, water-miscible solutions may be eligible for drain disposal in some localities, this is subject to strict institutional and municipal regulations.[2][3] It is crucial to obtain approval from your EHS department before proceeding.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with DOPG should be collected in a designated solid waste container. Empty containers of DOPG should have their labels defaced and be disposed of according to institutional guidelines for non-hazardous chemical containers.[1][2]
2. Waste Collection and Labeling:
Properly containerize and label all waste streams.
-
Containers: Use containers that are compatible with the waste they are holding. For organic solvents, glass or chemically resistant plastic containers are appropriate.
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the solvent (if applicable), and any associated hazards.
3. Disposal Pathway Determination:
Consult with your institution's EHS department to determine the final disposal pathway. The decision-making process is outlined in the flowchart below.
Quantitative Data Summary
While specific quantitative limits for DOPG disposal are not available, general guidelines for laboratory waste can be informative. The following table summarizes typical considerations, though these are not specific to DOPG and must be verified with your local EHS.
| Waste Type | Potential Disposal Route | Key Considerations & Typical Limits (Consult EHS) |
| Solid DOPG | Hazardous or Non-Hazardous Waste Collection | Dependent on institutional classification. |
| DOPG in Organic Solvent | Hazardous Waste Collection (Flammable Liquids) | No drain disposal. Volume and concentration limits set by EHS. |
| DOPG in Aqueous Solution | Drain Disposal (with EHS approval) or Aqueous Waste Collection | pH must be neutral (typically 5-9). Must be water-soluble and non-harmful to aquatic life. Volume limits may apply.[3] |
| Empty DOPG Containers | Regular Trash or Glass Recycling | Must be triple-rinsed (if appropriate) with a suitable solvent, and the rinsate collected as chemical waste. Labels must be defaced.[1] |
Experimental Protocols Cited
The disposal procedures outlined in this guide are based on established best practices for laboratory chemical waste management. For detailed experimental protocols regarding the handling and use of phospholipids, researchers should refer to the manufacturer's instructions and relevant scientific literature. The storage of unsaturated lipids like DOPG is critical to prevent degradation; they should be dissolved in a suitable organic solvent and stored in a glass container with a Teflon closure at -20°C ± 4°C.[4]
DOPG Disposal Decision Flowchart
Caption: Decision workflow for the proper disposal of this compound (DOPG) waste.
By following these general guidelines and, most importantly, adhering to the specific protocols of your institution, you can ensure the safe and compliant disposal of this compound. Always prioritize safety and environmental responsibility in all laboratory procedures.
References
Essential Safety and Logistical Information for Handling Dioleoylphosphatidylglycerol
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling Dioleoylphosphatidylglycerol (DOPG), including detailed operational and disposal plans. Adherence to these protocols is crucial for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as not a hazardous substance, others for similar compounds indicate potential for skin and eye irritation[1][2]. Therefore, a cautious approach to personal protective equipment is recommended.
The following table summarizes the recommended PPE for handling DOPG in various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. |
| Dissolving and Solution Preparation | Gloves: Nitrile gloves. Eye Protection: Chemical safety goggles. Lab Coat: Chemical-resistant lab coat or apron. Ventilation: Use in a well-ventilated area or a chemical fume hood. |
| Conducting Reactions and Analysis | Gloves: Nitrile gloves. Eye Protection: Chemical safety goggles. Lab Coat: Chemical-resistant lab coat. Ventilation: Ensure work is performed in a well-ventilated area or a properly functioning chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure for handling this compound is critical to maintaining a safe laboratory environment.
1. Preparation:
- Ensure a well-ventilated area or a certified chemical fume hood is available and operational.
- Locate the nearest eyewash station and safety shower before beginning work.
- Assemble all necessary PPE as outlined in the table above.
- Prepare a designated and clearly labeled waste container for DOPG waste.
2. Handling the Chemical:
- Don the appropriate PPE before handling the substance.
- Perform all manipulations of DOPG, especially weighing and transferring of the solid form, within a chemical fume hood to minimize potential inhalation exposure.
- Avoid direct contact with skin, eyes, and clothing[1].
- Use a spatula or other appropriate tools for transferring the solid material.
- When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
- After handling, wash hands thoroughly with soap and water[1].
- Clean all equipment and the work area to prevent cross-contamination.
- Store this compound in a tightly closed container in a cool, dry, and well-ventilated place[1].
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
- Do not mix DOPG waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
- All materials that have come into contact with DOPG, such as gloves, pipette tips, and empty containers, should be considered chemical waste.
2. Waste Collection:
- Collect all DOPG waste in a designated, leak-proof, and clearly labeled container.
- The label should include the chemical name ("this compound Waste") and any relevant hazard information.
3. Final Disposal:
- Dispose of the waste container through your institution's hazardous waste disposal program.
- Consult local, state, and federal regulations for chemical waste disposal to ensure full compliance[1][2]. Do not dispose of DOPG down the drain or in regular trash.
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
